molecular formula C5H7N3O2 B1314504 Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 57031-65-9

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1314504
CAS No.: 57031-65-9
M. Wt: 141.13 g/mol
InChI Key: XOGWSBKYAIGMAS-UHFFFAOYSA-N
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Description

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(5(9)10-2)6-3-7-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGWSBKYAIGMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544041
Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57031-65-9
Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
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Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
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Foundational & Exploratory

A Technical Guide to Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate (CAS 57031-65-9), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, synthesis, and the broader biological activities associated with the 1,2,4-triazole scaffold.

Chemical and Physical Properties

This compound is a solid, white crystalline powder. Its fundamental properties are summarized in the table below, providing a baseline for its handling, formulation, and application in a laboratory setting.

PropertyValueReference
CAS Number 57031-65-9
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance Solid
Melting Point 74-75 °C
Boiling Point 75 °C at 0.3 mmHg
Purity 98%

Synthesis and Spectroscopic Characterization

A general synthetic approach involves the N-methylation of a 1H-1,2,4-triazole-carboxylate precursor. The following diagram illustrates a conceptual synthetic pathway.

Synthesis_Pathway Triazole 1H-1,2,4-triazole-5-carboxylate Reaction N-Methylation Triazole->Reaction Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Triazole 1,2,4-Triazole Derivative Triazole->COX2 Inhibition Enzyme_Assay_Workflow Start Start Preparation Prepare Reagents: - Enzyme - Substrate - Buffer - Test Compound Start->Preparation Incubation Incubate Enzyme with Test Compound Preparation->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Stop Reaction and Add Detection Reagent Reaction->Detection Measurement Measure Signal (e.g., Absorbance) Detection->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Analysis End End Analysis->End

physical and chemical properties of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate (CAS Nr. 57031-65-9). It includes a summary of its physicochemical data, a detailed experimental protocol for its synthesis, and a discussion of its spectral characteristics. While this specific compound is not extensively studied for its biological activity, this guide also touches upon the well-documented pharmacological significance of the 1,2,4-triazole scaffold, providing context for its potential applications in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound. The 1,2,4-triazole ring is a well-known pharmacophore, a key structural component in many biologically active compounds.[1] Derivatives of 1,2,4-triazole have shown a wide range of pharmacological activities, including antifungal, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The N-methylation of the triazole ring can significantly influence the compound's physicochemical properties and biological activity.[3] This guide focuses on the synthesis and characterization of this specific N-methylated triazole ester.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 57031-65-9[4]
Molecular Formula C₅H₇N₃O₂[4]
Molecular Weight 141.13 g/mol [4]
Appearance Solid[4]
Melting Point 74-75 °C[4]
Boiling Point 75 °C at 0.3 mmHg[4]
Purity 98% (typical)[4]
InChI Key XOGWSBKYAIGMAS-UHFFFAOYSA-N[4]

Synthesis

The primary method for the synthesis of this compound is through the N-methylation of its precursor, Methyl 1H-1,2,4-triazole-5-carboxylate (CAS Nr. 4928-88-5).

Experimental Protocol: N-methylation of Methyl 1H-1,2,4-triazole-5-carboxylate

This protocol is adapted from a general procedure for the N-methylation of a triazole derivative.[5]

Materials:

  • Methyl 1H-1,2,4-triazole-5-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • A solution of Methyl 1H-1,2,4-triazole-5-carboxylate (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation of the triazole ring.

  • Methyl iodide (1.2 to 1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectral Data

Detailed spectral data for this compound is not widely available in the public domain. However, based on the structure and data from related compounds, the following spectral characteristics are expected:

  • ¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, a singlet for the ester methyl protons, and a singlet for the C-H proton on the triazole ring. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: The spectrum should show distinct signals for the N-methyl carbon, the ester methyl carbon, the ester carbonyl carbon, and the two carbons of the triazole ring.

  • FTIR: The spectrum would likely show characteristic absorption bands for C-H stretching, C=O stretching of the ester group, and vibrations associated with the triazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (141.13 g/mol ).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and mechanism of action of this compound. However, the 1,2,4-triazole nucleus is a key feature in numerous pharmaceuticals with a broad spectrum of activities.[1][2][6] The introduction of a methyl group on the nitrogen atom of the triazole ring can modulate the biological activity of the parent compound.[3] The biological importance of triazole derivatives is vast, with applications as antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][6] Further research is needed to elucidate the specific biological profile of this compound.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Methyl 1H-1,2,4-triazole-5-carboxylate reagents NaH, CH3I in DMF reaction N-methylation Reaction (0°C to RT, overnight) start->reaction reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir FTIR Spectroscopy product->ir analysis Structure Confirmation nmr->analysis ms->analysis ir->analysis

Caption: Synthesis and Characterization Workflow.

Conclusion

This compound is a readily synthesizable derivative of the pharmacologically important 1,2,4-triazole scaffold. This guide provides essential information on its physical and chemical properties, along with a detailed protocol for its preparation. While its specific biological functions remain to be explored, its structural relationship to a class of compounds with diverse biological activities makes it a molecule of interest for further investigation in the field of medicinal chemistry and drug development.

References

The Elucidation of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the structural elucidation of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible experimental data, this document focuses on the foundational characterization and synthetic principles.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle bearing a methyl group on the N1 position of the triazole ring and a methyl carboxylate group at the C5 position.

Structure:

Figure 1: Chemical structure of this compound.

A summary of key physicochemical properties is presented in Table 1.

PropertyValue
CAS Number 57031-65-9
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Melting Point 74-75 °C
Boiling Point 75 °C at 0.3 mmHg
Physical Form Solid

Synthesis Pathway

The synthesis of this compound typically involves the N-methylation of the corresponding 1H-1,2,4-triazole precursor. A generalized synthetic workflow is outlined below. The primary challenge in this synthesis is the regioselective methylation, as methylation can occur at different nitrogen atoms of the triazole ring, leading to isomeric products.

G start Methyl 1H-1,2,4-triazole-5-carboxylate reagents Methylating Agent (e.g., CH3I) + Base (e.g., NaH) start->reagents Reaction product This compound + Isomeric Byproducts reagents->product purification Chromatographic Purification product->purification final_product Isolated this compound purification->final_product

Figure 2: Generalized synthetic workflow.

Experimental Protocol: N-Methylation (General Procedure)

  • Deprotonation: To a solution of Methyl 1H-1,2,4-triazole-5-carboxylate in an appropriate aprotic solvent (e.g., N,N-dimethylformamide), a suitable base (e.g., sodium hydride) is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere. The reaction mixture is stirred for a period to ensure complete deprotonation of the triazole ring.

  • Methylation: A methylating agent (e.g., methyl iodide) is added to the reaction mixture. The reaction is allowed to proceed, often with gradual warming to room temperature, until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., water or a saturated ammonium chloride solution). The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product, which may contain a mixture of N-methylated isomers, is then purified using column chromatography to isolate the desired this compound.

Spectroscopic Characterization

Comprehensive, experimentally-derived spectroscopic data for this compound is not widely published. The following represents expected and predicted data based on the analysis of related structures.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the ester methyl protons, and the C-H proton on the triazole ring. The anticipated chemical shifts are summarized in Table 2.

  • ¹³C NMR: The carbon NMR spectrum should reveal signals for the two methyl carbons, the triazole ring carbons, and the carbonyl carbon of the ester group. Expected chemical shift ranges are provided in Table 2.

¹H NMR Expected Chemical Shift (ppm) ¹³C NMR Expected Chemical Shift (ppm)
N-CH₃3.8 - 4.2N-CH₃35 - 40
O-CH₃3.7 - 4.0O-CH₃50 - 55
Triazole C-H7.8 - 8.2Triazole C-H140 - 145
Triazole C-CO155 - 160
C=O160 - 165

3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 3.

Functional Group Expected Wavenumber (cm⁻¹)
C-H (aromatic)3100 - 3150
C-H (aliphatic)2900 - 3000
C=O (ester)1720 - 1740
C=N (triazole ring)1500 - 1600
C-N (triazole ring)1300 - 1400
C-O (ester)1100 - 1300

3.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 141, corresponding to the molecular formula C₅H₇N₃O₂. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel or synthesized compound like this compound follows a logical progression of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (1H, 13C) purification->nmr mol_weight Determine Molecular Weight ms->mol_weight func_groups Identify Functional Groups ir->func_groups connectivity Establish Connectivity & Isomerism nmr->connectivity structure Confirm Structure mol_weight->structure func_groups->structure connectivity->structure

Figure 3: Workflow for structure elucidation.

This workflow illustrates that following synthesis and purification, a combination of mass spectrometry, IR, and NMR spectroscopy is employed. Each technique provides a piece of the structural puzzle, from molecular weight and functional groups to the precise arrangement of atoms, ultimately leading to the unambiguous confirmation of the chemical structure.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by offering insights into the expected spectral characteristics of this molecule, thereby aiding in its synthesis, identification, and characterization.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active molecules. The structural elucidation and purity assessment of such compounds heavily rely on spectroscopic techniques, with NMR spectroscopy being one of the most powerful tools. This guide focuses on the ¹H and ¹³C NMR spectral features of this specific triazole derivative.

Predicted NMR Spectra

The following sections detail the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are derived from the known spectral data of the closely related analogue, Methyl 1H-1,2,4-triazole-5-carboxylate, and general principles of NMR spectroscopy for N-methylated heterocyclic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct singlets corresponding to the triazole ring proton, the N-methyl protons, and the ester methyl protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH (Triazole ring)8.0 - 8.5Singlet1H
N-CH₃ 3.9 - 4.2Singlet3H
O-CH₃ 3.8 - 4.0Singlet3H

Rationale for Prediction:

  • The chemical shift of the triazole ring proton (C-H) is anticipated to be in the downfield region, characteristic of aromatic and heteroaromatic protons.

  • The N-methyl group's chemical shift is predicted based on typical values for methyl groups attached to a nitrogen atom within a heteroaromatic ring.

  • The ester methyl group (O-CH₃) is expected to resonate at a slightly lower chemical shift compared to the N-methyl group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to exhibit five signals corresponding to the two triazole ring carbons, the carbonyl carbon of the ester, the N-methyl carbon, and the ester methyl carbon.

Carbon Predicted Chemical Shift (δ, ppm)
C =O (Ester)160 - 165
C -COOCH₃ (Triazole ring)145 - 150
C -H (Triazole ring)140 - 145
O-C H₃52 - 55
N-C H₃35 - 40

Rationale for Prediction:

  • The carbonyl carbon of the ester group is expected to have the highest chemical shift.

  • The two carbons of the triazole ring are in different electronic environments and are thus expected to have distinct chemical shifts in the aromatic region.

  • The ester methyl carbon (O-CH₃) will appear at a typical value for such functional groups.

  • The N-methyl carbon is predicted to be the most upfield signal among the carbons.

Experimental Protocols

While specific experimental data for the target compound is unavailable, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for similar triazole derivatives is provided below.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels for the different nuclei to aid in the interpretation of the NMR spectra.

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Conclusion

This technical guide provides a predictive overview of the ¹H and ¹³C NMR spectra of this compound. While experimental verification is essential, the data presented herein, based on the analysis of structurally similar compounds, offers a reliable starting point for the identification and characterization of this molecule. The detailed predicted spectral data and the general experimental protocol will be a valuable asset for researchers engaged in the synthesis and study of novel triazole-based compounds for drug discovery and development.

Mass Spectrometry Analysis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this and similar heterocyclic compounds. The guide covers predicted fragmentation patterns, experimental protocols, and data interpretation.

Introduction

This compound is a heterocyclic compound belonging to the 1,2,4-triazole class. Triazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. Understanding the molecule's behavior under mass spectrometric conditions is crucial for accurate data interpretation in metabolic studies, impurity profiling, and pharmacokinetic analyses.

Molecular Profile and Predicted Mass Spectrometry Data

The fundamental properties of this compound are essential for mass spectrometry analysis. The predicted mass-to-charge ratios (m/z) for various adducts are crucial for identifying the molecular ion in different ionization modes.

PropertyValueReference
Molecular Formula C₅H₇N₃O₂--INVALID-LINK--
Molecular Weight 141.13 g/mol --INVALID-LINK--
Monoisotopic Mass 141.05383 Da--INVALID-LINK--
Predicted [M+H]⁺ 142.06111[3]
Predicted [M+Na]⁺ 164.04305[3]
Predicted [M+K]⁺ 180.01699[3]
Predicted [M+NH₄]⁺ 159.08765[3]
Predicted [M-H]⁻ 140.04655[3]
Predicted [M+HCOO]⁻ 186.05203[3]
Predicted [M+CH₃COO]⁻ 200.06768[3]

Predicted Fragmentation Pathways

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule ([M+H]⁺).

fragmentation_pathway cluster_frags Predicted Fragments parent [M+H]⁺ m/z = 142.06 frag1 Loss of CH₃OH m/z = 110.04 parent->frag1 - CH₃OH frag2 Loss of CO m/z = 114.05 parent->frag2 - CO frag3 Loss of OCH₃ m/z = 111.05 parent->frag3 - •OCH₃ frag4 Loss of N₂ m/z = 114.05 parent->frag4 - N₂

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This protocol is based on methodologies used for similar small heterocyclic compounds and may require optimization for specific applications.[1]

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to create calibration standards.

  • Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase.

LC-MS Parameters
ParameterRecommended Setting
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 5 µL
MS System Agilent 6120 with ESI or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Range m/z 50 - 500
Capillary Voltage 4000 V[1]
Fragmentor Voltage 100-200 V (for fragmentation)[1]
Drying Gas Nitrogen
Gas Temperature 350 °C
Gas Flow 10 L/min[1]

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of a target compound in a drug development setting.

workflow cluster_sample Sample Handling cluster_ms Mass Spectrometry cluster_data Data Analysis sample_prep Sample Preparation lc_separation LC Separation sample_prep->lc_separation ionization Ionization (ESI) lc_separation->ionization ms1 MS1 Scan (Full Scan) ionization->ms1 ms2 MS/MS (Fragmentation) ms1->ms2 data_acquisition Data Acquisition ms2->data_acquisition data_processing Data Processing data_acquisition->data_processing interpretation Structural Elucidation & Quantification data_processing->interpretation

Caption: General workflow for LC-MS analysis.

Application in Drug Development

The mass spectrometric analysis of this compound and its analogues is critical in various stages of drug development:

  • Metabolite Identification: Identifying the metabolic fate of the compound in in-vitro and in-vivo systems.

  • Pharmacokinetics: Quantifying the compound and its metabolites in biological fluids to determine absorption, distribution, metabolism, and excretion (ADME) properties.

  • Impurity Profiling: Detecting and identifying impurities from the synthesis process or degradation products.

  • Bioanalytical Method Validation: Developing and validating robust analytical methods for preclinical and clinical studies.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While specific experimental data for this compound is limited, the provided information on predicted fragmentation and a general experimental protocol offers a solid starting point for researchers. The methodologies and workflows described are applicable to a broader range of similar heterocyclic compounds, aiding in their structural characterization and quantification in a drug development context. Further experimental studies are warranted to confirm the predicted fragmentation pathways and to develop and validate specific analytical methods.

References

An In-depth Technical Guide to the Key Starting Materials for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the core synthetic strategies for constructing the 1,2,4-triazole ring, focusing on the key starting materials and detailed experimental methodologies.

Pellizzari Reaction: Condensation of Amides and Acylhydrazides

The Pellizzari reaction is a classic method for the synthesis of 3,5-disubstituted-1,2,4-triazoles, involving the thermal condensation of an amide with an acylhydrazide. This reaction typically requires high temperatures and can be performed neat or in a high-boiling point solvent.

Key Starting Materials:

  • Amides (R-C(O)NH₂)

  • Acylhydrazides (R'-C(O)NHNH₂)

Quantitative Data
Amide (R)Acylhydrazide (R')ConditionsYield (%)Reference
BenzamideBenzoylhydrazide220-250°C, neat, 2-4 hNot specified[1]
FormamideHydrazine hydrochlorideKOH, heatNot specified[1]

Note: Yields can be variable and are often improved with microwave-assisted techniques.

Experimental Protocols

Conventional Method for 3,5-Diphenyl-1,2,4-triazole:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

  • Heat the mixture to 220-250°C under a nitrogen atmosphere with continuous stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature, which should result in solidification.

  • The crude solid is triturated with ethanol to remove impurities.

  • Further purification is achieved by recrystallization from ethanol or acetic acid.[1]

Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Nitriles and Hydrazides: Note: This is a modification of the Pellizzari approach, using nitriles as an amide precursor.

  • In a 20 mL microwave reactor vial, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

  • Add 10 mL of n-butanol to the vial and seal it.

  • Place the vial in a microwave synthesizer and irradiate at 150°C for 2 hours.

  • After cooling, the precipitated product is collected by filtration.

Synthetic Pathway

Pellizzari_Reaction Amide Amide (R-C(O)NH₂) Intermediate Acyl Amidrazone Intermediate Amide->Intermediate Condensation (High Temperature) Acylhydrazide Acylhydrazide (R'-C(O)NHNH₂) Acylhydrazide->Intermediate Triazole 3,5-Disubstituted-1,2,4-Triazole Intermediate->Triazole Intramolecular Cyclization & Dehydration

Pellizzari Reaction Pathway

Einhorn-Brunner Reaction: Cyclization of Diacylamines and Hydrazines

The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines. A key feature of this reaction is its regioselectivity when using unsymmetrical imides; the acyl group from the stronger carboxylic acid typically ends up at the 3-position of the triazole ring.[2][3]

Key Starting Materials:

  • Diacylamines (Imides) (R-C(O)-NH-C(O)-R')

  • Hydrazines (R''-NHNH₂)

Quantitative Data
DiacylamineHydrazineProductYield (%)Reference
DibenzamidePhenylhydrazine1,3,5-Triphenyl-1,2,4-triazoleNot specified[2]
N-formylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazoleNot specified[1]
SuccinimidePhenylhydrazine3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole50[2]
PhthalimidePhenylhydrazine3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole65[2]
Experimental Protocols

General Procedure for the Einhorn-Brunner Reaction:

  • In a round-bottom flask, dissolve the diacylamine (1.0 equivalent) in glacial acetic acid.

  • Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 110-120°C) for 2-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (about 10 times the reaction volume) with vigorous stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum. Further purification can be done by recrystallization.

Synthetic Pathway

Einhorn_Brunner_Reaction Diacylamine Diacylamine (Imide) (R-C(O)-NH-C(O)-R') Intermediate Tetrahedral Intermediate Diacylamine->Intermediate Nucleophilic Attack (Acid-catalyzed) Hydrazine Hydrazine (R''-NHNH₂) Hydrazine->Intermediate Triazole Substituted-1,2,4-Triazole Intermediate->Triazole Intramolecular Cyclization & Dehydration

Einhorn-Brunner Reaction Pathway

Synthesis from Carboxylic Acids, Amidines, and Hydrazines

A highly regioselective, one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been developed from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[4][5][6] This method offers rapid access to a diverse range of triazoles.[4][5][6]

Key Starting Materials:

  • Carboxylic Acids (R-COOH)

  • Primary Amidines (R'-C(=NH)NH₂)

  • Monosubstituted Hydrazines (R''-NHNH₂)

Quantitative Data
Carboxylic AcidAmidineHydrazineYield (%)Reference
4-Chlorobenzoic acidBenzamidinePhenylhydrazine84[4]
2-Naphthoic acidAcetamidine4-Fluorophenylhydrazine75[4]
Cyclohexanecarboxylic acidBenzamidineMethylhydrazine68[4]
Thiophene-2-carboxylic acidAcetamidinePhenylhydrazine55[4]
(S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acidBenzamidinePhenylhydrazine72[4]
Experimental Protocols

One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles:

  • To a solution of the carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (diisopropylethylamine).

  • Add the primary amidine (1.0-1.2 equivalents) and stir at room temperature to form the acylamidine intermediate.

  • To this mixture, add the monosubstituted hydrazine (1.0-1.5 equivalents) and acetic acid.

  • Heat the reaction mixture to 80°C and monitor by TLC until the reaction is complete.

  • After completion, perform a standard aqueous workup and purify the product by chromatography.[4]

Synthetic Pathway

Amidine_Carboxylic_Acid_Hydrazine_Route Carboxylic_Acid Carboxylic Acid (R-COOH) Acylamidine Acylamidine Intermediate Carboxylic_Acid->Acylamidine Coupling (e.g., HATU) Amidine Amidine (R'-C(=NH)NH₂) Amidine->Acylamidine Hydrazine Hydrazine (R''-NHNH₂) Triazole 1,3,5-Trisubstituted-1,2,4-Triazole Hydrazine->Triazole Acylamidine->Triazole Cyclization with Hydrazine (Acetic Acid, 80°C)

Synthesis from Carboxylic Acids, Amidines, and Hydrazines

Synthesis from Amidrazones

Amidrazones are versatile intermediates for the synthesis of 1,2,4-triazoles. They can be cyclized with various one-carbon electrophiles to afford a range of substituted triazoles.

Key Starting Materials:

  • Amidrazones

  • Acylating agents (e.g., esters, acid anhydrides, acid chlorides)

Quantitative Data
AmidrazoneAcylating AgentConditions1,2,4-Triazole Yield (%)Reference
BenzamidrazoneAcetic AnhydridePyridine, 80°C, 4h75
BenzamidrazoneAcetyl ChlorideTriethylamine, DCM, 0°C to rt, 6h60
BenzamidrazoneEthyl AcetateSodium Ethoxide, Ethanol, reflux, 12h85
Experimental Protocols

Selective Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via N¹-Acylation of Amidrazones:

  • To a solution of the amidrazone (1.0 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes.

  • Add the ester (e.g., ethyl acetate, 1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, neutralize if necessary, and perform an aqueous workup.

  • Purify the product by recrystallization or chromatography.

Synthetic Pathway

Amidrazone_Route Amidrazone Amidrazone N1_Acylated_Amidrazone N¹-Acylated Amidrazone Intermediate Amidrazone->N1_Acylated_Amidrazone N-Acylation Acylating_Agent Acylating Agent (e.g., Ester, Acid Chloride) Acylating_Agent->N1_Acylated_Amidrazone Triazole 3,5-Disubstituted-1,2,4-Triazole N1_Acylated_Amidrazone->Triazole Intramolecular Cyclodehydration

Synthesis from Amidrazones

This guide provides a foundational understanding of the key starting materials and methodologies for the synthesis of 1,2,4-triazoles. For further details on specific substrate scopes and optimization of reaction conditions, consulting the cited literature is recommended.

References

regioselective synthesis of N-methylated triazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Regioselective Synthesis of N-Methylated Triazoles

Introduction

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone of modern medicinal chemistry and drug development. Their unique structural and electronic properties allow them to act as stable bioisosteres for other functional groups and engage in various biological interactions. N-methylation of the triazole ring is a critical synthetic step that significantly influences a molecule's pharmacological profile, including its binding affinity, metabolic stability, and solubility.[1]

However, the triazole ring possesses multiple nitrogen atoms (three in 1,2,3-triazoles and 1,2,4-triazoles), each a potential site for methylation. This presents a significant challenge in selectively synthesizing a single desired regioisomer. This technical guide provides a comprehensive overview of the core strategies for achieving regioselective N-methylation of both 1,2,3- and 1,2,4-triazoles, focusing on methods relevant to researchers, medicinal chemists, and drug development professionals.

Fundamentals of Triazole N-Methylation

The regiochemical outcome of N-methylation is governed by a complex interplay of steric, electronic, and reaction-condition-dependent factors. The different nitrogen atoms on the triazole rings are not equivalent, leading to the potential for multiple products.

  • 1,2,4-Triazoles : These can be methylated at the N1, N2, or N4 positions. The specific isomer formed is highly sensitive to the substrate, the methylating agent, the solvent, and the base used.[1]

  • 1,2,3-Triazoles : These can be methylated at the N1, N2, or N3 positions. For a 1,4-disubstituted 1,2,3-triazole, methylation can occur at N1, N2, or N3, although N1 and N2 are the most common. For 1,5-disubstituted triazoles, methylation also leads to distinct regioisomers.

The primary strategies to control this regioselectivity involve either the direct, controlled methylation of a pre-formed triazole ring or a multi-step approach where the triazole core is first synthesized with a specific substitution pattern that then directs subsequent methylation.

start Triazole Substrate (1,2,3- or 1,2,4-) deprotonation Deprotonation start->deprotonation intermediate Triazolide Anion (Ambident Nucleophile) deprotonation->intermediate base Base (e.g., NaH, K2CO3, NaOMe) base->deprotonation methylation Nucleophilic Attack intermediate->methylation products Mixture of N-Methylated Isomers methylation->products methyl_agent Methylating Agent (e.g., CH3I, (CH3)2SO4) methyl_agent->methylation separation Chromatographic Separation products->separation final Isolated Regioisomers separation->final Figure 3: Catalyst-Controlled Synthesis of Triazole Cores cluster_input Starting Materials cluster_cu CuAAC Pathway cluster_ru RuAAC Pathway Azide Organic Azide (R1-N3) CuAAC [3+2] Cycloaddition Azide->CuAAC RuAAC [3+2] Cycloaddition Azide->RuAAC Alkyne Terminal Alkyne (R2-C≡CH) Alkyne->CuAAC Alkyne->RuAAC Product_1_4 1,4-disubstituted 1,2,3-Triazole CuAAC->Product_1_4 Copper Cu(I) Catalyst Copper->CuAAC Methylation_1_4 N-Methylation Product_1_4->Methylation_1_4 Product_1_5 1,5-disubstituted 1,2,3-Triazole RuAAC->Product_1_5 Ruthenium Ru(II) Catalyst Ruthenium->RuAAC Methylation_1_5 N-Methylation Product_1_5->Methylation_1_5 Final_1_4 Regiopure N-Methylated 1,4-Isomer Methylation_1_4->Final_1_4 Final_1_5 Regiopure N-Methylated 1,5-Isomer Methylation_1_5->Final_1_5

References

The Fundamental Reactivity of the 1,2,4-Triazole Ring System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity have led to its incorporation into a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs. This technical guide provides an in-depth exploration of the fundamental reactivity of the 1,2,4-triazole ring system, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work.

Core Chemical Properties

The 1,2,4-triazole ring is an aromatic system, with 6 π-electrons delocalized across the five atoms. This aromaticity imparts significant stability to the ring. The parent 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable. The presence of three electronegative nitrogen atoms renders the carbon atoms electron-deficient and susceptible to nucleophilic attack, while the nitrogen atoms themselves are nucleophilic and prone to electrophilic attack.

The acidity and basicity of the 1,2,4-triazole ring are key to its reactivity. The NH protons are weakly acidic, while the pyridine-like nitrogen atoms are weakly basic. These properties can be modulated by the presence of substituents on the ring.

Quantitative Data Summary

A compilation of key quantitative data for the 1,2,4-triazole ring system is presented below, offering a basis for comparison and prediction of reactivity.

PropertyValueNotes
pKa (protonated form)2.19 - 2.45Indicates weak basicity.
pKa (neutral form)10.26Indicates weak acidity of the N-H proton.

Table 1: Physicochemical Properties of 1,2,4-Triazole

Reaction TypeSubstituentPositionReagentsSolventYield (%)Reference
AlkylationMethyl1 and 4Methyl sulfate, aq. NaOHWaterMixture[1]
AlkylationMethyl1Sodium ethoxide, Methyl iodideEthanolRegioselective[1]
AlkylationBenzyl1Benzyl bromide, DBUTHF90 (as 90:10 mixture with 4-isomer)
AcylationAcetyl1Acetyl chloride, Et3NCH2Cl2>95
Nucleophilic SubstitutionMethoxy5Sodium methoxideMethanolHigh
Diels-AlderPhenyl4 (on PTAD)CyclopentadieneDichloromethane>90

Table 2: Representative Reaction Yields for 1,2,4-Triazole Derivatives

Substituent(s)Position(s)SolventC3-H (ppm)C5-H (ppm)C3 (ppm)C5 (ppm)Reference
Unsubstituted-CDCl38.128.12144.5144.5
1-Methyl1CDCl37.958.25144.1152.0
4-Methyl4CDCl38.208.20148.0148.0
3-Bromo-5-phenyl3, 5DMSO-d6-8.80135.0158.0
1-Benzyl1CDCl37.908.05145.2152.5

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts for Substituted 1,2,4-Triazoles

Key Reactions and Experimental Protocols

The reactivity of the 1,2,4-triazole ring can be broadly categorized into reactions at the nitrogen atoms, reactions at the carbon atoms, and cycloaddition reactions.

Reactions at Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and readily undergo electrophilic attack.

Alkylation is a fundamental reaction for the functionalization of 1,2,4-triazoles. The regioselectivity of alkylation is highly dependent on the reaction conditions, particularly the base and solvent used.

Experimental Protocol: Regioselective N-Alkylation of 1,2,4-Triazole

  • Materials: 1,2,4-triazole (1.0 eq), alkyl halide (e.g., benzyl bromide, 1.1 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), Tetrahydrofuran (THF).

  • Procedure: To a solution of 1,2,4-triazole in THF, add DBU at room temperature. Stir the mixture for 15 minutes. Add the alkyl halide dropwise to the solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, filter the precipitated DBU hydrohalide salt. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Work-up and Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to separate the N1 and N4 isomers. The ratio of isomers can be determined by ¹H NMR analysis of the crude mixture.

Acylation of 1,2,4-triazoles typically occurs at the N1 position and is a straightforward method for introducing carbonyl functionalities.

Experimental Protocol: N-Acylation of 1,2,4-Triazole

  • Materials: 1,2,4-triazole (1.0 eq), acyl chloride (e.g., acetyl chloride, 1.1 eq), Triethylamine (Et3N) (1.5 eq), Dichloromethane (CH2Cl2).

  • Procedure: Dissolve 1,2,4-triazole in CH2Cl2 and cool the solution to 0 °C in an ice bath. Add triethylamine to the solution. Add the acyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reactions at Carbon Atoms

The carbon atoms of the 1,2,4-triazole ring are electron-deficient and can undergo nucleophilic substitution, particularly when activated by an appropriate leaving group.

Halogenated 1,2,4-triazoles are valuable intermediates for the introduction of various nucleophiles at the carbon positions.

Experimental Protocol: Nucleophilic Substitution of a 3-Bromo-1,2,4-triazole

  • Materials: 3-Bromo-1-substituted-1,2,4-triazole (1.0 eq), Nucleophile (e.g., sodium methoxide, 1.5 eq), Methanol.

  • Procedure: Dissolve the 3-bromo-1,2,4-triazole derivative in methanol. Add the sodium methoxide solution. Heat the reaction mixture at reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Cycloaddition Reactions

The 1,2,4-triazole ring itself is generally unreactive in cycloaddition reactions due to its aromaticity. However, derivatives such as 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) are highly reactive dienophiles in Diels-Alder reactions.

Experimental Protocol: Diels-Alder Reaction with 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD)

  • Materials: 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) (1.0 eq), Diene (e.g., cyclopentadiene, 1.1 eq), Dichloromethane (CH2Cl2).

  • Procedure: Dissolve PTAD in CH2Cl2 at room temperature. The characteristic red color of the PTAD solution will be observed. Add the diene dropwise to the solution. The red color will disappear upon reaction. Stir the mixture for 30-60 minutes at room temperature.

  • Work-up and Purification: The solvent is removed under reduced pressure to yield the Diels-Alder adduct, which is often pure enough for subsequent use. If necessary, the product can be purified by recrystallization.

Signaling Pathways and Logical Relationships

The versatile reactivity of the 1,2,4-triazole ring has been harnessed to create drugs that modulate key biological pathways. The following diagrams, generated using the DOT language, illustrate these interactions and the logical flow of reactivity.

Antifungal Mechanism of Action

Many 1,2,4-triazole-based antifungal agents, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Depletion leads to Lanosterol_Demethylase->Ergosterol Catalyzes conversion Triazole_Antifungal 1,2,4-Triazole Antifungal (e.g., Fluconazole) Triazole_Antifungal->Lanosterol_Demethylase Inhibits Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death Results in

Caption: Antifungal mechanism of 1,2,4-triazole drugs.

Aromatase Inhibition Mechanism

1,2,4-triazole-containing drugs like letrozole are potent aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer. They block the final step in estrogen biosynthesis.

Aromatase_Inhibition cluster_synthesis Estrogen Biosynthesis Pathway cluster_inhibition Drug Action Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Reduced_Tumor_Growth Reduced Tumor Growth Estrogens->Reduced_Tumor_Growth Depletion leads to Aromatase->Estrogens Catalyzes conversion Letrozole Letrozole (1,2,4-Triazole Aromatase Inhibitor) Letrozole->Aromatase Inhibits

Caption: Aromatase inhibition by letrozole.

Logical Relationships in Reactivity

The regioselectivity of electrophilic and nucleophilic attack on the 1,2,4-triazole ring is governed by the electronic properties of the ring atoms and the nature of the attacking species. This diagram illustrates the general principles.

Reactivity_Logic Triazole 1,2,4-Triazole Ring N1_attack N1-Substitution (Kinetic Product) Triazole->N1_attack More nucleophilic N N4_attack N4-Substitution (Thermodynamic Product) Triazole->N4_attack Protonation site C3_attack C3-Substitution Triazole->C3_attack Electron-deficient C C5_attack C5-Substitution Triazole->C5_attack Electron-deficient C

References

Substituted 1,2,4-Triazoles: A Comprehensive Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. This technical guide provides an in-depth overview of the potential biological activities of substituted 1,2,4-triazoles, focusing on their antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate further research and development in this promising area.

Antimicrobial and Antifungal Activities

Substituted 1,2,4-triazoles are renowned for their potent activity against a broad spectrum of microbial and fungal pathogens. Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature the 1,2,4-triazole core, highlighting its importance in this therapeutic area.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted 1,2,4-triazole derivatives against various bacterial and fungal strains.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Ofloxacin-1,2,4-triazole hybridsS. aureus, E. coli0.25 - 1[1]
Nalidixic acid-based 1,2,4-triazole-3-thione derivativesP. aeruginosa16[1]
Phenylpiperazine-triazole-fluoroquinolone hybridsVarious microorganisms0.125 - 64[1]
1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivativesC. albicans0.0625 - 1[2]
Fused 1,2,4-triazolo[3,4-b][3][4][5]thiadiazinesE. coli, P. aeruginosa3.125[2]
Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybridsMethicillin-resistant S. aureus (MRSA)0.046 - 3.11 (µM)[2]
5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methaniminS. aureus, C. albicans2[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted 1,2,4-triazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare serial two-fold dilutions of the triazole compounds and the positive control in the microtiter plate wells containing the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2][7][8] This can be assessed visually or by measuring the optical density using a microplate reader.[2][7][8]

Anticancer Activity

The 1,2,4-triazole scaffold is a key component in several anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways.

Quantitative Data Summary

The following table presents the half-maximal inhibitory concentration (IC50) values for selected substituted 1,2,4-triazoles against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Novel 1,2,4-triazole derivativesMurine melanoma (B16F10)41.12 - 61.11Not specified[9]
Indolyl 1,2,4-triazole scaffoldsMCF-7, MDA-MB-2310.891 - 3.479CDK4/6 inhibition[10]
3-alkylsulfanyl-4-amino-1,2,4-triazole derivative (8d)HCT116, Hela, PC-30.37, 2.94, 31.31Apoptosis induction, G2/M cell cycle arrest[11]
1,2,4-triazole derivatives (8c, 8d)Various cancer cell linesPotentBRAF and Tubulin inhibition
1,2,4-triazole-aryl incorporated thiazolepyridine derivativesVarious cancer cell linesModerate to potentNot specified[12]
Butane-1,4-dione derivatives (10a)MCF-7, Hela, A5496.43, 5.6, 21.1Not specified[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Substituted 1,2,4-triazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the triazole compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[15] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[15] The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Tubulin Polymerization Inhibition

Certain substituted 1,2,4-triazoles have been shown to inhibit tubulin polymerization, a critical process for cell division, making them attractive anticancer agents.[3]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Outcome Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Triazole Substituted 1,2,4-Triazole Binding_Site Colchicine Binding Site on Tubulin Triazole->Binding_Site Binds to Disruption Disruption of Microtubule Dynamics Binding_Site->Tubulin_Dimers Prevents incorporation into microtubule Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of tubulin polymerization by substituted 1,2,4-triazoles.

Anticonvulsant Activity

The 1,2,4-triazole ring is a key pharmacophore in several anticonvulsant drugs. Research continues to explore novel derivatives with improved efficacy and reduced side effects for the treatment of epilepsy.[17]

Quantitative Data Summary

The following table highlights the anticonvulsant activity of some 1,2,4-triazole derivatives in preclinical models.

Compound/DerivativeAnimal ModelTestED50 (mg/kg)Reference
4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMouseMES38.5[18]
2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamideMouseMES87.5% protection at 100 mg/kg[18]
1,2,4-triazole-3-thione derivatives (TP-10, TP-315, TP-427)Mouse6 Hz seizure test61.1 - 169.7, 59.7 - 136.2, 40.9 - 64.9[19]
3,5-diphenyl 4-amino 1,2,4-triazole derivativesMousePTZ-induced convulsionSignificant delay in seizure onset[20]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][21]

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock device with corneal electrodes

  • Substituted 1,2,4-triazole compounds

  • Vehicle control (e.g., saline, Tween 80 suspension)

  • Topical anesthetic for the cornea

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory environment.

  • Compound Administration: Administer the triazole compound or vehicle control to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the test.

  • Anesthesia: Apply a drop of topical anesthetic to the corneas of the animals to minimize discomfort.[21][22]

  • Induction of Seizure: Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.[21]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.[21][22]

  • Data Analysis: A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension. The dose that protects 50% of the animals (ED50) is then calculated.

Anti-inflammatory Activity

Substituted 1,2,4-triazoles have demonstrated promising anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Quantitative Data Summary

The following table summarizes the anti-inflammatory effects of certain 1,2,4-triazole derivatives.

Compound/DerivativeAnimal ModelTest% Inhibition of EdemaReference
5-thioalkyl-1,3-diaryl-1,2,4-triazole derivativesRatCarrageenan-induced paw edemaGood activity compared to indomethacin[23]
1,2,4-triazole derivatives with methacrylic acid moietyIn vitro (PBMC)Cytokine productionComparable effects to ibuprofen[24][25]
1,2,4-triazole derivatives containing propionic acid moietyIn vitro (PBMC)TNF-α and IFN-γ productionSignificant decrease[26]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.[25][27]

Materials:

  • Rats

  • Carrageenan solution (1% in saline)

  • Substituted 1,2,4-triazole compounds

  • Vehicle control

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Baseline Measurement: Measure the initial volume or thickness of the rat's hind paw.

  • Compound Administration: Administer the triazole compound or vehicle control to the rats.

  • Induction of Inflammation: After a specific time, inject a small volume of carrageenan solution into the sub-plantar region of the rat's hind paw.[26][28]

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[25]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway

Some 1,2,4-triazole derivatives may exert their biological effects by modulating the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Keap1_Nrf2_Pathway cluster_0 Cytoplasm (Basal Conditions) cluster_1 Cytoplasm (Under Oxidative Stress) cluster_2 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Keap1_mod Keap1 (modified) Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Cul3->Proteasome Degradation Triazole_ROS Substituted 1,2,4-Triazole (or other ROS inducers) Triazole_ROS->Keap1 Induces conformational change Nrf2_free Nrf2 (stabilized) Keap1_mod->Nrf2_free Nrf2 release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Expression of Antioxidant and Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Activates transcription

Modulation of the Keap1-Nrf2 signaling pathway.
General Experimental Workflow for Drug Discovery

The discovery and development of novel substituted 1,2,4-triazoles as therapeutic agents typically follow a structured workflow.

Drug_Discovery_Workflow Start Lead_Discovery Lead Discovery & Identification Start->Lead_Discovery HTS High-Throughput Screening (HTS) or Virtual Screening Lead_Discovery->HTS Hit_to_Lead Hit-to-Lead Optimization (Structure-Activity Relationship) HTS->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization In_Vitro In Vitro Biological Evaluation (e.g., MIC, IC50) Lead_Optimization->In_Vitro In_Vivo In Vivo Preclinical Studies (Animal Models) In_Vitro->In_Vivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Candidate Candidate Drug Selection ADMET->Candidate End Candidate->End

A generalized workflow for the discovery of 1,2,4-triazole-based drugs.

This technical guide provides a foundational understanding of the diverse biological activities of substituted 1,2,4-triazoles. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

Solubility Data for Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for experimental solubility data for "Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate" did not yield any specific quantitative results. However, substantial data is available for the closely related compound, Methyl 1H-1,2,4-triazole-3-carboxylate (CAS No: 4928-88-5). It is important to note that various chemical databases use the names "Methyl 1H-1,2,4-triazole-3-carboxylate" and "Methyl 1H-1,2,4-triazole-5-carboxylate" interchangeably for this compound.[1][2] The following guide presents a comprehensive overview of the solubility of this related compound, intended to serve as a valuable reference for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

The mole fraction solubility of Methyl 1H-1,2,4-triazole-3-carboxylate has been determined in fourteen different organic solvents at temperatures ranging from 278.15 K to 318.15 K.[3] This data is crucial for the design and optimization of crystallization processes in pharmaceutical manufacturing.[3] The solubility data is summarized in the table below.

Table 1: Mole Fraction Solubility (x) of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents [3]

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-Butanol
278.150.01580.00480.00330.00280.0024
283.150.01850.00570.00390.00340.0029
288.150.02160.00680.00470.00410.0035
293.150.02520.00810.00560.00490.0042
298.150.02940.00960.00670.00590.0051
303.150.03430.01140.00800.00710.0061
308.150.03990.01350.00950.00850.0073
313.150.04640.01590.01130.01010.0087
318.150.05390.01870.01340.01200.0104

Experimental Protocols

The solubility data presented was determined using a static gravimetric method, a reliable and widely used technique for measuring solid-liquid equilibrium.[3]

Apparatus
  • Jacketed glass vessel (100 mL)

  • Thermostatic water bath with a temperature controller (accuracy ±0.1 K)

  • Magnetic stirrer

  • Analytical balance (accuracy ±0.0001 g)

  • Drying oven

Procedure
  • An excess amount of Methyl 1H-1,2,4-triazole-3-carboxylate was added to a known mass of the selected solvent in the jacketed glass vessel.[3]

  • The vessel was sealed to prevent solvent evaporation and placed in a thermostatic water bath set to the desired temperature.[3]

  • The suspension was continuously agitated using a magnetic stirrer for at least 10 hours to ensure that solid-liquid equilibrium was reached.[3]

  • After reaching equilibrium, the stirring was stopped, and the solution was allowed to settle for at least 2 hours.[3]

  • A sample of the clear supernatant was carefully withdrawn using a syringe preheated or precooled to the experimental temperature to avoid any change in solubility.[3]

  • The withdrawn sample was immediately transferred to a pre-weighed weighing bottle, and the total mass was recorded.[3]

  • The weighing bottle containing the sample was then placed in a drying oven at a suitable temperature (e.g., 333.15 K) until a constant weight was achieved, ensuring complete evaporation of the solvent.[3]

  • The mass of the residual solid (the solute) was determined by weighing the bottle after drying.[3]

  • The mole fraction solubility was calculated from the masses of the solute and the solvent.[3]

  • This procedure was repeated for each solvent at all specified temperatures.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the static gravimetric method used for solubility determination.

G cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to a known mass of solvent in a jacketed glass vessel B Seal the vessel and place it in a thermostatic water bath A->B C Agitate with a magnetic stirrer for at least 10 hours B->C D Stop stirring and allow the solution to settle for at least 2 hours C->D E Withdraw a sample of the clear supernatant with a temperature-controlled syringe D->E F Transfer the sample to a pre-weighed weighing bottle and record the total mass E->F G Dry the sample in an oven until a constant weight is achieved F->G H Determine the mass of the residual solid (solute) G->H I Calculate the mole fraction solubility H->I

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Thermal Stability and Degradation Profile of Triazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the triazole moiety into ester-containing compounds has been a strategy of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of the thermal stability and degradation pathways of triazole esters, offering critical data for the development and handling of these molecules.

Thermal Stability Analysis

The thermal stability of triazole esters is a crucial parameter influencing their storage, formulation, and in vivo performance. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, indicating thermal transitions such as melting points and glass transitions (Tg).

A study on a series of 1,2,4-triazole derivatives investigated their thermal stabilities using simultaneous TGA and DSC methods.[1] For instance, one derivative, referred to as MM4e, was found to be thermally stable up to approximately 200°C, after which it underwent a single-step degradation process continuing up to 400°C.[1] In another example, poly(ester-triazole)s derived from D-galactose demonstrated high thermal stability, with decomposition temperatures around 300°C and glass transition temperatures (Tg) in the range of 90–100°C.[2][3][4][5]

The thermal decomposition of some energetic triazole derivatives has also been studied, showing exothermic decomposition peaks at various temperatures depending on their specific substitutions.[6] For example, N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole showed an exothermic decomposition peak at 349°C, while N-(2,4-dinitrophenyl)-3-azido-1,2,4-triazole decomposed at a lower temperature of 217°C.[6]

Quantitative Thermal Stability Data

The following table summarizes key thermal stability parameters for various triazole esters and related derivatives.

Compound/MaterialOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Glass Transition Temperature (Tg) (°C)Reference
1,2,4-Triazole derivative (MM4e)~200--[1]
Poly(ester-triazole)s from D-galactoseStable up to 300-90-100[2][3][4][5]
N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole>250349-[6]
N-(2,4-dinitrophenyl)-3-azido-1,2,4-triazole-217-[6]
Kinetic Parameters of Thermal Decomposition

Kinetic analysis of the decomposition process provides deeper insights into the reaction mechanism. The Freeman-Carroll method is often employed to determine kinetic parameters from TGA data.[1]

For a series of 1,2,4-triazole derivatives (MM4c-e), the following kinetic parameters were evaluated:[1]

CompoundActivation Energy (Ea) (kJ mol⁻¹)Pre-exponential Factor (A) (s⁻¹)Enthalpy of Activation (ΔH#) (kJ mol⁻¹)Entropy of Activation (ΔS#) (J mol⁻¹ K⁻¹)Gibbs Free Energy of Activation (ΔG#) (kJ mol⁻¹)Order of Reaction (n)Reference
MM4d---124.09 J mol⁻¹-62.063~1[1]

Note: Specific values for Ea and A for MM4d were not explicitly provided in the search results, but the methodology to calculate them was described.

Degradation Profile of Triazole Esters

Understanding the degradation pathways and resulting products is essential for predicting the stability and potential toxicity of triazole esters. Degradation can be initiated by various factors, including heat, hydrolysis, and biological activity.

Hydrolytic Degradation

The ester linkage in triazole esters is susceptible to hydrolysis, particularly under basic or strong acidic conditions. A study on poly(ester-triazole)s showed that these polymers could be hydrolyzed under such conditions.[2][3][4][5] The degradation products were characterized, confirming the cleavage of the ester bond.[2][3] For instance, under basic conditions, the ester linkage was hydrolyzed to form a ω-hydroxyacid.[3]

Thermal Degradation Products

The thermal decomposition of triazole-containing compounds can lead to the formation of various gaseous species. For energetic triazole derivatives, qualitative analysis of the gaseous products using techniques like TG-GC/MS has identified CO₂, NO₂, NO, HCN, N₂, and H₂O as common decomposition products.[6]

Computational studies using Density Functional Theory (DFT) have also been employed to investigate the thermal decomposition mechanisms of 1,2,4-triazol-3(2H)-ones and their thione analogues.[7] These studies suggest that the decomposition often proceeds through a concerted, six-membered cyclic transition state, primarily driven by the breaking of the N–N bond.[7] The nature of substituents on the triazole ring can influence the activation energy of this process, with electron-donating groups generally decreasing it and electron-withdrawing groups slightly increasing it.[7]

Biodegradation

In environmental contexts, triazole fungicides are subject to biodegradation by soil microorganisms.[8][9] Studies have isolated bacterial strains, such as Klebsiella sp., Pseudomonas sp., and Citrobacter sp., that can degrade triazole fungicides like hexaconazole, propiconazole, and difenoconazole.[8] The degradation rates vary depending on the specific compound and the bacterial strain.[8] Stereoselective degradation has also been observed for some chiral triazole fungicides in sediment, where one enantiomer degrades faster than the other.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal stability and degradation studies.

Thermogravimetric and Differential Scanning Calorimetry Analysis

A typical experimental setup for TGA and DSC analysis involves heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[1]

  • Apparatus: Simultaneous TGA-DSC analyzer.

  • Sample Size: Typically 5-10 mg.

  • Heating Rate: A range of heating rates (e.g., 5, 10, 15, 20 °C/min) is often used to perform kinetic analysis.[12]

  • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a specified flow rate.

  • Data Analysis: The onset and peak decomposition temperatures are determined from the TGA and DSC curves. Kinetic parameters can be calculated from a series of experiments at different heating rates using methods like those of Kissinger, Ozawa, and the Freeman-Carroll method.[1][6][12]

Hydrolytic Degradation Studies

To assess hydrolytic stability, the compound is typically incubated in aqueous solutions at different pH values and temperatures.[3]

  • Procedure: A known amount of the triazole ester is suspended in buffer solutions of varying pH (e.g., pH 2, 7.4, and 10).[3]

  • Conditions: The suspensions are stirred at a controlled temperature (e.g., room temperature or 80°C) for a specific duration.[3]

  • Analysis: At different time points, aliquots are taken, and the remaining compound and any degradation products are analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[3]

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Thermal Analysis

G Figure 1. Experimental Workflow for Thermal Analysis of Triazole Esters cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample Triazole Ester Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TG_Curve Mass vs. Temperature Curve TGA->TG_Curve Kinetic_Data Data from Multiple Heating Rates TGA->Kinetic_Data DSC_Curve Heat Flow vs. Temperature Curve DSC->DSC_Curve Decomp_Temp Decomposition Temperatures TG_Curve->Decomp_Temp Thermal_Trans Melting Point, Glass Transition DSC_Curve->Thermal_Trans Kinetic_Params Ea, A, ΔH#, ΔS#, ΔG# Kinetic_Data->Kinetic_Params

Caption: Workflow for assessing the thermal stability of triazole esters.

General Degradation Pathways of Triazole Esters

G Figure 2. General Degradation Pathways of Triazole Esters cluster_stimuli Degradation Stimuli cluster_pathways Degradation Pathways cluster_products Degradation Products TriazoleEster Triazole Ester Heat Heat TriazoleEster->Heat Hydrolysis Water (Acid/Base) TriazoleEster->Hydrolysis Biology Microorganisms TriazoleEster->Biology ThermalDecomp Thermal Decomposition Heat->ThermalDecomp HydrolyticCleavage Hydrolytic Cleavage Hydrolysis->HydrolyticCleavage Biodegradation Biodegradation Biology->Biodegradation Gaseous Gaseous Products (CO₂, NO₂, N₂, HCN) ThermalDecomp->Gaseous AcidsAlcohols Triazole Acid + Alcohol HydrolyticCleavage->AcidsAlcohols Metabolites Various Metabolites Biodegradation->Metabolites

Caption: Overview of potential degradation routes for triazole esters.

References

The Genesis and Advancement of 1,2,4-Triazole Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This five-membered heterocycle, containing three nitrogen atoms and two carbon atoms, is a versatile pharmacophore that engages in various biological interactions, leading to a broad spectrum of therapeutic activities, including antifungal, antiviral, anticancer, and antimicrobial effects.[1][2] This technical guide delves into the discovery and history of a particularly important class of these compounds: the 1,2,4-triazole carboxylates. From their foundational synthesis to their role as critical intermediates in blockbuster drugs, we explore the key milestones, experimental protocols, and mechanisms of action that have established their significance in drug development.

A Historical Overview: From Ring Discovery to Key Intermediates

The journey of 1,2,4-triazole carboxylates is intrinsically linked to the broader history of the 1,2,4-triazole ring itself. The parent heterocycle was first described by Bladin in 1885.[3][4] However, the development of synthetic routes to functionalized derivatives in the early 20th century truly unlocked the potential of this chemical class. Two classical named reactions laid the groundwork for 1,2,4-triazole synthesis:

  • The Einhorn-Brunner Reaction: First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction provides a direct route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[5][6][7]

  • The Pellizzari Reaction: Discovered by Guido Pellizzari in 1911, this method involves the thermal condensation of an amide with an acylhydrazide to form 3,5-disubstituted-1,2,4-triazoles.[8][9]

While these early methods were crucial for exploring the fundamental chemistry of 1,2,4-triazoles, a pivotal moment in the history of their carboxylate derivatives came with the synthesis of the broad-spectrum antiviral drug, Ribavirin , in 1970.[10] Discovered by Joseph T. Witkovski and Ronald K. Robins at the International Chemical & Nuclear Corporation (ICN), Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) demonstrated activity against a range of DNA and RNA viruses.[1][10] The synthesis of Ribavirin and its analogues firmly established methyl 1,2,4-triazole-3-carboxylate as a critical pharmaceutical intermediate.[11][12] This compound serves as the foundational building block for introducing the 1,2,4-triazole carboxamide moiety, which is essential for the drug's biological activity.[11]

Synthetic Methodologies: Crafting the 1,2,4-Triazole Carboxylate Core

The efficient and safe synthesis of 1,2,4-triazole carboxylates is paramount for their application in research and pharmaceutical production. Several methods have been developed, ranging from classical approaches to modern, optimized protocols.

Key Synthetic Precursor: Methyl 1,2,4-Triazole-3-Carboxylate

A common and crucial starting material is methyl 1,2,4-triazole-3-carboxylate. A modern and efficient synthesis avoids hazardous reagents and proceeds in three main steps from readily available starting materials.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Alcoholysis A Trichloroacetonitrile C Intermediate 3 A->C Reaction B Formyl Hydrazine B->C D Intermediate 4 C->D Intramolecular Cyclization E Methyl 1,2,4-Triazole-3-Carboxylate D->E Methanol

Caption: Synthesis workflow for Methyl 1,2,4-Triazole-3-Carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1,2,4-Triazole-3-Carboxylate [13]

This protocol details a three-step synthesis from trichloroacetonitrile and formyl hydrazine.

  • Step 1: Intermediate Formation

    • To a reaction vessel containing 200 mL of methanol, cool the solution to 0°C.

    • Add 1.4 g (0.01 mol) of potassium carbonate.

    • While maintaining the temperature between 0-5°C, slowly add 28.9 g (0.2 mol) of trichloroacetonitrile. Stir for 20 minutes.

    • Slowly add 13.2 g (0.22 mol) of a methanol solution of formyl hydrazine.

    • Allow the reaction to proceed, monitoring for the formation of the intermediate.

  • Step 2: Cyclization

    • After the initial reaction is complete, the reaction mixture containing the intermediate is heated to induce cyclization. The specific temperature and time will depend on the exact nature of the intermediate but is typically carried out under reflux.

  • Step 3: Alcoholysis and Isolation

    • Upon completion of the cyclization, the solvent is typically removed under reduced pressure.

    • The crude product is then subjected to alcoholysis with methanol to yield the methyl ester.

    • The final product, methyl 1,2,4-triazole-3-carboxylate, is isolated and purified by recrystallization from methanol.

    • Characterization: Melting point (mp) of 198.5°C and a reported yield of approximately 90%. 1H NMR (400Hz, DMSO-d6) δ: 14.83 (s, 1H), 8.75 (s, 1H), 3.93 (s, 3H).[13]

Protocol 2: N-Alkylation of Methyl 1,2,4-Triazole-3-Carboxylate [14]

This protocol describes a general method for introducing substituents at the N1 position of the triazole ring, a common step in the synthesis of Ribavirin analogues.

  • Silylation:

    • Suspend methyl 1,2,4-triazole-3-carboxylate (1 eq.) in hexamethyldisilazane (HMDS, 5 eq.) in an anhydrous atmosphere.

    • Stir the suspension under reflux for 1 hour.

    • After cooling, remove the excess HMDS using a rotary evaporator. This yields the silyl derivative.

  • Alkylation:

    • To the residue, add anhydrous acetonitrile, the desired alkyloxymethyl acetate (5 eq.), and tin tetrachloride (SnCl4, 1 eq.) as a Lewis acid catalyst.

    • Stir the reaction under reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up and Amidation:

    • Pour the reaction mixture into a saturated sodium bicarbonate solution.

    • Filter off the precipitate that forms. The resulting ester can be used directly or purified.

    • The ester is then typically converted to the corresponding carboxamide by ammonolysis (treatment with ammonia in methanol).

Physicochemical and Biological Data

The physicochemical properties of 1,2,4-triazole carboxylates are crucial for their handling, formulation, and biological activity.

Table 1: Physicochemical Properties of Key 1,2,4-Triazole Carboxylates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
1,2,4-Triazole-3-carboxylic acidC₃H₃N₃O₂113.07132-136--
Methyl 1H-1,2,4-triazole-3-carboxylateC₄H₅N₃O₂127.10196-199[11]283.9 ± 23.0[11]1.4 ± 0.1[11]

The biological activity of derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀).

Table 2: Biological Activity of Selected 1,2,4-Triazole Carboxylate Derivatives

CompoundTargetBiological ActivityIC₅₀ (µM)Reference
RibavirinInfluenza VirusAntiviral26[15]
Carbocyclic RibavirinIMPDHEnzyme Inhibition250[15]
6'-β-fluoro-carbocyclic RibavirinIMPDHEnzyme Inhibition4.6[15]
RibavirinIMPDHEnzyme Inhibition8.5[15]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

A primary mechanism of action for many 1,2,4-triazole-containing drugs, particularly the azole antifungals, is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[16][17] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate FF-MAS (4,4-dimethyl-cholesta-8,14,24-trienol) Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Disruption Disruption of Membrane Integrity Intermediate->Disruption Accumulation Causes Toxicity Triazole 1,2,4-Triazole Antifungal (e.g., Fluconazole) Triazole->Lanosterol Inhibits Triazole->Intermediate

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[18] This binding event blocks the enzyme's ability to convert lanosterol to subsequent intermediates, thereby halting the production of ergosterol. The resulting depletion of ergosterol and the accumulation of toxic methylated sterol precursors disrupt the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[16]

Conclusion

The discovery and development of 1,2,4-triazole carboxylates represent a significant chapter in the history of medicinal chemistry. From the early foundational synthesis of the parent heterocycle to the landmark discovery of Ribavirin, these compounds have evolved into indispensable building blocks for modern drug discovery. Their straightforward synthesis, coupled with the profound biological activity of their derivatives, ensures that 1,2,4-triazole carboxylates will continue to be a focus of research for scientists and drug development professionals seeking to address a wide range of therapeutic challenges. The detailed experimental protocols and understanding of their mechanisms of action provided herein serve as a valuable resource for the continued exploration and application of this versatile chemical scaffold.

References

Methodological & Application

Synthesis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. Two primary synthetic routes commencing from 1,2,4-triazole are presented, offering flexibility based on starting material availability and strategic considerations regarding regioselectivity. The protocols include step-by-step experimental procedures, quantitative data summaries, and visual representations of the synthetic pathways to facilitate practical application in a research and development setting.

Introduction

1,2,4-triazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties. The specific substitution pattern on the triazole ring is crucial for modulating pharmacological activity. This compound is a valuable intermediate, providing a handle for further molecular elaboration in drug discovery programs. This document outlines two well-established methods for its synthesis from the readily available starting material, 1,2,4-triazole.

Synthetic Strategies

Two principal synthetic pathways for obtaining this compound from 1,2,4-triazole are detailed below. Note that due to the symmetry of the 1-substituted 1,2,4-triazole ring, the 3- and 5-positions are equivalent. The nomenclature in the literature may vary, referring to the target compound as either Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate or -5-carboxylate.

Route 1: N-Methylation of a Pre-synthesized Ester. This approach involves the initial synthesis of Methyl 1H-1,2,4-triazole-5-carboxylate, followed by a regioselective N-methylation at the 1-position.

Route 2: Methylation of 1,2,4-Triazole followed by Carboxylation and Esterification. This multi-step pathway begins with the N-methylation of 1,2,4-triazole, followed by the introduction of the carboxyl group at the 5-position and subsequent esterification. This route can offer better control over the regioselectivity of the methylation step.

Experimental Protocols

Route 1: N-Methylation of Methyl 1H-1,2,4-triazole-5-carboxylate

This protocol is adapted from a procedure for the synthesis of the analogous 3-carboxylate.[1]

Step 1a: Synthesis of Methyl 1H-1,2,4-triazole-5-carboxylate

A method for synthesizing the starting ester involves the reaction of trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis.[2]

  • Reaction: Trichloroacetonitrile is reacted with formyl hydrazine to form an intermediate, which then undergoes cyclization and methanolysis to yield Methyl 1H-1,2,4-triazole-5-carboxylate.

  • Reagents and Conditions:

    • Trichloroacetonitrile

    • Formyl hydrazine

    • Methanol

    • Potassium carbonate

    • Temperature: 0-5 °C for the initial reaction, followed by further steps at elevated temperatures.

  • Purification: Recrystallization from methanol.

Step 1b: N-Methylation

  • Reaction: To a stirred suspension of sodium hydride in DMF, a solution of Methyl 1H-1,2,4-triazole-5-carboxylate in DMF is added dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred for 1 hour at 0 °C, followed by the addition of a methylating agent (e.g., methyl iodide).

  • Reagents and Conditions:

    • Methyl 1H-1,2,4-triazole-5-carboxylate

    • Sodium hydride (60% dispersion in mineral oil)

    • N,N-Dimethylformamide (DMF)

    • Methyl iodide

    • Temperature: 0 °C

  • Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through chromatography.

Quantitative Data for Route 1

StepProductStarting MaterialKey ReagentsYieldPurity (HPLC)Reference
1aMethyl 1H-1,2,4-triazole-5-carboxylateTrichloroacetonitrileFormyl hydrazine, Methanol89-90.5%98.1-98.4%[2]
1bThis compoundMethyl 1H-1,2,4-triazole-5-carboxylateSodium hydride, Methyl iodide~34%Not specified[1]
Route 2: Methylation, Carboxylation, and Esterification

This protocol is based on a patented synthetic method.[3]

Step 2a: Synthesis of 1-Methyl-1H-1,2,4-triazole

  • Reaction: 1,2,4-triazole is reacted with a methylating agent such as chloromethane in the presence of a strong base like potassium hydroxide. Alternative methylation procedures using sodium methoxide and iodomethane have also been described.[4]

  • Reagents and Conditions:

    • 1,2,4-triazole

    • Chloromethane (or other methylating agent)

    • Potassium hydroxide

  • Purification: The product is typically isolated by extraction and distillation.

Step 2b: Protection of the 5-position (Optional but recommended)

  • Reaction: To avoid side reactions, the 5-position of 1-methyl-1H-1,2,4-triazole can be protected, for example, with a trimethylsilyl group. This is achieved by reacting with a silylating agent like trimethylchlorosilane in the presence of a strong base such as LDA.

  • Reagents and Conditions:

    • 1-Methyl-1H-1,2,4-triazole

    • Lithium diisopropylamide (LDA)

    • Trimethylchlorosilane

    • Tetrahydrofuran (THF)

    • Temperature: -78 °C to room temperature

Step 2c: Carboxylation at the 5-position

  • Reaction: The protected or unprotected 1-methyl-1H-1,2,4-triazole is reacted with a strong base (e.g., LDA) followed by quenching with carbon dioxide to introduce the carboxylic acid group.

  • Reagents and Conditions:

    • 5-protected-1-methyl-1H-1,2,4-triazole

    • LDA

    • Carbon dioxide (solid or gas)

    • THF

Step 2d: Esterification

  • Reaction: The resulting 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid is esterified using methanol in the presence of an activating agent like thionyl chloride.

  • Reagents and Conditions:

    • 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid

    • Methanol

    • Thionyl chloride

    • Temperature: 20-35 °C initially, then raised to 60 °C

Step 2e: Deprotection (if applicable)

  • Reaction: If a protecting group was used, it is removed in the final step. For a trimethylsilyl group, a fluoride source such as tetra-n-butylammonium fluoride (TBAF) is used.

  • Reagents and Conditions:

    • Methyl 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-5-carboxylate

    • Tetra-n-butylammonium fluoride (TBAF)

    • THF

    • Room temperature

Quantitative Data for Route 2

StepProductStarting MaterialKey ReagentsYieldPurity (HPLC)Reference
2a1-Methyl-1H-1,2,4-triazole1,2,4-triazoleChloromethane, KOHNot specifiedNot specified[3]
2b5-trimethylsilyl-1-methyl-1H-1,2,4-triazole1-Methyl-1H-1,2,4-triazoleLDA, Trimethylchlorosilane86.1%98.5%[3]
2dMethyl 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylate5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acidMethanol, Thionyl chloride94.2%95.6%[3]
2eThis compoundMethyl 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-5-carboxylateTBAF81.3%Not specified[3]

Visualization of Synthetic Pathways

Synthetic_Route_1 A Trichloroacetonitrile + Formyl hydrazine B Methyl 1H-1,2,4-triazole-5-carboxylate A->B Cyclization & Methanolysis C This compound B->C NaH, MeI DMF, 0 °C Synthetic_Route_2 A 1,2,4-Triazole B 1-Methyl-1H-1,2,4-triazole A->B Methylation (e.g., MeCl, KOH) C 5-Protected-1-methyl-1H-1,2,4-triazole B->C Protection (e.g., LDA, TMSCl) D 5-Protected-1-methyl-1H-1,2,4-triazole-5-carboxylic acid C->D Carboxylation (LDA, CO2) E Methyl 5-Protected-1-methyl-1H-1,2,4-triazole-5-carboxylate D->E Esterification (MeOH, SOCl2) F This compound E->F Deprotection (e.g., TBAF)

References

Application Note and Protocol for the Methylation of 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1] The N-methylation of the triazole ring is a critical modification in the synthesis of numerous pharmacologically active molecules, as it significantly influences properties such as binding affinity, solubility, and metabolic stability.[1] This document provides a comprehensive protocol for the N-methylation of methyl 1H-1,2,4-triazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals.

The alkylation of 1,2,4-triazoles can lead to a mixture of N1, N2, and N4 isomers.[1] The regioselectivity of this reaction is governed by several factors, including the nature of the substrate, the choice of methylating agent, the solvent, and the base employed.[1] This protocol details a common and effective method using methyl iodide in the presence of a base, offering a reproducible procedure that can be adapted for specific research applications.

Experimental Overview

The methylation of methyl 1H-1,2,4-triazole-5-carboxylate involves the deprotonation of the acidic N-H group on the triazole ring by a suitable base, creating a nucleophilic triazolide anion. This anion then undergoes a nucleophilic substitution reaction with a methylating agent, such as methyl iodide, to yield the N-methylated products. The primary challenge lies in controlling the regioselectivity to favor the desired isomer.

Key Experimental Parameters

A summary of the key quantitative data for a typical methylation reaction is presented in the table below for easy reference and comparison.

ParameterValueNotes
Reactants
Methyl 1H-1,2,4-triazole-5-carboxylate1.27 g (10 mmol)Starting material
Sodium Methoxide (25% in Methanol)2.38 mL (10.5 mmol)Base (1.05 eq)
Methyl Iodide0.68 mL (11 mmol)Methylating Agent (1.1 eq)
Solvent
Anhydrous Methanol40 mL
Reaction Conditions
Deprotonation Temperature0 °C
Methylation Temperature0 °C to Room Temperature
Reaction Time12 - 16 hoursMonitored by TLC
Work-up & Purification
Extraction SolventDichloromethane
Purification MethodColumn ChromatographySeparation of isomers

Experimental Protocol

Materials and Reagents
  • Methyl 1H-1,2,4-triazole-5-carboxylate

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe), 25% solution in methanol

  • Methyl Iodide (CH₃I)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl Acetate (EtOAc) and Hexane for TLC and column chromatography

Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 1H-1,2,4-triazole-5-carboxylate (1.27 g, 10 mmol).[1]

    • Add anhydrous methanol (40 mL) and stir until the solid is completely dissolved.[1]

    • Cool the solution to 0 °C in an ice-water bath.[1]

  • Deprotonation:

    • Slowly add sodium methoxide solution (2.38 mL, 10.5 mmol, 1.05 eq) to the cooled reaction mixture dropwise over 10 minutes.[1]

    • Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the triazolide anion.

  • Methylation:

    • While maintaining the temperature at 0 °C, add methyl iodide (0.68 mL, 11 mmol, 1.1 eq) dropwise to the reaction mixture.[1]

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The formation of new, less polar spots corresponding to the methylated isomers should be observed.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the methanol.[1]

    • To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL).[1]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).[1]

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of methylated isomers.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the different N-methylated isomers. The polarity of the isomers typically follows the order N2 > N1 > N4.

  • Characterization:

    • Characterize the purified isomers using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to confirm their structures.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the methylation of 1H-1,2,4-triazole-5-carboxylate.

Methylation_Workflow start Start: Methyl 1H-1,2,4-triazole-5-carboxylate in Anhydrous Methanol deprotonation Deprotonation Add Sodium Methoxide at 0°C start->deprotonation methylation Methylation Add Methyl Iodide at 0°C, then stir at RT for 12-16h deprotonation->methylation workup Work-up Quench, Extract with DCM, Wash, and Dry methylation->workup purification Purification Column Chromatography workup->purification isomers Characterized Isomers (N1, N2, N4-methylated products) purification->isomers

Caption: Workflow for the methylation of 1H-1,2,4-triazole-5-carboxylate.

References

Application Notes and Protocols for Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate as a versatile synthetic building block in chemical research and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole core is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antibacterial, antiviral, and anticancer properties. This is due to the triazole ring's ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. The N-methylation of the triazole ring and the presence of a methyl carboxylate group at the 5-position offer valuable handles for synthetic diversification, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

This document outlines the synthesis of this compound and provides protocols for its derivatization, alongside a summary of the biological activities of related 1,2,4-triazole derivatives to guide further research.

Physicochemical Properties

PropertyValue
CAS Number 57031-66-0
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance White solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-methylation of its precursor, Methyl 1H-1,2,4-triazole-5-carboxylate.

G cluster_0 Synthesis of this compound A Methyl 1H-1,2,4-triazole-5-carboxylate B Sodium Hydride (NaH) in DMF A->B Deprotonation C Methyl Iodide (MeI) B->C N-Methylation D This compound C->D

Caption: Synthetic route to this compound.

Experimental Protocol: N-Methylation

Materials:

  • Methyl 1H-1,2,4-triazole-3-carboxylate (1.00 g, 7.87 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.346 g, 8.66 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (40 mL)

  • Methyl iodide (MeI) (0.982 mL, 15.7 mmol)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a stirred suspension of NaH in DMF (20 mL) at 0 °C under a nitrogen atmosphere, add a solution of Methyl 1H-1,2,4-triazole-3-carboxylate in DMF (20 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to ambient temperature and stir overnight.

  • Pour the reaction mixture into cold water and extract with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., 3:1 hexanes/EtOAc) to afford the title compound.

Expected Yield: Approximately 34%[1].

Applications in Synthetic Chemistry

This compound serves as a valuable building block for the synthesis of a variety of derivatives, primarily through reactions involving the ester functional group. Key transformations include amidation and hydrazinolysis to generate carboxamides and carbohydrazides, respectively. These derivatives can then be further modified to create diverse chemical libraries for drug discovery.

G cluster_1 Derivatization of this compound start This compound amide 1-Methyl-1H-1,2,4-triazole-5-carboxamides start->amide Ammonolysis / Aminolysis (R-NH2) hydrazide 1-Methyl-1H-1,2,4-triazole-5-carbohydrazides start->hydrazide Hydrazinolysis (N2H4)

Caption: Key synthetic transformations of the title compound.

Synthesis of 1-Methyl-1H-1,2,4-triazole-5-carboxamides (Amidation)

The conversion of the methyl ester to an amide is a crucial step in the synthesis of many biologically active molecules.

General Protocol for Amidation (adapted from a similar transformation):

Materials:

  • This compound

  • Ammonia solution in methanol (e.g., 10 M) or a primary/secondary amine

  • Methanol (as solvent, if needed)

Procedure:

  • Dissolve this compound in a solution of ammonia in methanol or a solution of the desired amine in a suitable solvent.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the volatile components under reduced pressure.

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Synthesis of 1-Methyl-1H-1,2,4-triazole-5-carbohydrazide (Hydrazinolysis)

Hydrazinolysis of the ester provides the corresponding hydrazide, which is a key intermediate for the synthesis of various heterocyclic systems.

General Protocol for Hydrazinolysis:

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve this compound in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling or after partial removal of the solvent.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the desired carbohydrazide.

Biological Activities of 1,2,4-Triazole Derivatives

While specific biological data for derivatives of this compound are not extensively available in the public domain, the broader class of 1,2,4-triazole derivatives has demonstrated a wide range of pharmacological activities. The following tables summarize some of the reported activities for various 1,2,4-triazole-containing compounds, which can serve as a guide for designing new derivatives from the title building block.

Antifungal Activity
Compound ClassOrganism(s)Activity (MIC/EC₅₀)Reference
Fluconazole analoguesCandida albicansMIC: 0.0625–1 μg/mL[1]
Sulfonamide-1,2,4-triazolesVarious fungal strainsMIC: 0.01–0.27 μmol/mL
Myrtenal-1,2,4-triazole hybridsPhysalospora piricola90–98% inhibition at 50 μg/mL[1]
Antibacterial Activity
Compound ClassOrganism(s)Activity (MIC)Reference
1,2,4-Triazolo[3,4-b][2][3][4]thiadiazinesE. coli, P. aeruginosa3.125 μg/mL
Mercapto-1,2,4-triazolesB. cereus8 μg/mL
Schiff bases of 1,2,4-triazoleS. aureus3.125 μg/mL
Anticancer Activity
Compound ClassCell Line(s)Activity (IC₅₀)Reference
1,2,4-Triazole-3-thiol derivativesMelanoma, Breast, PancreaticNot specified
3,4,5-Trisubstituted-1,2,4-triazolesVariousNot specified
Fused acridine-1,2,4-triazolesVariousNot specified

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its straightforward synthesis and the reactivity of its ester group allow for the generation of diverse libraries of amides, hydrazides, and other derivatives. The established broad-spectrum biological activity of the 1,2,4-triazole scaffold suggests that derivatives of this N-methylated building block are promising candidates for the development of new therapeutic agents. Further exploration of the synthetic utility and biological properties of compounds derived from this compound is warranted.

References

Application Notes and Protocols for the Derivatization of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs.[1] This heterocyclic motif is associated with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and antimicrobial properties.[2] The derivatization of functionalized 1,2,4-triazoles, such as Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate, offers a strategic approach to modulate their physicochemical properties and biological activities, enabling the exploration of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the key derivatization of this compound, focusing on hydrolysis to the corresponding carboxylic acid and subsequent amidation to generate novel carboxamide derivatives. These transformations provide access to a diverse chemical space for structure-activity relationship (SAR) studies.

Derivatization Strategies

The primary derivatization of this compound focuses on the modification of the ester functional group. The general workflow involves two main steps:

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid. This intermediate is a versatile precursor for a variety of subsequent coupling reactions.

  • Amidation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines to generate a library of 1-Methyl-1H-1,2,4-triazole-5-carboxamides.

These strategies allow for the systematic variation of substituents, which is crucial for optimizing biological activity and pharmacokinetic properties.

Derivatization_Workflow Start This compound Intermediate 1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid Start->Intermediate Hydrolysis End_Product 1-Methyl-1H-1,2,4-triazole-5-carboxamide Derivatives Intermediate->End_Product Amidation

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are provided as general methodologies and may require optimization for specific substrates and scales.

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the organic solvent under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Amidation of 1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid

This protocol outlines the synthesis of 1-Methyl-1H-1,2,4-triazole-5-carboxamide derivatives from the corresponding carboxylic acid.

Materials:

  • 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid

  • Substituted primary or secondary amine (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), PyBOP or HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x volumes) and brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Methyl-1H-1,2,4-triazole-5-carboxamide derivative.

Biological Activities and Structure-Activity Relationship (SAR) Data

While specific biological data for derivatives of this compound are not extensively reported, the broader class of 1,5-disubstituted 1,2,4-triazoles has shown significant potential as anticancer agents, particularly as tubulin polymerization inhibitors.[3] The following tables present representative data for analogous 1,5-disubstituted 1,2,4-triazoles to illustrate the potential therapeutic applications and guide SAR studies.

Table 1: Antiproliferative Activity of Representative 1,5-Disubstituted 1,2,4-Triazoles against Human Cancer Cell Lines

Compound IDR¹ (at N1)R² (at C5)HeLa (Cervical) IC₅₀ (µM)[3]Jurkat (T-cell leukemia) IC₅₀ (µM)[3]
4h 3,4,5-trimethoxyphenyl4-methoxyphenyl0.850.45
4i 3,4,5-trimethoxyphenyl3-methoxyphenyl>10>10
4j 3,4,5-trimethoxyphenyl2-methoxyphenyl>10>10
4l 3,4,5-trimethoxyphenyl4-ethoxyphenyl0.110.01
4o 3,4,5-trimethoxyphenyl4-propoxyphenyl0.080.02
CA-4 --0.020.003

Data are for 1,5-diaryl-1,2,4-triazoles and are intended to be illustrative of the potential of the scaffold. CA-4 (Combretastatin A-4) is a known tubulin polymerization inhibitor.[3]

Table 2: Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Fused 1,2,4-triazolesE. coli3.125[2]
Fused 1,2,4-triazolesP. aeruginosa3.125[2]
Mercapto-1,2,4-triazolesB. cereus8[2]
Ciprofloxacin-triazole hybridsMRSA0.046–3.11 (µM)[2]

MIC (Minimum Inhibitory Concentration) values are for various classes of 1,2,4-triazole derivatives and demonstrate the broad antimicrobial potential.

Potential Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of research suggests that certain 1,2,4-triazole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[3][4] Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division (mitosis), maintenance of cell shape, and intracellular transport. Inhibition of this process leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Drug Action cluster_2 Cellular Outcomes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Cell Division Cell Division Mitotic Spindle->Cell Division Triazole_Derivative 1,2,4-Triazole Derivative Triazole_Derivative->Microtubules Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for anticancer 1,2,4-triazole derivatives via inhibition of tubulin polymerization.

Conclusion

This compound is a valuable starting material for the synthesis of novel, biologically active compounds. The derivatization strategies outlined in this document, particularly hydrolysis followed by amidation, provide a robust platform for generating diverse chemical libraries for medicinal chemistry programs. The representative biological data for analogous 1,5-disubstituted 1,2,4-triazoles highlight the potential of these scaffolds as potent anticancer and antimicrobial agents. Further exploration of the chemical space around this core structure is warranted to develop new therapeutic candidates.

References

Application Notes: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives for Improved Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazoles are a critical class of heterocyclic compounds that form the structural core of numerous pharmaceutical and agrochemical agents, exhibiting a wide range of biological activities including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1] The development of efficient and sustainable synthetic methodologies for these compounds is a primary focus in medicinal and materials chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, accelerating and enhancing the synthesis of 1,2,4-triazole derivatives.[1] This technique presents significant advantages over conventional heating methods, including drastically reduced reaction times (from hours to minutes), increased product yields, and improved purity.[1][2] Furthermore, MAOS aligns with the principles of green chemistry by often requiring smaller volumes of solvents or enabling solvent-free conditions.[1][3]

These application notes provide detailed protocols for the microwave-assisted synthesis of various 1,2,4-triazole derivatives, supported by quantitative data and visual representations of experimental workflows and reaction mechanisms.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of 1,2,4-triazoles offers several key benefits:

  • Rapid Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of reaction rates. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes.[1][2]

  • Higher Yields: The precise temperature control and rapid, uniform heating provided by microwave synthesizers can minimize the formation of byproducts, resulting in higher yields of the desired 1,2,4-triazole products.[1][4]

  • Energy Efficiency: Microwave synthesis is more energy-efficient compared to conventional heating methods, contributing to more sustainable laboratory practices.[5]

  • Green Chemistry: The accelerated reaction times and potential for solvent-free conditions reduce the overall environmental impact of the synthesis.[3][5]

Experimental Workflow

The general workflow for the microwave-assisted synthesis of 1,2,4-triazole derivatives is a straightforward process, as illustrated in the diagram below. The key steps involve preparing the reaction mixture, subjecting it to microwave irradiation under controlled conditions, and subsequent workup and purification of the product.

G A Reactant & Solvent Preparation B Microwave Vial Assembly & Sealing A->B 1. C Microwave Irradiation (Set Time, Temp, Power) B->C 2. D Cooling to Room Temperature C->D 3. E Product Isolation (e.g., Precipitation, Filtration) D->E 4. F Purification (e.g., Recrystallization) E->F 5. G Characterization (e.g., NMR, IR, MS) F->G 6.

Caption: General workflow for microwave-assisted synthesis.

Reaction Mechanism: Pellizzari-Type Reaction

The formation of 1,2,4-triazoles via microwave-assisted synthesis often follows a mechanism analogous to the Pellizzari reaction. This involves the condensation of an acylhydrazide with a nitrile, followed by cyclization to form the triazole ring.

G cluster_0 Step 1: Acylhydrazide Formation cluster_1 Step 2: Condensation and Cyclization A Amide + Hydrazine B Acylhydrazide A->B Microwave Irradiation C Acylhydrazide + Nitrile D Intermediate Adduct C->D Condensation E 1,2,4-Triazole Derivative D->E Microwave-Induced Cyclodehydration

Caption: Pellizzari-type reaction mechanism for 1,2,4-triazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol describes a method for the synthesis of 3,5-disubstituted-1,2,4-triazoles from an aromatic hydrazide and a substituted nitrile in n-butanol.[1]

Materials:

  • Aromatic hydrazide (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

  • 20 mL microwave reaction vessel

  • Microwave reactor

  • Ethanol (for recrystallization)

Procedure:

  • To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 2 hours.[1]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The precipitated product is filtered.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[1]

Protocol 2: Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles

This protocol outlines a simple and efficient catalyst-free method for the synthesis of substituted 1,2,4-triazoles using hydrazines and formamide.[1]

Materials:

  • Hydrazine derivative (1 mmol)

  • Formamide (20 mmol)

  • Microwave-safe reaction vial

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 10 minutes.[1]

  • After the reaction, allow the vessel to cool.

  • The product can be isolated by standard work-up procedures, which may include trituration with water and recrystallization.

Protocol 3: Synthesis of 1,2,4-Triazole-3-thiol Derivatives

This protocol describes the synthesis of Schiff's bases from 1,2,4-triazole-3-thiol and various substituted benzaldehydes under microwave irradiation.

Materials:

  • 1,2,4-triazole-3-thiol

  • Substituted benzaldehydes

  • Ethanol

  • Microwave reactor

Procedure:

  • Prepare 1,2,4-triazole-3-thiol by reacting carbon disulfide with benzohydrazide in ethanolic potassium hydroxide, followed by cyclization with hydrazine hydrate.

  • React the 1,2,4-triazole-3-thiol with different substituted benzaldehydes in a microwave reactor.

  • The reactions are typically carried out for 5-10 minutes under microwave irradiation.[6]

  • After completion, the reaction mixture is poured into ice-cold water to precipitate the solid product.[6]

  • The solid product is collected by filtration and recrystallized from ethanol.[6]

Data Presentation: Comparison of Microwave vs. Conventional Synthesis

The following tables summarize the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of various 1,2,4-triazole derivatives, highlighting the reduction in reaction time and improvement in yields.

Compound TypeReactionConventional Method TimeMicrowave Method TimeConventional Method Yield (%)Microwave Method Yield (%)Reference
4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivativesCondensation290 min10-25 min7897[4]
1,3,5-trisubstituted-1,2,4-triazolesCyclization and N-acylation> 4 hours1 min-85[4][7]
Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives-27 hours30 min-96[4][7]
6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b][1][4][8]triazolesHeterocyclization130 min10 min2577[4]
3,5-disubstituted-1,2,4-triazole derivativesCycloaddition72 hours1.5 hours-85[4][7]
1-[(3H-indol-2-ylamino) methyl]-4-phenyl-4, 5-dihydro-1H-1, 2, 4-triazole-3-thiol-6-8 hours5-10 min60-7580-90[9]
1H-1,2,4-triazol-3-one derivatives-6 hours10 min75-8585-95[8]

References

Application Notes and Protocols for the Synthesis of Novel COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in mediating inflammation and pain by catalyzing the conversion of arachidonic acid to prostaglandins.[1] While the constitutively expressed COX-1 isoform is involved in homeostatic functions, COX-2 is inducible and its levels rise significantly during inflammation.[2] This distinction has driven the development of selective COX-2 inhibitors (coxibs) to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] However, cardiovascular concerns with some first-generation coxibs have spurred the search for novel inhibitors with improved safety profiles and expanded therapeutic applications, including cancer chemoprevention.[5][6][7]

These notes provide an overview of the signaling pathways, applications, and experimental protocols relevant to the synthesis and evaluation of novel COX-2 inhibitors.

Signaling Pathways in COX-2 Mediated Processes

The expression and activity of COX-2 are regulated by complex signaling cascades. Upregulation of COX-2 is often initiated by inflammatory stimuli, growth factors, and tumor promoters.[5] These stimuli can activate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which in turn promote the transcription of the PTGS2 gene (the gene encoding COX-2).[5][8][9] The resulting increase in COX-2 leads to the production of prostaglandins, particularly Prostaglandin E2 (PGE2). PGE2 then acts on its receptors (EP1-4) to trigger downstream signaling that can promote inflammation, cell proliferation, and angiogenesis, and can also contribute to tumor immune evasion.[10][11][12]

COX2_Signaling_Pathway cluster_stimuli External Stimuli cluster_pathways Upstream Signaling cluster_transcription Gene Expression cluster_enzyme Enzymatic Activity cluster_effects Downstream Effects Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) PKC PKC / Ras Stimuli->PKC GrowthFactors Growth Factors Oncogenes GrowthFactors->PKC MAPK MAPK Pathway PKC->MAPK NFkB_path NF-κB Pathway PKC->NFkB_path TranscriptionFactors NF-κB, C/EBP, CREB MAPK->TranscriptionFactors NFkB_path->TranscriptionFactors COX2_gene COX-2 Gene Transcription (PTGS2) TranscriptionFactors->COX2_gene COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Translation PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 Catalysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_protein EP_Receptors EP Receptors PGE2->EP_Receptors CellularResponses Inflammation Proliferation Immune Evasion EP_Receptors->CellularResponses

Simplified COX-2 signaling pathway.
Applications in the Synthesis of Novel COX-2 Inhibitors

The primary application for novel COX-2 inhibitors remains the treatment of inflammatory conditions like osteoarthritis and rheumatoid arthritis, with a focus on improved gastrointestinal and cardiovascular safety.[7][13] Recent research has expanded into several promising areas:

  • Cancer Chemoprevention and Treatment: Elevated COX-2 expression is observed in various cancers, including colorectal, breast, and lung tumors.[5] Novel inhibitors are being investigated for their potential to reduce polyp formation and prevent carcinogenesis.[5]

  • Dual-Target Inhibitors: To enhance efficacy and overcome safety issues, researchers are developing "hybrid" molecules that inhibit both COX-2 and other targets, such as 5-lipoxygenase (5-LOX) or soluble epoxide hydrolase.[3][14]

  • Neurological Disorders: COX-2 is implicated in neuroinflammation and the pathogenesis of diseases like Alzheimer's and Parkinson's.[15][16] Selective inhibitors are being explored for their neuroprotective potential.

  • Advanced Drug Delivery: Innovations include the development of novel drug delivery systems, such as nano-formulations, to improve bioavailability and target drug action more effectively.[7][17]

Data Presentation: Efficacy of Novel COX-2 Inhibitors

The efficacy and selectivity of newly synthesized compounds are typically evaluated by measuring their 50% inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes. The Selectivity Index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a key metric for determining COX-2 specificity. A higher SI value indicates greater selectivity for COX-2.

Compound Class/NameTarget Scaffold/OriginCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Reference Compound (IC₅₀/SI)Source(s)
Fluorinated Triarylpyrazoles Celecoxib-based0.049 - 0.057>12.5201.8 - 253.1Celecoxib (0.055 / 179.4)[6]
Diaryl-based Triazoles Click Chemistry0.002 - 3.324-0.008 - 162.5-[3]
Thiophene-3-carboxamide Diclofenac/Celecoxib0.2919.567.24Celecoxib (0.42 / 33.8)[17]
Thiazolyl-hydrazine Thiazole-based0.140>100>714.28Celecoxib (0.132 / -)[6]
NSAID-Triazole Conjugates NSAID Hybridization0.04 (Compound 6b)13.16329Celecoxib (0.05 / 294)[18]
Imidazoline-5-one Imidazole-based0.087 - 0.092--Celecoxib (0.11 / -)[3][6]
SC-75416 Benzopyran0.2549.6198.4-[19]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel inhibitors. Below are protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available high-throughput screening kits and is used to determine the IC₅₀ values for COX-1 and COX-2.[20]

Objective: To quantify the inhibitory potency and selectivity of a test compound on recombinant human COX-1 and COX-2 enzymes.

Materials:

  • 96-well white opaque flat-bottom plates

  • Recombinant Human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test inhibitors and reference compound (e.g., Celecoxib)

  • DMSO (for dissolving compounds)

  • Multi-well fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation:

    • Dissolve test inhibitors and Celecoxib (inhibitor control) in DMSO to create stock solutions.

    • Prepare a serial dilution of each test inhibitor. Dilute each concentration to 10x the final desired test concentration using COX Assay Buffer.

  • Assay Plate Setup (for one enzyme, e.g., COX-2):

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 2 µL of Celecoxib stock and 8 µL of COX Assay Buffer.

    • Test Sample (S): Add 10 µL of each diluted test inhibitor to separate wells.

    • Solvent Control (Optional): If solvent effects are a concern, add 10 µL of the corresponding DMSO concentration in Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for each well containing:

      • 78 µL COX Assay Buffer

      • 1 µL COX Probe

      • 1 µL Reconstituted COX-2 Enzyme

    • Immediately prior to use, dilute the COX Cofactor 200-fold in COX Assay Buffer. Add 2 µL of the diluted cofactor to the Reaction Mix for each well.

  • Substrate Preparation:

    • Prepare the Arachidonic Acid/NaOH solution according to the kit manufacturer's instructions. This typically involves reconstituting arachidonic acid in ethanol and then diluting it with a weak NaOH solution.

  • Kinetic Measurement:

    • Preset the plate reader to 25°C, kinetic mode, with Ex/Em = 535/587 nm.

    • Add 80 µL of the Reaction Mix to each well (EC, IC, S).

    • Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously to initiate the reaction.

    • Immediately begin measuring fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • Choose two time points (T₁ and T₂) within the linear range of the fluorescence increase.

    • Calculate the slope (ΔRFU/ΔT) for each well.

    • Calculate the percentage of inhibition for each test compound concentration:

      • % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

    • Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

    • Repeat the entire procedure using the COX-1 enzyme to determine its IC₅₀.

    • Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).[21]

Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the acute anti-inflammatory activity of novel compounds.[6][18]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds and reference drug (e.g., Diclofenac or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebismometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group):

      • Group 1: Control (Vehicle only)

      • Group 2: Reference Drug (e.g., Celecoxib at a known effective dose)

      • Group 3-n: Test Compound at various doses.

    • Administer the vehicle, reference drug, or test compound orally via gavage.

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plebismometer immediately before the carrageenan injection (V₀).

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point:

      • % Edema = [(Vₜ - V₀) / V₀] * 100

    • Calculate the percentage inhibition of edema for each treated group compared to the control group:

      • % Inhibition = [(% Edema_Control - % Edema_Treated) / % Edema_Control] * 100

    • The dose that causes 50% inhibition of edema (ED₅₀) can be determined by plotting % inhibition against the dose.[6]

Visualizing Experimental and Logical Workflows

Effective drug discovery relies on structured workflows for screening and logical principles for inhibitor design.

Screening_Workflow Lib Compound Library (Novel Synthesized Molecules) HTS High-Throughput Screening (HTS) (e.g., Fluorometric Assay) Lib->HTS PrimaryHits Identify Primary Hits (Compounds showing COX-2 inhibition) HTS->PrimaryHits DoseResponse Dose-Response & IC50 Determination (In vitro COX-1 and COX-2 assays) PrimaryHits->DoseResponse Selectivity Calculate Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2) DoseResponse->Selectivity LeadCandidates Select Lead Candidates (High Potency & Selectivity) Selectivity->LeadCandidates InVivo In Vivo Efficacy Testing (e.g., Carrageenan Paw Edema) LeadCandidates->InVivo FinalLeads Validated Leads for Further Development InVivo->FinalLeads Selectivity_Logic cluster_cox1 COX-1 Active Site cluster_cox2 COX-2 Active Site Inhibitor Inhibitor Type NonSelective Non-Selective NSAID (e.g., Ibuprofen) - Small Molecule Selective Selective Inhibitor (e.g., Celecoxib) - Bulky Side Group COX1_Site Constricted Channel No Side Pocket Outcome1 Inhibition Occurs COX1_Site->Outcome1 Outcome3 Steric Hindrance Binding Blocked COX1_Site->Outcome3 COX2_Site Main Channel + Hydrophilic Side Pocket Outcome2 Inhibition Occurs COX2_Site->Outcome2 Outcome4 Side Group Binds in Side Pocket Inhibition Occurs COX2_Site->Outcome4 NonSelective->COX1_Site Fits NonSelective->COX2_Site Fits Selective->COX1_Site Too Bulky Selective->COX2_Site Fits

References

protocol for hydrolysis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate to its carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the hydrolysis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate to its corresponding carboxylic acid, 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid. This conversion is a fundamental step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol described herein utilizes a robust and efficient base-catalyzed hydrolysis (saponification) method, which offers advantages such as irreversibility and straightforward product isolation.[1][2] This document is intended for researchers and professionals in organic synthesis and drug development.

Introduction

The 1,2,4-triazole ring is a key structural motif present in a wide range of pharmacologically active compounds. The carboxylic acid functionality at the 5-position of the 1-methyl-1H-1,2,4-triazole scaffold serves as a crucial handle for further synthetic modifications, such as amide bond formation. The hydrolysis of the methyl ester precursor is a common and critical transformation. While both acid and base-catalyzed methods can achieve this, base-catalyzed hydrolysis is generally preferred as it is an irreversible process, which typically leads to higher yields and simpler purification procedures.[1][2] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. The subsequent collapse of the tetrahedral intermediate yields the carboxylate salt, which is then protonated during an acidic workup to afford the final carboxylic acid product.

Materials and Reagents

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound57031-65-9C₅H₇N₃O₂141.13Solid
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid (Product)57031-64-8C₄H₅N₃O₂127.10Solid
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Solid
Methanol (MeOH)67-56-1CH₄O32.04Liquid
Deionized Water (H₂O)7732-18-5H₂O18.02Liquid
Hydrochloric Acid (HCl), 2M Aqueous7647-01-0HCl36.46Liquid
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Liquid
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Solid

Experimental Protocol

This protocol details the base-catalyzed hydrolysis of this compound.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.41 g, 10.0 mmol).
  • Add methanol (20 mL) and deionized water (10 mL) to the flask. Stir the mixture to dissolve the starting material.
  • In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.60 g, 15.0 mmol, 1.5 equivalents) in deionized water (10 mL).

2. Hydrolysis Reaction:

  • Add the sodium hydroxide solution to the flask containing the ester.
  • Heat the reaction mixture to reflux (approximately 65-70°C in methanol/water) and maintain for 2-4 hours.
  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

3. Work-up and Product Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.
  • Remove the methanol under reduced pressure using a rotary evaporator.
  • Cool the remaining aqueous solution in an ice bath.
  • Slowly acidify the solution to a pH of approximately 2-3 by adding 2M hydrochloric acid dropwise. The carboxylic acid product should precipitate as a solid.
  • Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
  • Dry the purified 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid under vacuum to a constant weight.

5. Characterization:

  • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Process Visualization

The following diagram illustrates the key steps in the hydrolysis protocol.

Hydrolysis_Workflow Start Start: Methyl 1-Methyl-1H- 1,2,4-triazole-5-carboxylate Dissolve Dissolve in MeOH/H₂O Start->Dissolve AddBase Add Aqueous NaOH Solution Dissolve->AddBase Reflux Heat to Reflux (2-4 hours) AddBase->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove MeOH (Rotary Evaporator) Cool->Evaporate Acidify Cool in Ice Bath & Acidify with 2M HCl to pH 2-3 Evaporate->Acidify Filter Vacuum Filter Precipitate Acidify->Filter Recrystallize Recrystallize (e.g., from H₂O) Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End End: 1-Methyl-1H-1,2,4- triazole-5-carboxylic acid Dry->End

Caption: Workflow for the base-catalyzed hydrolysis of the methyl ester.

Signaling Pathway Diagram (Reaction Mechanism)

The diagram below outlines the mechanism of base-catalyzed ester hydrolysis.

Saponification_Mechanism Ester Ester + OH⁻ Step1 Nucleophilic Attack Ester->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate k₁ Step2 Collapse of Intermediate Intermediate->Step2 Products1 Carboxylate + Methanol Step2->Products1 k₂ Step3 Acidic Workup (H₃O⁺) Products1->Step3 FinalProduct Carboxylic Acid Step3->FinalProduct Protonation

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Safety Precautions

  • Handle sodium hydroxide and hydrochloric acid with care, as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Methanol is flammable and toxic; avoid ignition sources and inhalation.

This protocol provides a reliable and scalable method for the synthesis of 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid, a valuable building block for further chemical exploration.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process: the formation of the precursor, Methyl 1H-1,2,4-triazole-5-carboxylate, followed by a regioselective N-methylation. This guide includes scalable reaction conditions, purification methods, and quantitative data to facilitate the transition from laboratory to pilot-plant scale production.

Introduction

The 1,2,4-triazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Specifically, 1-methyl-1H-1,2,4-triazole-5-carboxylate serves as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is therefore of significant industrial importance. The following protocols outline a robust and reproducible methodology for its large-scale synthesis.

Overall Synthesis Workflow

The synthesis is a two-stage process. The first stage involves the creation of the triazole ring to form the precursor, Methyl 1H-1,2,4-triazole-5-carboxylate. The second stage is the regioselective methylation at the N1 position of the triazole ring to yield the final product.

SynthesisWorkflow Start Starting Materials Precursor_Synth Stage 1: Synthesis of Methyl 1H-1,2,4-triazole-5-carboxylate Start->Precursor_Synth Cyclization Methylation Stage 2: Regioselective N-Methylation Precursor_Synth->Methylation Precursor Purification Purification Methylation->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Overall workflow for the synthesis of the target molecule.

Stage 1: Synthesis of Methyl 1H-1,2,4-triazole-5-carboxylate

The synthesis of the precursor, Methyl 1H-1,2,4-triazole-5-carboxylate, is a critical first step. While various methods exist for the formation of the 1,2,4-triazole ring, a common industrial approach involves the cyclization of appropriate starting materials.

Experimental Protocol: Synthesis of Methyl 1H-1,2,4-triazole-5-carboxylate

Materials:

  • Appropriate starting materials for 1,2,4-triazole synthesis (e.g., formylhydrazine and a suitable C1 source, or other published methods).

  • Methanol (anhydrous)

  • Acid or base catalyst (depending on the chosen cyclization method)

  • Suitable organic solvents for extraction and recrystallization (e.g., ethyl acetate, heptane)

  • Sodium sulfate (anhydrous)

  • Activated carbon

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the starting materials and the reaction solvent.

  • Reaction: Initiate the reaction by adding the catalyst at a controlled temperature. The reaction is typically heated to reflux and monitored by a suitable analytical technique (e.g., HPLC, TLC) until completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, neutralize the reaction mixture. The crude product is then extracted with an appropriate organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude solid is recrystallized from a suitable solvent system (e.g., methanol/ethyl acetate) to afford pure Methyl 1H-1,2,4-triazole-5-carboxylate.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (HPLC) >98%
Melting Point 196-199 °C (decomposes)[1]
Appearance White to off-white crystalline solid

Stage 2: Regioselective N-Methylation

The key challenge in this stage is to achieve selective methylation at the N1 position of the triazole ring. The following protocol is designed to favor the formation of the desired 1-methyl isomer.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 1H-1,2,4-triazole-5-carboxylate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

  • Methyl iodide or Dimethyl sulfate

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry, inert gas-purged reactor, add anhydrous DMF. Cool the solvent to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride in portions to the cooled DMF.

  • Addition of Precursor: Slowly add a solution of Methyl 1H-1,2,4-triazole-5-carboxylate in anhydrous DMF to the sodium hydride suspension, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 1 hour to ensure complete formation of the sodium salt.

  • Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture, again keeping the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Quantitative Data (Representative):

ParameterValue
Yield 70-85% (of the desired N1-isomer)
Purity (HPLC) >99%
Melting Point 74-75 °C
Boiling Point 75 °C at 0.3 mmHg
Appearance White to off-white solid

Logical Relationship of the N-Methylation Step

The regioselectivity of the methylation is a critical aspect of this synthesis. The deprotonation of the triazole ring with a strong base generates an ambident nucleophile. The subsequent alkylation can occur at different nitrogen atoms. The reaction conditions, including the choice of solvent and counter-ion, can influence the ratio of the resulting isomers.

MethylationMechanism Precursor Methyl 1H-1,2,4-triazole-5-carboxylate Anion Triazole Anion (Ambident Nucleophile) Precursor->Anion Deprotonation Base Strong Base (e.g., NaH) Base->Anion N1_Product N1-Methyl Isomer (Desired Product) Anion->N1_Product Alkylation Other_Isomers Other N-Methyl Isomers (N2, N4) Anion->Other_Isomers Alkylation Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->N1_Product Methylating_Agent->Other_Isomers

Caption: Logical diagram of the regioselective N-methylation step.

Conclusion

The protocols described in this document provide a comprehensive guide for the large-scale synthesis of this compound. By carefully controlling the reaction conditions, particularly during the N-methylation step, high yields and purities of the desired product can be achieved. These application notes are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the process development and manufacturing of triazole-based APIs.

References

Application Notes and Protocols: Screening of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate Derivatives for Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole-based compounds represent a cornerstone in the development of antifungal agents, primarily through their targeted inhibition of fungal lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and inhibiting growth.[5] This document provides detailed protocols for the synthesis and antifungal screening of a novel series of derivatives based on the Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate scaffold, a promising starting point for the discovery of new antifungal candidates.

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the continuous exploration of new chemical entities with potent and broad-spectrum antifungal activity.[6] The protocols outlined herein provide a comprehensive framework for the synthesis, in vitro evaluation, and data analysis of these novel triazole derivatives, facilitating the identification of lead compounds for further development.

Experimental Protocols

I. Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of various derivatives from the core scaffold, this compound. A plausible synthetic route involves the initial synthesis of the core scaffold followed by derivatization. One potential synthetic pathway for a related isomer, 1-methyl-1H-1,2,4-triazole-3-methyl formate, involves the methylation of 1,2,4-triazole, followed by protection, carboxylation, esterification, and deprotection. A similar strategy could be adapted for the 5-carboxylate isomer.

A. Materials and Reagents:

  • 1,2,4-triazole

  • Chloromethane

  • Potassium hydroxide

  • Lithium reagent (e.g., n-butyllithium)

  • Carbon dioxide (dry ice)

  • Thionyl chloride

  • Methanol

  • Various reactants for derivatization (e.g., substituted anilines, alkyl halides)

  • Solvents: Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

B. Synthesis of this compound (Core Scaffold):

  • N-Methylation: Dissolve 1,2,4-triazole in a suitable solvent (e.g., DMF) and treat with a strong base like potassium hydroxide. Add chloromethane and stir at room temperature to obtain 1-methyl-1,2,4-triazole.

  • Protection: Protect the 5-position of 1-methyl-1,2,4-triazole using a suitable protecting group, for example, by reaction with a lithium reagent.

  • Carboxylation: React the protected intermediate with dry ice (solid carbon dioxide) to introduce a carboxylic acid group at the 5-position.

  • Esterification: Convert the carboxylic acid to its methyl ester by reacting with thionyl chloride followed by methanol.

  • Deprotection: Remove the protecting group to yield this compound.

  • Purification: Purify the final product using column chromatography on silica gel.

C. General Procedure for Derivatization:

The following is a general procedure for creating amide derivatives from the synthesized core scaffold.

  • Hydrolysis: Hydrolyze the methyl ester of the core scaffold to the corresponding carboxylic acid using a suitable base (e.g., lithium hydroxide) in a mixture of THF and water.

  • Amide Coupling: To a solution of the carboxylic acid in DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Add the desired amine (e.g., a substituted aniline) and stir the reaction mixture at room temperature until completion.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the final derivative by column chromatography on silica gel.

II. In Vitro Antifungal Susceptibility Testing

The following protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

A. Materials and Reagents:

  • Synthesized triazole derivatives

  • Standard antifungal drugs (e.g., Fluconazole, Voriconazole)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

B. Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of the synthesized derivatives and standard drugs in DMSO.

    • Perform serial two-fold dilutions of each compound in RPMI-1640 medium in the 96-well plates to obtain a range of final concentrations (e.g., 0.0313 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plates containing the drug dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.

    • The endpoint can be determined visually or spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Data Presentation

The antifungal activity of the synthesized this compound derivatives should be summarized in a clear and structured table to facilitate comparison.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Triazole Derivatives

Compound IDR-GroupCandida albicans (ATCC 90028)Cryptococcus neoformans (ATCC 208821)Aspergillus fumigatus (ATCC 204305)
MMT-01 4-Chlorophenyl248
MMT-02 2,4-Difluorophenyl124
MMT-03 4-Nitrophenyl4816
MMT-04 4-Methoxyphenyl81632
Fluconazole -12>64
Voriconazole -0.250.51

Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Antifungal Screening start This compound hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis coupling Amide Coupling with Various Amines hydrolysis->coupling purification_synthesis Purification (Column Chromatography) coupling->purification_synthesis derivatives Synthesized Derivatives purification_synthesis->derivatives dilutions Prepare Drug Dilutions in 96-well Plates derivatives->dilutions inoculum Prepare Fungal Inoculum inoculum->dilutions incubation Inoculate Plates and Incubate dilutions->incubation mic Determine MIC incubation->mic data Data Analysis and Comparison mic->data

Caption: Experimental workflow for the synthesis and antifungal screening of triazole derivatives.

Signaling Pathway of Triazole Antifungals

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action lanosterol Lanosterol demethylation 14α-demethylation (Lanosterol 14α-demethylase) lanosterol->demethylation ergosterol Ergosterol demethylation->ergosterol accumulation Accumulation of Toxic Sterols demethylation->accumulation membrane Fungal Cell Membrane ergosterol->membrane Incorporation triazole Triazole Derivative inhibition Inhibition triazole->inhibition inhibition->demethylation disruption Membrane Disruption & Growth Inhibition accumulation->disruption

Caption: Mechanism of action of triazole antifungals via inhibition of ergosterol biosynthesis.

References

Application Notes and Protocols: Functionalization of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the synthesis of 1,2,3-triazoles, which are valuable scaffolds in drug discovery and bioconjugation. While the direct application of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate in click chemistry is not prominently documented, its stable heterocyclic core presents an attractive scaffold for the development of novel molecular probes, linkers, and potential therapeutic agents. This document provides detailed protocols for the chemical modification of this compound to introduce azide and alkyne functionalities, thereby enabling its use in click chemistry reactions.

Introduction

The 1,2,4-triazole moiety is a key pharmacophore found in a variety of biologically active compounds. Its stability and ability to participate in hydrogen bonding make it a valuable component in medicinal chemistry. Click chemistry provides a powerful tool for the rapid and efficient assembly of complex molecular architectures from simpler building blocks. By functionalizing the this compound core with either an azide or a terminal alkyne, this versatile scaffold can be readily conjugated to a wide range of molecules, including biomolecules, fluorescent dyes, and drug candidates, using the highly reliable CuAAC reaction.

The following sections outline a proposed synthetic workflow to prepare azide and alkyne derivatives of this compound, along with detailed experimental protocols for each synthetic step.

Proposed Synthetic Workflow

The functionalization of this compound for click chemistry applications can be achieved through a multi-step synthesis. The initial step involves the conversion of the methyl ester to a more versatile functional group, such as a primary alcohol. This alcohol can then be further derivatized to introduce either an azide or a terminal alkyne.

G start This compound step1 1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid start->step1 Hydrolysis step2 (1-Methyl-1H-1,2,4-triazol-5-yl)methanol step1->step2 Reduction step3a 5-(Azidomethyl)-1-methyl-1H-1,2,4-triazole step2->step3a Azidation step3b 1-Methyl-5-((prop-2-yn-1-yloxy)methyl)-1H-1,2,4-triazole step2->step3b Propargylation end Click Chemistry Applications step3a->end step3b->end

Caption: Proposed workflow for functionalizing the starting material for click chemistry.

Experimental Protocols

Step 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Table 1: Reagents and Conditions for Ester Hydrolysis

Reagent/ParameterCondition
Starting MaterialThis compound
ReagentsLithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
SolventTetrahydrofuran (THF) / Water or Methanol / Water
TemperatureRoom Temperature to Reflux
Reaction Time2-16 hours
Work-upAcidification (e.g., with 1M HCl)

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide (1.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid.

Step 2: Reduction of 1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid

This protocol details the reduction of the carboxylic acid to the primary alcohol.

Table 2: Reagents and Conditions for Carboxylic Acid Reduction

Reagent/ParameterCondition
Starting Material1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid
ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time2-6 hours
Work-upSequential addition of water, 15% NaOH (aq), and water

Protocol:

  • To a stirred suspension of Lithium Aluminum Hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (1-Methyl-1H-1,2,4-triazol-5-yl)methanol.

Step 3A: Synthesis of 5-(Azidomethyl)-1-methyl-1H-1,2,4-triazole (Azidation)

This protocol describes the conversion of the primary alcohol to an azide using a Mitsunobu reaction.

Table 3: Reagents and Conditions for Azidation

Reagent/ParameterCondition
Starting Material(1-Methyl-1H-1,2,4-triazol-5-yl)methanol
ReagentsTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Work-upChromatographic purification

Protocol:

  • Dissolve (1-Methyl-1H-1,2,4-triazol-5-yl)methanol (1.0 eq) and Triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • To this solution, add DEAD or DIAD (1.5 eq) dropwise.

  • After stirring for 15 minutes, add Diphenylphosphoryl azide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to afford 5-(Azidomethyl)-1-methyl-1H-1,2,4-triazole.

Step 3B: Synthesis of 1-Methyl-5-((prop-2-yn-1-yloxy)methyl)-1H-1,2,4-triazole (Propargylation)

This protocol details the synthesis of the terminal alkyne via a Williamson ether synthesis.

Table 4: Reagents and Conditions for Propargylation

Reagent/ParameterCondition
Starting Material(1-Methyl-1H-1,2,4-triazol-5-yl)methanol
ReagentsSodium Hydride (NaH), Propargyl Bromide
SolventAnhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature0 °C to Room Temperature
Reaction Time4-12 hours
Work-upQuenching with water and extraction

Protocol:

  • To a suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add Propargyl Bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield 1-Methyl-5-((prop-2-yn-1-yloxy)methyl)-1H-1,2,4-triazole.

Application in Click Chemistry

The resulting azide and alkyne derivatives of the 1-methyl-1H-1,2,4-triazole scaffold are now ready for use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. These functionalized building blocks can be "clicked" onto molecules containing the complementary functionality (an alkyne for the azide derivative, and an azide for the alkyne derivative).

G cluster_0 Functionalized Triazole Derivatives cluster_1 Click Reaction Partners azide 5-(Azidomethyl)-1-methyl-1H-1,2,4-triazole cucat Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) azide->cucat alkyne 1-Methyl-5-((prop-2-yn-1-yloxy)methyl)-1H-1,2,4-triazole alkyne->cucat partner_alkyne Alkyne-modified Biomolecule/Drug partner_alkyne->cucat partner_azide Azide-modified Biomolecule/Drug partner_azide->cucat product Triazole-linked Conjugate cucat->product

Caption: General scheme for the use of the functionalized triazoles in CuAAC reactions.

This enables the straightforward synthesis of novel conjugates for a wide array of applications in drug development and chemical biology, including:

  • Bioconjugation: Labeling of proteins, peptides, nucleic acids, and other biomolecules.

  • Drug Discovery: Rapid assembly of compound libraries for high-throughput screening.

  • Development of Novel Therapeutics: Incorporation of the 1,2,4-triazole moiety as a stable linker or pharmacophore.

  • Materials Science: Synthesis of functionalized polymers and materials.

Conclusion

While direct click chemistry applications of this compound are not readily found in the literature, this document provides a series of robust and well-established protocols to functionalize this compound into valuable azide and alkyne-containing building blocks. These derivatives are primed for use in a wide range of click chemistry applications, opening up new avenues for research and development in medicinal chemistry, bioconjugation, and materials science. Researchers can adapt these protocols to synthesize novel molecules with tailored properties for their specific needs.

Application Notes & Protocols: Development of Anti-inflammatory Agents from 1,2,4-Triazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a significant pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory properties.[1][2][3][4] Derivatives of 1,2,4-triazole have shown promise as potent anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX), lipoxygenase (LOX), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][3] The structural versatility of the 1,2,4-triazole ring allows for the synthesis of a diverse library of compounds, enabling extensive structure-activity relationship (SAR) studies to identify candidates with high efficacy and selectivity.[1] This document provides detailed protocols for the synthesis and evaluation of 1,2,4-triazole derivatives as potential anti-inflammatory agents, along with data presentation guidelines and visualizations of key experimental workflows and signaling pathways.

Data Presentation

Quantitative data from in vitro and in vivo assays should be summarized for clear comparison of the anti-inflammatory potential of synthesized 1,2,4-triazole derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Activity

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference Compound (e.g., Celecoxib) IC₅₀ (µM)
3a 12.470.04311.7514.7 (COX-1), 0.05 (COX-2)[1]
3b 13.00.0432514.7 (COX-1), 0.05 (COX-2)[1]
4 117.81.7666.930.25 (COX-1), 0.07 (COX-2) (Indomethacin)[1]
21a 9.152.134.36.12 (COX-1), 0.95 (COX-2)[1]
21b 8.851.984.476.12 (COX-1), 0.95 (COX-2)[1]
33a -0.00725-0.0426 (COX-2)[1]
33b -0.00848-0.0426 (COX-2)[1]
33c -0.00795-0.0426 (COX-2)[1]
B6 ---Binding energy with COX-1: -10.5 kcal/mol, with COX-2: -11.2 kcal/mol[5][6]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates more selective inhibition of COX-2.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Standard Drug Inhibition (%)
46 Not SpecifiedSimilar to IndomethacinNot Specified[1]
40, 41a, 41b Not SpecifiedMost significant activityCompared to Diclofenac[1]
53, 54 Not SpecifiedStronger than Diclofenac sodiumNot Specified[1]
MB-18 Not SpecifiedSignificant activityCompared to Diclofenac sodium[7]
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol[1] Not Specified9182 (Ibuprofen)[8]
(S)-1-(6-Phenyl-7H-[5][6][9]triazolo[3,4-b][1][5][9]thiadiazin-3-yl)ethanol [5e] Not Specified8182 (Ibuprofen)[8]

Percentage inhibition is calculated relative to the control group.

Table 3: In Vitro 5-Lipoxygenase (5-LOX) and Nitric Oxide (NO) Inhibition

Compound ID5-LOX IC₅₀ (µM)NO Inhibition (%)
33a 5.43-
B1, B5, B6, B9, B13 -Significant inhibition[5][6]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Precursors

This protocol describes a common method for synthesizing the 1,2,4-triazole precursor ring.

Materials:

  • Substituted aromatic/aliphatic acid

  • Ethanol

  • Sulfuric acid (concentrated)

  • Hydrazine hydrate (80%)

  • Carbon disulfide

  • Potassium hydroxide

  • Water

  • Stirring apparatus and reflux condenser

Procedure:

  • Esterification: A mixture of the substituted acid (0.1 mol), absolute ethanol (100 mL), and concentrated sulfuric acid (2 mL) is refluxed for 8-10 hours. The excess ethanol is distilled off, and the cooled residue is poured into ice-cold water. The separated ester is filtered, washed with sodium bicarbonate solution, and then with water, dried, and recrystallized from ethanol.

  • Hydrazide Formation: The ester (0.05 mol) is dissolved in ethanol (50 mL), and hydrazine hydrate (80%, 0.075 mol) is added. The mixture is refluxed for 6-8 hours. The solvent is removed under reduced pressure, and the resulting solid hydrazide is filtered, washed with cold water, and recrystallized from ethanol.

  • Potassium Dithiocarbazinate Salt Formation: To a solution of potassium hydroxide (0.06 mol) in absolute ethanol (100 mL), the hydrazide (0.05 mol) is added with stirring. After the hydrazide has dissolved, carbon disulfide (0.06 mol) is added portion-wise with continuous stirring. The reaction mixture is stirred for 12-16 hours at room temperature. The separated potassium dithiocarbazinate salt is filtered, washed with ether, and dried.

  • Cyclization to Triazole: The potassium salt (0.04 mol) and hydrazine hydrate (0.08 mol) are refluxed in water (50 mL) for 4-6 hours until the evolution of hydrogen sulfide ceases. The reaction mixture is cooled and acidified with a suitable acid (e.g., concentrated HCl or acetic acid). The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This protocol is for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup: Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells for a solvent control and a positive control (reference inhibitor).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to each well.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution.

  • Measurement: Immediately measure the fluorescence (λEx = 535 nm / λEm = 587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. The percentage of inhibition is calculated relative to the solvent control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This protocol evaluates the acute anti-inflammatory activity of the synthesized compounds in an animal model.

Materials:

  • Wistar albino rats (150-200 g)

  • 1% (w/v) Carrageenan solution in normal saline

  • Test compounds and standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6). The control group receives the vehicle, the standard group receives the reference drug, and the test groups receive the synthesized compounds at a specific dose, typically administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Protocol 4: In Vitro TNF-α Inhibition Assay in LPS-Stimulated Macrophages

This protocol assesses the ability of the synthesized compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.[10]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds

  • TNF-α ELISA kit

  • Cell culture reagents and equipment

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 12-24 hours) to induce TNF-α production.[10]

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of TNF-α inhibition compared to the LPS-stimulated control.

Visualizations

Diagram 1: General Synthetic Workflow for 1,2,4-Triazole Derivatives

G cluster_0 Precursor Synthesis cluster_1 Derivative Synthesis cluster_2 Characterization A Starting Material (e.g., Substituted Acid) B Esterification A->B C Hydrazide Formation B->C D Potassium Dithiocarbazinate Salt Formation C->D E Cyclization to 1,2,4-Triazole Precursor D->E F 1,2,4-Triazole Precursor E->F G Reaction with Electrophiles/Aldehydes F->G H Final 1,2,4-Triazole Derivative G->H I Spectroscopic Analysis (IR, NMR, Mass Spec) H->I

Caption: Synthetic pathway from starting materials to final 1,2,4-triazole derivatives.

Diagram 2: Experimental Workflow for Anti-inflammatory Screening

G cluster_0 Screening Process A Synthesized 1,2,4-Triazole Derivatives B In Vitro Assays A->B C COX-1/COX-2 Inhibition B->C D TNF-α Inhibition B->D E 5-LOX Inhibition B->E F Lead Compound Identification C->F D->F E->F G In Vivo Assays (e.g., Carrageenan-induced paw edema) F->G H Evaluation of Efficacy and Safety G->H

Caption: High-throughput screening workflow for identifying potent anti-inflammatory agents.

Diagram 3: Simplified Inflammatory Signaling Pathway Targeted by 1,2,4-Triazoles

G cluster_0 Inflammatory Cascade cluster_1 Inhibition by 1,2,4-Triazoles A Inflammatory Stimuli (e.g., LPS, Carrageenan) B Cell Membrane Phospholipids A->B G Macrophages A->G C Arachidonic Acid B->C D COX-1 / COX-2 C->D E Prostaglandins (PGE2) D->E F Inflammation (Pain, Edema) E->F H TNF-α G->H H->F I 1,2,4-Triazole Derivatives I->D Inhibition I->G Inhibition of TNF-α production

Caption: Mechanism of action of 1,2,4-triazoles in the inflammatory pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My overall yield is low. What are the most critical steps to optimize?

A1: Low overall yield can result from inefficiencies in multiple steps. The most critical points for optimization are typically the N-methylation of the triazole ring and the subsequent purification. Incomplete reactions, formation of side products, and loss of product during workup are common culprits. It is advisable to monitor each step by techniques like TLC or HPLC to pinpoint where the yield is being compromised.

Q2: I am observing the formation of an isomeric byproduct during the N-methylation step. How can I improve the regioselectivity for the desired N1-methylated product?

A2: The formation of N-methyl isomers is a known challenge in the alkylation of 1,2,4-triazoles. To favor the formation of the desired 1-methyl isomer over other possibilities (such as the 4-methyl isomer), careful selection of the synthetic route and reaction conditions is crucial. One effective strategy is to protect the 5-position of the triazole ring before methylation. For instance, a multi-step synthesis involving the protection of the 5-position, followed by methylation, and subsequent deprotection can avoid the issue of N-methyl isomerization from the outset.

Q3: I am struggling with the purification of the final product. What are the recommended methods?

A3: Purification can be challenging due to the potential presence of unreacted starting materials, isomeric byproducts, and over-alkylated salts. A combination of techniques is often necessary. Recrystallization from a suitable solvent, such as methanol, can be effective for obtaining a high-purity product. In cases where isomers are present, column chromatography on silica gel may be required. For water-soluble compounds, continuous extraction with an organic solvent like chloroform followed by distillation can be a viable approach.

Q4: I suspect over-alkylation (quaternization) is occurring. How can I minimize this side reaction?

A4: Over-alkylation, leading to the formation of quaternary triazolium salts, can be a significant side reaction that reduces the yield of the desired product. To minimize this, you can try the following:

  • Control the stoichiometry: Use a controlled molar ratio of the methylating agent to the triazole substrate.

  • Reaction temperature: Perform the methylation at a lower temperature to reduce the rate of the second alkylation.

  • Slow addition: Add the methylating agent dropwise to the reaction mixture to avoid localized high concentrations.

Q5: I am seeing evidence of ester hydrolysis during the reaction or workup. How can I prevent this?

A5: The methyl ester group can be susceptible to hydrolysis, especially under strong basic or acidic conditions, or in the presence of water at elevated temperatures. To prevent hydrolysis:

  • Use anhydrous conditions: Ensure all solvents and reagents are dry.

  • Control pH during workup: If an aqueous workup is necessary, use mild acidic or basic conditions and keep the temperature low.

  • Minimize reaction time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote hydrolysis.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview.

Table 1: Yields of Key Synthetic Steps for 1-Methyl-1H-1,2,4-triazole-3-carboxylate Synthesis

StepReactantsProductYieldReference
Protection of 1-methyl-1,2,4-triazole1-methyl-1,2,4-triazole, LDA, trimethylchlorosilane5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole86.1%[4]
Carboxylation5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole, LDA, carbon dioxide5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid-[4]
Esterification5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid, thionyl chloride, methanol5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester94.2%[4]
Deprotection5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester, TBAF1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester81.3%[4]

Table 2: Synthesis of Methyl 1,2,4-triazole-3-carboxylate from Trichloroacetonitrile

StepReactantsProductYieldReference
OverallTrichloroacetonitrile, formyl hydrazine, methanol, potassium carbonateMethyl 1,2,4-triazole-3-carboxylate90.5%[5]

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester via a 5-Protected Intermediate [4]

Step 1: 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole

  • Under a nitrogen atmosphere, add 1-methyl-1,2,4-triazole (41.5g, 0.5mol) and 200mL of tetrahydrofuran to a reaction vessel.

  • Cool the mixture to -78°C.

  • Slowly add 550mL of a 1.0M LDA solution in tetrahydrofuran.

  • Add a tetrahydrofuran solution of trimethylchlorosilane (70.6g, 0.65mol).

  • Allow the reaction to proceed for 2 hours after the addition is complete.

  • Naturally warm the reaction mixture to 10-20°C.

  • Quench the reaction by adding a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with a saturated saline solution.

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Concentrate the filtrate to a non-flowing liquid.

  • Add n-heptane for replacement and filter to obtain 66.8g of 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole (86.1% yield).

Step 2: 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester

  • Add 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid (19.9g, 0.1mol) and 100g of methanol to a reaction vessel.

  • Maintain the temperature at 20-35°C and slowly add thionyl chloride (14.3g, 0.12mol).

  • After the addition, raise the temperature to 60°C and react for 5 hours.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Add toluene for replacement, followed by n-heptane.

  • Filter to obtain 20.1g of 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester (94.2% yield).

Step 3: 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester

  • Add 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester (20g, 0.0938mol), tetra-n-butylammonium fluoride (24.5g, 0.1032mol), and tetrahydrofuran to a reaction vessel.

  • React at room temperature for 24 hours under a nitrogen atmosphere.

  • Concentrate the mixture under reduced pressure.

  • Add dichloromethane and water, and wash the organic phase with water.

  • Concentrate the organic phase to a non-flowing liquid.

  • Add methanol for recrystallization to obtain 10.8g of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester (81.3% yield).

Mandatory Visualizations

Synthesis_Pathway A 1,2,4-Triazole B 1-Methyl-1,2,4-triazole A->B Chloromethane, KOH C 5-Protected-1-methyl- 1H-[1,2,4]triazole B->C Protecting Agent (e.g., TMSCl, LDA) D 5-Protected-1-methyl- 1H-[1,2,4]triazole-3-carboxylic acid C->D 1. LDA 2. CO2 E Methyl 5-Protected-1-methyl- 1H-[1,2,4]triazole-3-carboxylate D->E Thionyl chloride, Methanol F Methyl 1-Methyl-1H-1,2,4-triazole- 5-carboxylate E->F Deprotection (e.g., TBAF)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem Analyze Analyze Reaction Step-by-Step (TLC, HPLC, NMR) Problem->Analyze LowYield Low Yield? Analyze->LowYield Impurities Impurities Present? Analyze->Impurities LowYield->Impurities No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) LowYield->OptimizeConditions Yes ImprovePurification Improve Purification Method (Recrystallization, Chromatography) Impurities->ImprovePurification Yes End Successful Synthesis Impurities->End No OptimizeConditions->Analyze ImprovePurification->Analyze

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Crude Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization process.

IssuePotential Cause(s)Suggested Solution(s)
Failure to Crystallize - The solution may be too dilute (excess solvent was used). - The compound may be highly soluble in the solvent even at low temperatures.- Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[1] - Reduce Solvent Volume: If the solution is too dilute, evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.[2] - Lower Temperature: If room temperature cooling is ineffective, try using an ice bath or a freezer.[1] - Introduce an Anti-Solvent: Add a solvent in which the compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly turbid. Gently heat to redissolve and then cool slowly.[1]
Low Yield - Using an excessive amount of solvent to dissolve the crude product is a primary cause.[1][3] - The compound may have significant solubility in the cold solvent.[1][3] - Premature crystallization occurred during hot filtration.[1][3] - Product loss during transfers between glassware.[1]- Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude material.[3] - Recover a Second Crop: The filtrate (mother liquor) can be concentrated by evaporation and cooled to obtain a second batch of crystals.[3] - Pre-heat Glassware: To prevent premature crystallization, pre-heat the funnel and receiving flask during hot filtration.[1][3] - Rinse Glassware: Rinse all glassware with a small amount of the cold recrystallization solvent to recover any adhering product.[1]
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent. - The crude material is highly impure, leading to a significant depression of the melting point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Product is Still Impure - Cooling the solution too quickly can trap impurities within the crystal lattice. - The impurity has very similar solubility characteristics to the desired compound.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Alternative Purification: If recrystallization is ineffective, consider other purification methods such as column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I prevent premature crystallization in the funnel during hot filtration?

A2: To avoid premature crystallization, it is crucial to keep the solution, funnel, and receiving flask hot during the filtration process. Pre-heating the funnel and the receiving flask with a hot solvent or by placing them in an oven before use is an effective strategy.[1][3]

Q3: My compound has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is very impure or its melting point is below the solvent's boiling point. To resolve this, try re-heating the mixture to dissolve the oil, adding a small amount of extra solvent, and then allowing the solution to cool at a much slower rate.

Q4: I have a very low yield after the first crystallization. Is it possible to recover more product?

A4: Yes, it is often possible to recover more product from the mother liquor (the solution remaining after filtration). This can be achieved by concentrating the filtrate by evaporating a portion of the solvent and then cooling the solution again to induce further crystallization.[3] This second batch of crystals is referred to as a "second crop."

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., methanol). Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Continue adding the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil the solution for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_final Final Product cluster_troubleshooting Troubleshooting crude_product Crude Product solvent_selection Select Solvent crude_product->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling filtration Vacuum Filtration cooling->filtration no_crystals No Crystals? cooling->no_crystals washing Wash with Cold Solvent filtration->washing low_yield Low Yield? filtration->low_yield drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals no_crystals->dissolution Add Anti-Solvent or Reduce Solvent Volume low_yield->filtration Recrystallize from Mother Liquor

Caption: Workflow for the recrystallization of this compound.

References

avoiding N-methyl isomerization during 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,4-triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on avoiding N-methyl isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the common N-methyl isomers formed during the synthesis of N-methyl-1,2,4-triazole?

A1: When methylating the 1,2,4-triazole ring, you can expect the formation of two primary regioisomers: 1-methyl-1,2,4-triazole and 4-methyl-1,2,4-triazole. The formation of 2-methyl-1,2,4-triazole is generally not observed. Over-alkylation can also occur, leading to the formation of quaternary 1,4-dimethyl-1,2,4-triazolium salts.

Q2: What is N-methyl isomerization in the context of 1,2,4-triazole synthesis?

A2: N-methyl isomerization refers to the conversion of one N-methyl isomer into another, typically the thermodynamically less stable isomer rearranging to the more stable one. A notable example is the thermal rearrangement of 4-methyl-4H-1,2,4-triazoles to the more stable 1-methyl-1H-1,2,4-triazoles.[1] This can occur under certain reaction conditions, particularly at elevated temperatures, leading to a mixture of products even if the initial reaction was regioselective.

Q3: What is the Dimroth rearrangement and is it relevant to N-methyl isomerization?

A3: The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, including triazoles, where endocyclic and exocyclic heteroatoms switch places. It typically occurs under acidic or basic conditions and proceeds through a ring-opening and ring-closing mechanism. While classically described for amino-substituted triazoles, analogous rearrangements can be relevant in fused 1,2,4-triazolo[4,3-c]pyrimidine systems, which can rearrange to the more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers. Understanding this type of rearrangement is crucial as it highlights the potential for ring instability and isomerization under certain chemical environments.

Troubleshooting Guides

Issue 1: My N-methylation reaction is producing a mixture of 1-methyl and 4-methyl isomers. How can I improve the regioselectivity?

Possible Causes and Solutions:

  • Choice of Base and Solvent: The combination of base and solvent plays a critical role in directing the regioselectivity of N-alkylation. The interplay between the dissociation of the triazole anion and the nature of the solvent can influence which nitrogen atom is more nucleophilic.

    • For preferential N1-methylation: Using a strong, non-nucleophilic base in a polar aprotic solvent is often effective. For example, the use of sodium hydride (NaH) in dimethylformamide (DMF) or sodium methoxide in methanol has been shown to favor the formation of the 1-methyl isomer.[1][2]

    • For potentially increasing N4-selectivity: While less common, exploring different base/solvent combinations may alter the isomer ratio. The use of weakly nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been suggested to improve regioselectivity in some alkylations.

  • Reaction Temperature: Higher temperatures can lead to isomerization of the initially formed product to the thermodynamically more stable isomer.

    • Recommendation: Conduct the methylation at the lowest effective temperature. For instance, adding the methylating agent at 0 °C and then allowing the reaction to proceed at room temperature can minimize isomerization.[2]

  • Nature of the Methylating Agent: The reactivity and steric bulk of the methylating agent can influence the site of attack.

    • Common Methylating Agents: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are frequently used. While both can produce mixtures, the reaction conditions often have a more significant impact on the outcome.

Workflow for Optimizing Regioselectivity:

start Mixture of N1 and N4 Isomers Obtained condition_check Review Reaction Conditions start->condition_check base_solvent Modify Base and Solvent System (e.g., NaH in DMF for N1-selectivity) condition_check->base_solvent Base/Solvent not optimal temperature Lower Reaction Temperature (e.g., 0°C to RT) condition_check->temperature Temperature too high analysis Analyze Isomer Ratio (NMR, GC-MS) base_solvent->analysis temperature->analysis analysis->condition_check Unsuccessful end Desired Regioisomer Achieved analysis->end Successful

Caption: Troubleshooting workflow for improving N-methylation regioselectivity.

Issue 2: I am observing the formation of a quaternary salt (1,4-dimethyl-1,2,4-triazolium iodide). How can I prevent this over-alkylation?

Possible Causes and Solutions:

  • Excess Methylating Agent: Using a large excess of the methylating agent can lead to the alkylation of the already N-methylated triazole, forming a quaternary salt.

    • Recommendation: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote the second alkylation step.

    • Recommendation: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times.

Issue 3: How can I distinguish between the 1-methyl and 4-methyl isomers?

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer differentiation. The chemical shifts of the methyl group and the triazole ring protons/carbons are distinct for each isomer.

    • ¹H NMR: In the ¹H NMR spectrum, the protons of the triazole ring often show different chemical shifts and coupling patterns depending on the position of the methyl group.

    • ¹³C NMR: The chemical shifts of the triazole ring carbons can also be used for unambiguous identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers may have different retention times on a GC column, allowing for their separation and quantification. The mass spectra can also provide structural information. It has been noted that the nature of substituents can significantly affect the chromatographic behavior of 1,2,4-triazole derivatives.[3]

  • Physical Properties: The 1-methyl and 4-methyl isomers have different physical properties, such as boiling points and solubility, which can aid in their identification and separation. 1-methyl-1,2,4-triazole generally has a lower boiling point and is more soluble in organic solvents, while 4-methyl-1,2,4-triazole has a higher boiling point and is more soluble in aqueous solutions.

Quantitative Data on N-Methylation and Isomerization

The following tables summarize quantitative data on the regioselectivity of N-methylation and thermal isomerization of substituted 1,2,4-triazoles.

Table 1: Regioselectivity of Methylation of 3-Aryl-5-phenyl-1H-1,2,4-triazoles with Methyl Iodide [1]

Substituent (4-X-Ph)Reaction ConditionsProduct Distribution (Isomer 1 : Isomer 2)
Methoxy (CH₃O)CH₃I, NaH, DMF54 : 46
Methyl (CH₃)CH₃I, NaH, DMF54 : 46
Chloro (Cl)CH₃I, NaH, DMF40 : 60
Trifluoromethyl (CF₃)CH₃I, NaH, DMFNot Reported

Isomer 1 corresponds to methylation at the nitrogen adjacent to the phenyl group, and Isomer 2 corresponds to methylation at the nitrogen adjacent to the substituted phenyl group.

Table 2: Product Distribution from Thermal Rearrangement of 4-Methyl-3-aryl-5-phenyl-4H-1,2,4-triazoles [1]

Substituent (4-X-Ph)Reaction ConditionsProduct Distribution (Isomer 1 : Isomer 2)
Methoxy (CH₃O)330 °C, 30 min51 : 49
Methyl (CH₃)330 °C, 30 min52 : 48
Chloro (Cl)330 °C, 30 min42 : 58
Trifluoromethyl (CF₃)330 °C, 30 minNot Reported

Isomer 1 and Isomer 2 are the two possible 1-methyl regioisomers formed upon rearrangement.

Experimental Protocols

Protocol 1: Selective Synthesis of 1-Methyl-1,2,4-triazole[2]

This protocol is optimized for the selective formation of the 1-methyl isomer with minimal formation of the 4-methyl regioisomer.

Materials:

  • (1H)-1,2,4-Triazole

  • Sodium methoxide (25% w/w in methanol)

  • Methyl iodide (CH₃I)

  • Methanol

Procedure:

  • Dissolve (1H)-1,2,4-triazole in methanol in a round-bottom flask.

  • Add one equivalent of sodium methoxide solution dropwise.

  • Heat the reaction mixture to approximately 56 °C for 2 hours to ensure complete deprotonation.

  • Cool the flask in an ice bath.

  • Slowly add methyl iodide (1.05-1.1 equivalents) dropwise, maintaining a low temperature to control the exotherm.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for approximately 19 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, the product can be isolated by extraction and purified by distillation.

Expected Outcome: This procedure has been reported to yield approximately 93% 1-methyl-1,2,4-triazole and only about 2% of the 4-methyl isomer in the crude product.[2]

Protocol 2: General Procedure for N-Methylation of 3,5-Diaryl-1H-1,2,4-triazoles[1]

This protocol can be used to study the regioselectivity of N-methylation on substituted triazoles.

Materials:

  • 3-Aryl-5-phenyl-1H-1,2,4-triazole

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Dry Dimethylformamide (DMF)

Procedure:

  • Dissolve the 3-aryl-5-phenyl-1H-1,2,4-triazole in dry DMF under a nitrogen atmosphere.

  • Add sodium hydride (1 equivalent) and stir the mixture for 1 hour at room temperature.

  • Add methyl iodide (1 equivalent) and stir the reaction mixture for 48 hours at room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., CH₂Cl₂).

  • Analyze the crude product by ¹H NMR to determine the regioisomer ratio.[1]

Visualizing Isomerization Pathways

The thermal rearrangement of a 4-methyl-1,2,4-triazole to a more stable 1-methyl isomer is a key consideration in avoiding isomer mixtures.

N4_isomer 4-Methyl-1,2,4-triazole (Kinetically Favored/Less Stable) rearrangement Thermal Rearrangement (e.g., 330°C) N4_isomer->rearrangement N1_isomer 1-Methyl-1,2,4-triazole (Thermodynamically Favored/More Stable) rearrangement->N1_isomer

Caption: Thermal isomerization from the less stable 4-methyl to the more stable 1-methyl isomer.

References

common side products in the synthesis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products in the synthesis, which typically involves the methylation of Methyl 1H-1,2,4-triazole-5-carboxylate, are regioisomers.[1] Methylation can occur at the N1, N2, or N4 positions of the triazole ring, leading to a mixture of isomers.[1] Additionally, incomplete reaction may leave unreacted starting material, and excessive methylation can lead to the formation of quaternary triazolium salts.[2]

Q2: Why is the formation of multiple regioisomers a common issue?

A2: The 1,2,4-triazole ring has three nitrogen atoms, each with a lone pair of electrons, making them all potential sites for electrophilic attack by a methylating agent. The distribution of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[1] The relative thermodynamic and kinetic stability of the different N-methylated products also influences the final isomer ratio.

Q3: Are there other potential side reactions to be aware of?

A3: Besides the formation of regioisomers and quaternization products, hydrolysis of the methyl ester group to the corresponding carboxylic acid can occur, especially if aqueous conditions are present during workup or if the reaction is run for an extended period under non-anhydrous conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or adding a slight excess of the methylating agent. Ensure all reagents are pure and anhydrous.
Suboptimal reaction temperature.The reaction is often started at 0°C and then allowed to warm to room temperature.[1] Ensure proper temperature control throughout the reaction.
Loss of product during workup.The product and starting material can be water-soluble.[3][4] During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like dichloromethane to maximize recovery.[1]
Presence of Multiple Products on TLC/NMR Formation of regioisomers.This is the most common issue. The different N-methylated isomers will likely have different Rf values on TLC and distinct signals in the 1H NMR spectrum.
Separation: The crude product mixture can be purified by column chromatography on silica gel.[1][5] A gradient elution system, for example, with ethyl acetate in hexane, is often effective in separating the isomers.[1]
Characterization: After separation, it is crucial to characterize each isomer using 1H NMR, 13C NMR, and Mass Spectrometry to confirm the correct structure of the desired this compound.[1]
Product is a Salt-like or Highly Polar Compound Formation of a quaternary triazolium salt.This can occur with excessive methylation. Use a controlled amount of the methylating agent (e.g., 1.1 equivalents).[1] Quaternary salts are generally more polar and may require different chromatographic conditions for isolation or removal.
Presence of a Carboxylic Acid Impurity Hydrolysis of the methyl ester.Ensure anhydrous reaction conditions. Use anhydrous solvents and reagents. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Data Presentation

The primary products and side products in the methylation of Methyl 1H-1,2,4-triazole-5-carboxylate are summarized below.

Compound Structure Notes
This compound (Desired Product) (Structure of N1-methylated product)Typically the desired isomer for many applications.
Methyl 2-Methyl-2H-1,2,4-triazole-5-carboxylate (Regioisomer) (Structure of N2-methylated product)Common side product.
Methyl 4-Methyl-4H-1,2,4-triazole-5-carboxylate (Regioisomer) (Structure of N4-methylated product)Common side product.
Methyl 1H-1,2,4-triazole-5-carboxylate (Structure of starting material)Unreacted starting material.
1,4-Dimethyl-1,2,4-triazolium-5-carboxylate Methyl Ester Salt (Structure of quaternized product)Formed by over-methylation.
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid (Structure of hydrolyzed product)Resulting from ester hydrolysis.

Experimental Protocols

Key Experiment: N-Methylation of Methyl 1H-1,2,4-triazole-5-carboxylate

This protocol is adapted from a standard procedure for the N-methylation of a closely related triazole derivative and is expected to be effective for this synthesis.[1]

Materials and Reagents:

  • Methyl 1H-1,2,4-triazole-5-carboxylate

  • Anhydrous Methanol

  • Sodium Methoxide (NaOMe) solution in methanol (e.g., 25%)

  • Methyl Iodide (CH₃I)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexane for elution

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1H-1,2,4-triazole-5-carboxylate (1 equivalent) in anhydrous methanol. Cool the solution to 0°C in an ice-water bath.

  • Deprotonation: Slowly add sodium methoxide (1.05 equivalents) to the cooled solution dropwise. Stir the mixture at 0°C for a short period.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) to check for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • To the residue, add dichloromethane and a saturated sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane.

    • Combine all organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Use a gradient of ethyl acetate in hexane to separate the different N-methylated isomers.

  • Characterization: Characterize the purified fractions by 1H NMR, 13C NMR, and Mass Spectrometry to identify the desired this compound and determine the isomeric ratio.

Visualizations

Synthesis_Side_Products start Methyl 1H-1,2,4-triazole-5-carboxylate (Starting Material) product_n1 This compound (Desired Product) start->product_n1 Methylation at N1 product_n2 Methyl 2-Methyl-2H-1,2,4-triazole-5-carboxylate (Regioisomer) start->product_n2 Methylation at N2 product_n4 Methyl 4-Methyl-4H-1,2,4-triazole-5-carboxylate (Regioisomer) start->product_n4 Methylation at N4 me_reagent Methylating Agent (e.g., CH3I) me_reagent->product_n1 me_reagent->product_n2 me_reagent->product_n4

Caption: Formation of regioisomers during methylation.

Troubleshooting_Workflow start Crude Product Analysis (TLC, NMR) clean Pure Desired Product start->clean Single Spot/Correct Spectra isomers Mixture of Regioisomers start->isomers Multiple Spots/Mixed Spectra starting_material Unreacted Starting Material start->starting_material Starting Material Detected purification Column Chromatography isomers->purification re_run Re-run Reaction (optimize conditions) starting_material->re_run purification->clean Successful Separation

Caption: Troubleshooting workflow for product purification.

References

Technical Support Center: Optimizing N-Methylation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for N-methylation of heterocycles?

A1: Several methylating agents are commonly employed, each with its own advantages and disadvantages. The choice of reagent often depends on the substrate's reactivity, desired selectivity, and scale of the reaction. Common agents include:

  • Methyl iodide (MeI): A highly reactive and effective methylating agent, often used with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). However, it is toxic and has a low boiling point.[1][2]

  • Dimethyl sulfate (DMS): Another highly reactive and economical methylating agent. It is, however, extremely toxic and should be handled with extreme care.[1][2]

  • Dimethyl carbonate (DMC): A greener and less toxic alternative to MeI and DMS.[2][3][4] It often requires higher temperatures and sometimes a catalyst.[3][4][5]

  • Trimethyl phosphate: A mild methylating agent useful for the dimethylation of anilines and related heterocyclic compounds.[6]

  • α-Halomethylsilanes: These can be used as masked methylating reagents to achieve high N1-selectivity in pyrazoles.[7][8]

Q2: How can I improve the regioselectivity of N-methylation on a heterocycle with multiple nitrogen atoms (e.g., pyrazole, imidazole)?

A2: Achieving high regioselectivity can be challenging due to the similar reactivity of the nitrogen atoms.[7][9] Strategies to improve selectivity include:

  • Steric hindrance: Bulky substituents on the heterocycle can direct methylation to the less sterically hindered nitrogen.

  • Protecting groups: Temporarily blocking one nitrogen atom with a protecting group can allow for selective methylation at the other.[10]

  • Specialized reagents: Using sterically bulky methylating reagents, such as α-halomethylsilanes, can significantly improve selectivity for the less hindered nitrogen.[7][8]

  • Enzymatic methylation: Engineered methyltransferases can offer very high regioselectivity (up to >99%) for a variety of N-heterocycles.[9][11][12]

  • Reaction conditions: The choice of solvent and base can influence the regioselectivity.

Q3: What are some environmentally friendly ("green") alternatives for N-methylation?

A3: Dimethyl carbonate (DMC) is a widely recognized green methylating agent due to its low toxicity and the fact that its byproducts (methanol and carbon dioxide) are relatively benign.[2][4] Reactions with DMC can often be carried out without a solvent.[3][4] Another approach is the use of biocatalytic methods employing engineered enzymes, which operate under mild conditions.[9][12]

Troubleshooting Guide

Issue 1: Low or No Yield

Possible Causes & Solutions

CauseSuggested Solution
Inactive Substrate The nitrogen on the heterocycle may not be sufficiently nucleophilic. Increase the reaction temperature or use a stronger base to deprotonate the N-H group, thereby increasing its nucleophilicity.
Poor Reagent Purity Impurities in the starting material, solvent, or reagents can inhibit the reaction.[13] Ensure all components are of high purity and that solvents are anhydrous if the reaction is moisture-sensitive.
Suboptimal Reaction Conditions The temperature, reaction time, or concentration of reactants may not be ideal.[13] Perform small-scale optimization experiments to find the best conditions.
Product Instability The N-methylated product might be degrading under the reaction or workup conditions.[13] Monitor the reaction progress by TLC or LC-MS to check for product decomposition.
Inappropriate Base The base may not be strong enough to deprotonate the heterocycle effectively. Consider using a stronger base (e.g., NaH instead of K₂CO₃).
Issue 2: Formation of Multiple Products (Poor Selectivity)

Possible Causes & Solutions

CauseSuggested Solution
Multiple Reactive Nitrogens For heterocycles like pyrazoles and imidazoles, methylation can occur at different nitrogen atoms, leading to a mixture of regioisomers.[7][10]
* Steric Control: Use a bulkier methylating agent or a substrate with significant steric hindrance near one of the nitrogen atoms.[7][8]
* Protecting Groups: Selectively protect one nitrogen to direct methylation to the desired position.[10]
* Biocatalysis: Employ engineered enzymes for highly regioselective methylation.[9][12][14]
Over-methylation (Quaternary Salt Formation) The N-methylated product can react further with the methylating agent to form a quaternary ammonium salt, especially with highly reactive agents like methyl iodide.[15]
* Stoichiometry: Use a stoichiometric amount or only a slight excess of the methylating agent.
* Milder Reagent: Switch to a less reactive methylating agent like dimethyl carbonate.
C-Methylation vs. N-Methylation In some cases, methylation can occur on a carbon atom of the heterocyclic ring. The choice of base and solvent can influence the N- versus C-alkylation ratio.[15]
Issue 3: Difficult Product Purification

Possible Causes & Solutions

CauseSuggested Solution
Similar Polarity of Product and Starting Material The N-methylated product and the starting heterocycle may have very similar polarities, making chromatographic separation challenging.
* Reaction to Completion: Drive the reaction to full conversion to eliminate the starting material.
* Acid-Base Extraction: If the starting material and product have different pKa values, an acid-base workup may be effective for separation.
Formation of Salt Byproducts Many N-methylation reactions generate salt byproducts that can complicate the workup.
* Aqueous Wash: Perform an aqueous workup to remove water-soluble salts.
* Filtration: If the salt is insoluble in the reaction solvent, it can be removed by filtration.[1]

Data Presentation: Comparison of N-Methylation Conditions

Table 1: N-Methylation of Imidazole

Methylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl Iodide (CH₃I)Sodium Hydride (NaH)DMF or THF0 to RT2-4High (not specified)
Dimethyl Sulfate ((CH₃)₂SO₄)Sodium Hydroxide (NaOH)WaterNot specifiedNot specifiedHigh (not specified)
Dimethyl Carbonate (DMC)NoneNone170Not specifiedQuantitative[4]

Table 2: N-Methylation of Pyrazoles

Methylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)N1:N2 RatioReference
(Chloromethyl)triisopropoxysilaneKHMDSDMSO601664-91 (assay)93:7 to >99:1[7][16]
MethanolSolid Acid CatalystGas Phase240-300Continuous98-100Not specified[17]
Dimethyl Carbonate (DMC)NoneNone140Not specifiedGood (not specified)Not specified[4]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide and a Strong Base

This protocol is suitable for many heterocyclic compounds and uses a strong base to deprotonate the nitrogen, followed by reaction with methyl iodide.[1]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the heterocyclic starting material (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Stir the mixture at 0 °C for 30-60 minutes.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)

This protocol offers a greener alternative to traditional methods and can often be performed without a solvent.[3][4]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the heterocyclic starting material (1.0 eq) and dimethyl carbonate (can be used in excess, acting as both reagent and solvent).

  • Reaction: If required, add a catalyst (e.g., K₂CO₃ or an organic base like DBU). Heat the reaction mixture to the desired temperature (typically 110-170 °C) and reflux for several hours.[3][4]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The product can be purified by distillation or crystallization. If no solvent was used, the excess DMC can be removed by distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Heterocycle in Anhydrous Solvent base_add Add Base (e.g., NaH) start->base_add Under Inert Atm. me_add Add Methylating Agent (e.g., MeI) base_add->me_add At 0°C stir Stir at RT me_add->stir Warm to RT quench Quench with Water stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/Distillation) extract->purify end end purify->end Pure Product

Caption: General workflow for N-methylation of heterocyclic compounds.

troubleshooting_guide node_sol node_sol start Low Yield? check_purity Reagents Pure? start->check_purity Yes multiple_products Multiple Products? start->multiple_products No check_purity->node_sol No Use pure reagents and dry solvents. check_conditions Conditions Optimized? check_purity->check_conditions Yes check_conditions->node_sol No Optimize temp., time, & concentration. check_base Base Strong Enough? check_conditions->check_base Yes check_base->node_sol No Use a stronger base. regioisomers Regioisomers? multiple_products->regioisomers Yes overmethylation Over-methylation? multiple_products->overmethylation No regioisomers->node_sol Yes Use steric control, protecting groups, or biocatalysis. overmethylation->node_sol Yes Reduce amount of methylating agent or use a milder one.

Caption: Troubleshooting decision tree for N-methylation reactions.

References

Technical Support Center: Industrial Scale-Up of 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial synthesis of 1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the scale-up of 1,2,4-triazole synthesis. This guide focuses on addressing common challenges to optimize reaction outcomes and ensure process safety.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis methods for 1,2,4-triazole?

A1: The most prevalent industrial methods for synthesizing 1,2,4-triazole include the Pellizzari reaction, which involves the condensation of an amide and a hydrazide, and the Einhorn-Brunner reaction, which uses an imide and an alkyl hydrazine.[1][2] Variations of these methods, often utilizing different starting materials and catalysts to improve yield and safety, are also common in industrial production.[3]

Q2: What are the primary challenges when scaling up 1,2,4-triazole synthesis from the lab to an industrial scale?

A2: Key scale-up challenges include:

  • Heat Management: Exothermic reactions can lead to thermal runaway if not properly controlled in large reactors.[4]

  • Mixing Efficiency: Ensuring homogenous mixing in large vessels is critical for consistent product quality and yield.

  • Reaction Kinetics: Reaction times and temperatures often need to be re-optimized for larger batches.

  • Side Reactions: The formation of impurities, such as 1,3,4-oxadiazoles and isomeric triazoles, can become more pronounced at scale.[5]

  • Purification: Isolating the final product with high purity can be more complex with larger volumes and different impurity profiles.

  • Safety: Handling large quantities of hazardous materials like hydrazine requires stringent safety protocols.

Q3: How does reaction temperature affect the yield and purity of 1,2,4-triazole on an industrial scale?

A3: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of starting materials or the final product, resulting in lower yields and the formation of byproducts.[5] For instance, in the Pellizzari reaction, high temperatures can promote the thermal rearrangement of the triazole ring, leading to isomeric impurities.[5] It is crucial to find the optimal temperature that balances reaction speed and product stability.

Q4: What are the safety concerns associated with the industrial production of 1,2,4-triazole?

A4: 1,2,4-triazole is a combustible solid and can form explosive dust mixtures in the air. It may also explode upon heating.[6] The synthesis often involves hazardous reagents like hydrazine, which is toxic and corrosive. Key safety measures include using closed systems, providing adequate ventilation, implementing dust explosion prevention measures, and having robust emergency procedures to handle potential thermal runaways.[6]

Troubleshooting Guides

This section addresses common issues encountered during the industrial scale-up of 1,2,4-triazole synthesis in a question-and-answer format.

Problem: Low Yield of 1,2,4-Triazole

Question Potential Cause(s) Recommended Solution(s)
Why is my yield significantly lower after scaling up the reaction? - Inefficient heat transfer in a larger reactor leading to localized overheating or insufficient heating.- Poor mixing resulting in non-homogenous reaction conditions.- Increased proportion of side reactions at the optimized lab-scale temperature.- Incomplete reaction due to insufficient reaction time for the larger volume.- Optimize the heating/cooling system of the reactor to ensure uniform temperature distribution.- Evaluate and improve the mixing efficiency by adjusting the stirrer speed or using a different type of agitator.- Re-evaluate the optimal temperature for the industrial scale, potentially lowering it to minimize side reactions.[5]- Extend the reaction time and monitor the progress using in-process controls (e.g., TLC, HPLC).
I am observing a significant amount of 1,3,4-oxadiazole byproduct. How can I minimize its formation? This is a common side reaction, especially when using hydrazides, and is favored by acidic or dehydrating conditions.- Ensure strictly anhydrous (dry) reaction conditions.[5]- Lower the reaction temperature, as this often favors the formation of the 1,2,4-triazole.[5]- The choice of acylating agent can also influence the reaction pathway.[5]
My final product is a mixture of N-1 and N-4 alkylated isomers. How can I improve the regioselectivity? The regioselectivity of N-alkylation is influenced by the electrophile, base, and solvent.- The choice of catalyst can control regioselectivity. For example, in certain cycloadditions, Ag(I) catalysts favor 1,3-disubstituted products, while Cu(II) catalysts favor 1,5-disubstituted isomers.[3]

Problem: Purification Challenges

Question Potential Cause(s) Recommended Solution(s)
My 1,2,4-triazole product is difficult to crystallize from the reaction mixture. - The product may be too soluble in the reaction solvent at lower temperatures.- The presence of impurities may be inhibiting crystallization.- If possible, distill off the reaction solvent and replace it with a suitable crystallization solvent.- Introduce an "anti-solvent" (a solvent in which the product is insoluble) to induce precipitation.[7]- Attempt to "seed" the solution with a small crystal of pure 1,2,4-triazole.[7]
The recrystallized product is still impure. - The chosen recrystallization solvent may not be effective at separating the impurities.- Co-precipitation of impurities with the product.- Experiment with different solvent systems, including mixed solvents, to find one that effectively solubilizes the impurities while having low solubility for the product at cold temperatures.[7]- Consider a multi-step purification process, such as a primary crystallization followed by a second recrystallization from a different solvent.

Data Presentation

Table 1: Process Parameters for Industrial 1,2,4-Triazole Synthesis (Hydrazine Hydrate and Formamide Method)

ParameterValueReference
Reactants Hydrazine Hydrate, Formamide[8]
Molar Ratio (Formamide:Hydrazine) > 2.5:1 (preferably > 4:1)[8]
Reaction Temperature 160-180 °C[8]
Reaction Time 2-4 hours (for hydrazine addition)[8]
Purification Vacuum distillation to remove excess formamide[8]
In-situ Yield 95-98%[8]
Final Yield (after purification) 92-94%[8]

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of 1H-1,2,4-Triazole

This protocol is based on a common industrial method using hydrazine hydrate and formamide.

Materials:

  • Formamide

  • Hydrazine hydrate

Equipment:

  • Jacketed glass-lined reactor with a stirrer, condenser, and addition funnel

  • Vacuum distillation setup

  • Crystallization vessel

  • Centrifuge

  • Hot air dryer

Procedure:

  • Charging the Reactor: Charge the reactor with an excess of formamide (molar ratio of at least 4:1 to hydrazine hydrate).

  • Heating: Heat the formamide to 168-172°C with stirring.[8]

  • Reactant Addition: Slowly add hydrazine hydrate to the hot formamide over 2-4 hours, maintaining the temperature between 160-180°C.[8] During the addition, by-products such as water, ammonia, and formic acid are continuously removed by distillation.[8]

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 170°C for an additional 1.5 hours.[8]

  • Purification:

    • Cool the reaction mixture to room temperature. The crude product may crystallize upon standing.[8]

    • Remove the unreacted formamide by vacuum distillation.

    • The resulting crude 1H-1,2,4-triazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[9]

  • Isolation and Drying:

    • Transfer the recrystallized slurry to a centrifuge to separate the crystals.

    • Dry the crystals in a hot air oven at 80°C to obtain the final product.[9]

Protocol 2: Recrystallization of 1,2,4-Triazole for Purification

Procedure:

  • Dissolution: Transfer the crude 1,2,4-triazole to a suitable vessel and add a minimal amount of a hot solvent (e.g., ethanol) to dissolve the solid completely.[9]

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter dryer in a large-scale setting).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

industrial_synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_product Final Product Formamide Formamide Reactor Jacketed Reactor (160-180°C) Formamide->Reactor Hydrazine Hydrazine Hydrate Hydrazine->Reactor Slow Addition Distillation Vacuum Distillation Reactor->Distillation Crude Product Crystallization Crystallization Distillation->Crystallization Centrifuge Centrifugation Crystallization->Centrifuge Drying Drying Centrifuge->Drying FinalProduct Pure 1,2,4-Triazole Drying->FinalProduct

Caption: Industrial synthesis workflow for 1,2,4-triazole.

troubleshooting_low_yield Start Low Yield of 1,2,4-Triazole CheckTemp Is reaction temperature uniform and optimal? Start->CheckTemp CheckMixing Is mixing efficient? CheckTemp->CheckMixing Yes OptimizeHeating Optimize reactor heating/cooling system CheckTemp->OptimizeHeating No CheckSideReactions Are side reactions significant? CheckMixing->CheckSideReactions Yes ImproveMixing Adjust stirrer speed or change agitator CheckMixing->ImproveMixing No CheckTime Is reaction time sufficient? CheckSideReactions->CheckTime No AdjustTemp Lower temperature to minimize side reactions CheckSideReactions->AdjustTemp Yes IncreaseTime Extend reaction time and monitor with IPC CheckTime->IncreaseTime No

Caption: Troubleshooting decision tree for low yield.

References

troubleshooting low conversion rates in triazole cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in triazole cyclization reactions. The content is structured to address specific experimental issues in a clear question-and-answer format.

General Troubleshooting

This section covers common issues applicable to various triazole synthesis methods, including the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Q1: My triazole yield is low or non-existent. What are the first things I should check?

A1: When facing low or no product yield, a systematic review of your basic reaction parameters is the best starting point.

  • Purity of Starting Materials: Ensure that your azide, alkyne, and any other reagents are pure and dry. For instance, hydrazides used in some 1,2,4-triazole syntheses can be hygroscopic, and their purity is critical.[1] Impurities in solvents or reagents can also lead to unidentified byproducts.

  • Reaction Temperature and Time: The reaction may be incomplete due to insufficient temperature or duration.[1] Conversely, excessively high temperatures can cause the decomposition of starting materials or the desired product.[1] It is recommended to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).[1]

  • Stoichiometry: Incorrect stoichiometry of reactants is a frequent cause of low conversion. Carefully re-check the molar ratios of your starting materials. For bioconjugation reactions, it's often recommended to use a slight excess (around 2-fold) of the azide-containing cargo relative to the alkyne groups on the biomolecule.[2]

Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is robust but sensitive to several factors, particularly the state of the copper catalyst.

Q2: My CuAAC reaction is failing. How can I ensure my copper catalyst is active?

A2: The catalytically active species in CuAAC is Cu(I).[3] This oxidation state is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Use of a Reducing Agent: The most common method to maintain the Cu(I) state is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent.[3] Sodium ascorbate is the preferred choice for most applications due to its effectiveness.[4]

  • Oxygen Sensitivity: The Cu(I) catalyst is acutely sensitive to oxygen.[3] While rigorous air-free techniques are sometimes necessary, using an appropriate ligand can protect the catalyst.[3]

  • Order of Addition: To prevent premature oxidation, do not add the ascorbate to the copper solution without the ligand present. A recommended procedure is to first mix the CuSO₄ with the ligand, add this mixture to the solution of your azide and alkyne, and then initiate the reaction by adding the sodium ascorbate.[3][4]

Q3: What is the role of a ligand in the CuAAC reaction, and how do I choose one?

A3: Ligands are crucial for stabilizing the Cu(I) catalytic center, preventing its oxidation and disproportionation, and accelerating the reaction rate.[5][6] The choice of ligand can significantly impact reaction efficiency.

  • Common Ligands: Polydentate N-donor ligands like tris(triazolylmethyl)amines (e.g., THPTA) and bathophenanthroline derivatives are widely used to accelerate CuAAC reactions.[3][7]

  • Ligand-to-Copper Ratio: For many bioconjugation protocols, using at least five equivalents of the ligand relative to the copper catalyst is recommended.[2][4] This not only protects the catalyst but also allows the ligand to act as a sacrificial reductant, protecting sensitive biomolecules from oxidation.[2]

  • Impact on Reactivity: The ligand's structure, including chelate arm length and steric hindrance, affects the reactivity of the Cu(I) complex.[7] For example, reducing steric hindrance or using a weakly-binding ligand can increase reactivity, though this may also increase the rate of oxidation.[7]

Q4: I'm observing side reactions or protein damage in my bioconjugation experiment. What could be the cause?

A4: Side reactions in CuAAC bioconjugations are often related to the generation of reactive oxygen species (ROS) by the copper/ascorbate system.[3][4]

  • ROS Formation: The combination of copper and sodium ascorbate can produce ROS, which may damage or modify sensitive biomolecules like proteins.[4]

  • Ascorbate Byproducts: Byproducts from ascorbate oxidation can react with amino acid residues (like lysine and arginine), leading to covalent modification or aggregation of proteins.[4]

  • Protective Additives: The addition of aminoguanidine can be beneficial as it intercepts byproducts of ascorbate oxidation that might otherwise modify proteins.[4]

  • Ligand Protection: Using a sufficient excess of a copper-binding ligand helps protect biomolecules from oxidation.[2]

Table 1: Recommended Reaction Parameters for CuAAC Bioconjugation
ParameterRecommended Value/ConditionRationale & Notes
Copper (Cu) Concentration 50 - 100 µMOptimal range for many bioconjugation applications.[4]
Ligand:Copper Ratio ≥ 5:1Protects the Cu(I) catalyst and sensitive biomolecules.[2][4]
Reducing Agent Sodium Ascorbate (final conc. 5 mM)Effective at generating and maintaining the active Cu(I) state.[2][4]
Additive Aminoguanidine (final conc. 5 mM)Intercepts reactive ascorbate byproducts to prevent protein modification.[4]
Alkyne Concentration < 5 mM (for THPTA ligand)The Cu-THPTA catalyst can be inhibited by excess alkyne.[3][4]
Experimental Protocol: General CuAAC for Bioconjugation

This protocol is adapted from established methods for general bioconjugation applications.[2][4]

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer).

  • Azide-containing cargo molecule.

  • Stock solution of CuSO₄ (e.g., 20 mM).

  • Stock solution of a water-soluble ligand, such as THPTA (e.g., 50 mM).

  • Freshly prepared stock solution of sodium ascorbate (e.g., 100 mM).

  • Stock solution of aminoguanidine (e.g., 100 mM).

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-cargo. The azide should typically be in a 2-fold excess.[2]

  • In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock solution and the ligand stock solution to achieve a final 1:5 molar ratio.

  • Add the catalyst premix to the solution containing the azide and alkyne. The final concentration of CuSO₄ should be between 50-100 µM.[4]

  • Add the aminoguanidine solution to a final concentration of 5 mM.[2]

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[2]

  • Allow the reaction to proceed at room temperature. Monitor progress by an appropriate analytical method (e.g., fluorescence if using a fluorogenic azide, LC-MS, or SDS-PAGE).

CuAAC Troubleshooting Workflow

CuAAC_Troubleshooting cluster_solutions start Low Conversion in CuAAC Reaction check_reagents 1. Verify Reagent Quality - Purity of Azide/Alkyne - Freshness of Ascorbate start->check_reagents check_catalyst 2. Check Catalyst System - Cu(I) source or in situ reduction - Correct Ligand:Cu ratio (≥5:1) - Order of addition correct? check_reagents->check_catalyst Reagents OK sol_reagents Solution: Use pure, dry reagents. Prepare fresh ascorbate. check_reagents->sol_reagents Problem Found check_conditions 3. Review Reaction Conditions - Oxygen exclusion? - Alkyne concentration < 5mM? - Solvent compatibility? check_catalyst->check_conditions Catalyst OK sol_catalyst Solution: Use 5 eq. ligand. Premix Cu/Ligand before adding ascorbate. check_catalyst->sol_catalyst Problem Found optimize_ligand 4. Optimize Ligand - Try alternative ligand? - Adjust Ligand:Cu ratio check_conditions->optimize_ligand Conditions OK sol_conditions Solution: Degas solvents. Lower alkyne concentration. Consider co-solvents. check_conditions->sol_conditions Problem Found success Reaction Successful optimize_ligand->success Optimization Works sol_ligand Solution: Screen different ligands (e.g., THPTA, TBTA). optimize_ligand->sol_ligand Problem Found

Caption: A workflow diagram for troubleshooting low conversion in CuAAC reactions.

Troubleshooting Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC avoids the use of a potentially toxic copper catalyst, making it highly attractive for bioconjugation in living systems.[8] The reaction's success hinges on the inherent reactivity of the strained cyclooctyne.

Q5: My SPAAC reaction is extremely slow. How can I increase the rate?

A5: The kinetics of SPAAC are typically second-order, so the rate depends on the concentration of both the azide and the alkyne.[9]

  • Increase Reagent Concentration: If possible, increasing the concentration of the limiting reagent can significantly boost the reaction rate.[9] The use of organic co-solvents like DMSO may help if solubility is an issue.[9]

  • Optimize Reaction Conditions: Increasing the temperature (e.g., from room temperature to 37°C) can accelerate the reaction, provided the biomolecules involved are stable at higher temperatures.[9] The pH and buffer choice can also be critical; screening different buffers (e.g., HEPES vs. PBS) and pH values (typically optimal between 7 and 9) is advisable.[9]

  • Choose a More Reactive Cyclooctyne: The structure of the strained alkyne is the primary driver of the reaction rate. Different generations of cyclooctynes have been developed with progressively faster kinetics. If your reaction is too slow, consider switching to a more reactive cyclooctyne derivative.

Q6: I suspect my strained cyclooctyne reagent has degraded. How can I check this and prevent it?

A6: Strained cyclooctynes can be unstable under certain conditions, leading to degradation and low reaction yields.[9]

  • Instability: They can be sensitive to acidic environments and may degrade during long-term storage.[9]

  • Verification and Storage: Always ensure the purity and integrity of your cyclooctyne before an experiment. Proper storage according to the manufacturer's instructions is essential to prevent degradation.[9]

  • Side Products: Degradation of the cyclooctyne can lead to the formation of byproducts, complicating the reaction mixture and purification.[9]

Q7: Could steric hindrance be affecting my SPAAC reaction?

A7: Yes, steric hindrance is a key factor. Bulky functional groups located near the azide or the alkyne can physically block the approach of the two reactants, impeding the cycloaddition.[9] If you suspect steric clash, redesigning the linkers in your reagents to create more space around the reactive moieties may be necessary.[9]

Table 2: General Reaction Parameters for SPAAC
ParameterTypical RangeNotes
Temperature 4°C - 37°CHigher temperatures can increase the rate but may impact biomolecule stability.[9]
pH Range 7.0 - 9.0A neutral pH of 7.4 is a common starting point.[9]
Reaction Time 1 - 24 hoursHighly dependent on reactant concentrations and the intrinsic reactivity of the cyclooctyne used.[9]
Solvent Aqueous buffers (PBS, HEPES)Organic co-solvents (e.g., DMSO) can be used to improve solubility. Buffer choice can impact rates.[9]

Factors Affecting SPAAC Reaction Rate

SPAAC_Factors rate SPAAC Reaction Rate increase_conc Higher Reactant Concentration increase_conc->rate Increases increase_temp Higher Temperature (e.g., 37°C) increase_temp->rate Increases high_reactivity_alkyne More Reactive Cyclooctyne high_reactivity_alkyne->rate Increases optimal_ph Optimal pH (7-9) optimal_ph->rate Increases steric_hindrance Steric Hindrance steric_hindrance->rate Decreases reagent_degradation Reagent Degradation (Cyclooctyne Instability) reagent_degradation->rate Decreases low_conc Low Reactant Concentration low_conc->rate Decreases

Caption: Factors that influence the rate of Strain-Promoted Azide-Alkyne Cycloaddition.

Troubleshooting 1,2,4-Triazole Synthesis

Syntheses of 1,2,4-triazoles often involve different precursors and mechanisms than azide-alkyne cycloadditions and come with their own unique challenges.

Q8: I am attempting a 1,2,4-triazole synthesis from a hydrazide and I'm getting a 1,3,4-oxadiazole as a major side product. How can I prevent this?

A8: The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway in reactions starting from hydrazides.[1] Several strategies can be employed to favor the desired triazole product:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can promote the formation of the oxadiazole.[1]

  • Lower Reaction Temperature: Lowering the reaction temperature can often favor the kinetic pathway leading to the triazole over the thermodynamic oxadiazole product.[1]

  • Choice of Reagents: The choice of the acylating or cyclizing agent can significantly influence the reaction pathway.[1]

Q9: My reaction is producing a mixture of N-1 and N-4 alkylated 1,2,4-triazole isomers. How can I improve the regioselectivity?

A9: For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to isomeric mixtures.[1] The regioselectivity is influenced by several factors, including the nature of the electrophile, the base used, and the solvent. In some specific cycloaddition reactions, the choice of catalyst can also control regioselectivity.[1] A careful screen of these reaction parameters is necessary to optimize for a single isomer.

Logical Pathway for 1,2,4-Triazole Synthesis Issues

Triazole_124_Issues start Low Yield / Impure Product in 1,2,4-Triazole Synthesis issue_oxadiazole Is 1,3,4-Oxadiazole a side product? start->issue_oxadiazole issue_isomers Is an Isomeric Mixture (N-1/N-4) forming? issue_oxadiazole->issue_isomers No sol_oxadiazole Solution: - Ensure anhydrous conditions - Lower reaction temperature issue_oxadiazole->sol_oxadiazole Yes issue_general Is it a general low yield issue? issue_isomers->issue_general No sol_isomers Solution: - Screen different bases - Vary solvent polarity - Modify electrophile issue_isomers->sol_isomers Yes sol_general Solution: - Check reactant purity - Optimize temp/time - Consider microwave irradiation issue_general->sol_general Yes success Improved Outcome sol_oxadiazole->success sol_isomers->success sol_general->success

Caption: A decision tree for troubleshooting common issues in 1,2,4-triazole synthesis.

References

Technical Support Center: Purification of Product Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials and other impurities from their product mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common purification techniques.

General Troubleshooting and Method Selection

Q1: I have a crude reaction mixture. How do I choose the best purification method?

A1: The selection of an appropriate purification method is critical for achieving the desired purity and yield. The choice depends on the physical and chemical properties of your product and the impurities. Consider the following:

  • Physical State: Is your product a solid or a liquid?

  • Solubility: Are there significant differences in solubility between your product and the impurities in various solvents?

  • Volatility and Thermal Stability: Can your product withstand heating? Are there significant differences in boiling points between your product and the impurities?

  • Polarity: Do your product and impurities have different polarities?

The following decision tree can guide you in selecting a suitable technique.[1]

Purification Method Selection start Crude Product Mixture state Determine Physical State start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid solubility_diff Significant Solubility Difference? solid->solubility_diff volatility_diff Significant Boiling Point Difference? liquid->volatility_diff recrystallization Recrystallization solubility_diff->recrystallization Yes chromatography_solid Column Chromatography solubility_diff->chromatography_solid No distillation Distillation volatility_diff->distillation Yes chromatography_liquid Column Chromatography volatility_diff->chromatography_liquid No immiscible Soluble in Immiscible Solvents? chromatography_liquid->immiscible extraction Liquid-Liquid Extraction immiscible->extraction Yes

Caption: Decision tree for selecting a purification technique.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[2]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not supersaturated.- Evaporate some of the solvent and allow the solution to cool again.[1]- Scratch the inner surface of the flask with a glass rod to induce nucleation.[1]- Add a seed crystal of the pure compound.[1]
Product "oils out" (forms a liquid instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- Use a solvent with a lower boiling point.[1]- Allow the solution to cool more slowly by insulating the flask.[2]
Low recovery of purified product - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.[2]- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[2]- Always use ice-cold solvent to wash the crystals.[1][2]

Experimental Protocol: Recrystallization

Recrystallization Workflow dissolution 1. Dissolution: Dissolve the impure solid in a minimal amount of hot solvent. hot_filtration 2. Hot Filtration (if necessary): Quickly filter the hot solution to remove insoluble impurities. dissolution->hot_filtration crystallization 3. Crystallization: Allow the solution to cool slowly to form crystals. hot_filtration->crystallization collection 4. Collection: Collect the crystals by vacuum filtration. crystallization->collection washing 5. Washing: Rinse the crystals with a small amount of ice-cold solvent. collection->washing drying 6. Drying: Dry the purified crystals. washing->drying

Caption: General workflow for a recrystallization experiment.[1]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase as they are carried through by a liquid mobile phase.[1]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds - Incorrect solvent system (eluent).- Column was overloaded with the sample.- Column was not packed properly, leading to channeling.- Optimize the eluent using Thin Layer Chromatography (TLC) beforehand. An Rf value of 0.2-0.4 for the desired compound is often ideal.[1]- Reduce the amount of sample loaded onto the column.[1]- Repack the column carefully, ensuring a uniform and bubble-free packing.[1]
Product elutes with the starting material - Similar polarity of the product and starting material.- Try a different stationary phase (e.g., alumina instead of silica gel).[3]- Use a gradient elution, gradually increasing the polarity of the mobile phase.[3]
Compound is stuck on the column - The eluent is not polar enough to move the compound.- The compound may be decomposing on the stationary phase.- Flush the column with a very polar solvent (e.g., methanol).[3]- Consider using a different stationary phase (e.g., neutral alumina).
Low yield - Incomplete elution.- Product streaking or tailing on the column.- Ensure all fractions containing the product are collected and combined by monitoring with TLC.[3]- For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve peak shape.[3]
FAQs for Column Chromatography
  • Q: How much silica gel should I use for my column?

    • A: A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations. For easier separations, a lower ratio can be used.[3]

  • Q: What is the ideal flow rate for flash chromatography?

    • A: A flow rate of approximately 2 inches per minute is often recommended for flash chromatography. This refers to the rate at which the solvent level descends in the column.[3]

Experimental Protocol: Flash Column Chromatography

Column Chromatography Workflow packing 1. Column Packing: Pack the column with the stationary phase (e.g., silica gel) as a slurry. loading 2. Sample Loading: Dissolve the crude product in a minimal amount of solvent and apply it to the top of the column. packing->loading elution 3. Elution: Add the mobile phase (eluent) to the top of the column and apply pressure. loading->elution collection 4. Fraction Collection: Collect the eluate in a series of labeled fractions. elution->collection analysis 5. Analysis: Monitor the fractions using TLC to identify those containing the pure product. collection->analysis isolation 6. Isolation: Combine the pure fractions and remove the solvent to obtain the purified product. analysis->isolation

Caption: Workflow for a typical flash column chromatography experiment.[3]

Liquid-Liquid Extraction

Liquid-liquid extraction is a method used to separate compounds based on their differing solubilities in two immiscible liquids, typically water and an organic solvent.[1]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation - Vigorous shaking of the separatory funnel.- High concentration of solutes.- Presence of fine particulates.- Allow the mixture to stand undisturbed for some time.[4]- Gently swirl or invert the separatory funnel instead of shaking vigorously.[4]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[4]- Filter the mixture through a pad of celite.[4]
Poor separation of layers - The densities of the two solvents are too similar.- Add a solvent that is miscible with one of the phases to alter its density.
Loss of product - Product is partially soluble in the aqueous layer.- Incomplete extraction.- Perform multiple extractions with smaller volumes of the organic solvent.- Back-extract the aqueous layer with fresh organic solvent.

Experimental Protocol: Liquid-Liquid Extraction

Liquid-Liquid Extraction Workflow dissolve 1. Dissolution: Dissolve the reaction mixture in a suitable immiscible solvent system. transfer 2. Transfer: Transfer the solution to a separatory funnel. dissolve->transfer extract 3. Extraction: Stopper the funnel, invert, and vent frequently. Shake gently. transfer->extract separate 4. Separation: Allow the layers to fully separate and then drain the bottom layer. extract->separate collect 5. Collection: Collect the desired layer. Repeat extraction if necessary. separate->collect dry 6. Drying and Concentration: Dry the organic layer over an anhydrous salt and remove the solvent. collect->dry

Caption: General workflow for a liquid-liquid extraction.[1]

Distillation

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points.[2]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Bumping (violent boiling) - Uneven heating.- Lack of boiling chips or a stir bar.- Ensure uniform heating with a heating mantle and a stir bar or boiling chips.[1]
Product co-distills with starting material - Boiling points of the product and starting material are too close.- Use a fractional distillation column to increase the separation efficiency.
Product decomposes during distillation - The compound is thermally unstable at its boiling point at atmospheric pressure.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[5]
Comparison of Purification Techniques
TechniquePrinciple of SeparationBest Suited ForTypical PurityTypical YieldProcessing Time
Recrystallization Differential solubilityCrystalline solids>99%50-90%Hours to Days
Column Chromatography Differential adsorptionSolids and liquids>98%40-80%Hours
Liquid-Liquid Extraction Differential solubility in immiscible liquidsLiquids and dissolved solidsVariable>90%Minutes to Hours
Distillation Difference in boiling pointsLiquids>95%>90%Hours

Disclaimer: The purity, yield, and processing times are estimates and can vary significantly depending on the specific compounds, scale of the reaction, and experimental conditions.

References

managing exothermic reactions in the synthesis of N-methyl triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl triazoles. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to managing exothermic reactions during these procedures.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for common problems encountered during the N-methylation of triazoles.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is increasing much faster than anticipated, and the cooling system is struggling to keep up. What should I do?

A: An uncontrolled temperature rise is a sign of a potential thermal runaway, a hazardous situation that requires immediate and calm action.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and any other reactants.

    • Enhance Cooling: Maximize the cooling to the reactor. This may involve increasing the flow rate of the coolant, adding more ice/dry ice to the cooling bath, or switching to a colder cooling medium if available.

    • Emergency Quenching: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quenching procedure. This typically involves the rapid addition of a pre-determined, cold, and inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture, thereby slowing the reaction rate.

    • Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity of the situation. If the temperature rise cannot be controlled, follow established emergency shutdown and evacuation procedures.

  • Post-Incident Analysis and Prevention:

    • Review Reaction Parameters: After stabilizing the reactor, thoroughly review all reaction parameters. Pay close attention to the rate of addition of the methylating agent, the efficiency of the cooling system, and the accuracy of temperature monitoring.

    • Consider a Semi-Batch Process: For highly exothermic reactions, a semi-batch process where the methylating agent is added slowly and continuously allows for better heat management.

    • Perform Calorimetric Studies: For scaling up, it is highly recommended to perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to design an adequate cooling capacity.

Issue 2: Reaction Fails to Initiate or is Sluggish

Q: I have added the base and the triazole, but upon adding the methylating agent, I see no significant temperature change or product formation. What are the possible causes and solutions?

A: A lack of reaction initiation can be due to several factors:

  • Purity of Reagents and Solvents:

    • Moisture: Trace amounts of water can quench the base (e.g., sodium methoxide) and inhibit the deprotonation of the triazole. Ensure all solvents are anhydrous and reagents are of high purity.

    • Starting Material Quality: Impurities in the starting triazole can interfere with the reaction.

  • Base Activity:

    • Degradation: Strong bases like sodium methoxide can degrade upon exposure to air and moisture. Use freshly opened or properly stored base.

    • Insufficient Amount: Ensure the correct stoichiometry of the base is used to achieve complete deprotonation of the triazole.

  • Low Reaction Temperature:

    • While crucial for controlling the exotherm, an excessively low temperature might be below the activation energy of the reaction. After the initial controlled addition, a gradual warming to room temperature may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the N-methylation of triazoles?

A1: The primary exothermic event is the alkylation of the triazole anion with the methylating agent. The initial deprotonation of the triazole with a strong base can also be exothermic. The methylation of the triazole salt is known to be a "considerable exotherm" and requires careful temperature control.[1]

Q2: How can I prevent a runaway reaction from the outset?

A2: Proactive measures are key to maintaining control over this exothermic reaction.

  • Controlled Reagent Addition: Add the methylating agent dropwise at a rate that allows the cooling system to dissipate the generated heat effectively.

  • Efficient Cooling: Use a sufficiently large and cold cooling bath (e.g., ice-water or dry ice/acetone). Ensure good heat transfer by maintaining good contact between the bath and the flask.

  • Vigorous Stirring: Efficient stirring ensures even heat distribution and prevents the formation of local hot spots.

  • Scale Considerations: Be extra cautious when scaling up the reaction. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. A thorough understanding of the reaction's thermal profile is crucial before attempting a larger scale synthesis.

Q3: What are the recommended quenching agents for unreacted methylating agents like methyl iodide?

A3: Unreacted methyl iodide can be quenched by adding a nucleophilic solution. A common method is to add an aqueous solution of a base like sodium hydroxide.[2] Always perform quenching in a fume hood and be aware that the quenching reaction itself can be exothermic.

Q4: Are there alternatives to highly reactive methylating agents that might present a lower thermal risk?

A4: While methyl iodide and dimethyl sulfate are common, other methylating agents with different reactivity profiles exist. For example, dimethyl carbonate can be used as a methylating agent, often requiring higher temperatures and pressures, which can offer more controlled reaction conditions in a suitable reactor setup.[3]

Data Presentation

ParameterRecommendationRationale
Initial Temperature 0 °C (ice-water bath)To mitigate the initial exotherm upon addition of the methylating agent.
Methylating Agent Addition Dropwise over 10-20 minutesTo control the rate of heat generation and allow for efficient dissipation.[4]
Stirring Vigorous and continuousTo ensure homogenous temperature distribution and prevent localized hot spots.
Monitoring Continuous temperature monitoringTo immediately detect any deviation from the expected thermal profile.
Post-Addition Temperature Gradual warming to room temperatureTo ensure the reaction proceeds to completion after the initial controlled phase.[4]

Experimental Protocols

Detailed Methodology for the N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate

This protocol is adapted from a known procedure and emphasizes safety and control of the exothermic reaction.[4]

Materials and Reagents:

  • Methyl 1H-1,2,4-triazole-3-carboxylate

  • Sodium methoxide (25% solution in methanol)

  • Methyl iodide

  • Anhydrous methanol

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve methyl 1H-1,2,4-triazole-3-carboxylate in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add the sodium methoxide solution dropwise to the cooled solution over 10 minutes.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide dropwise from a dropping funnel over 15-20 minutes. Continuously monitor the internal temperature. If a rapid temperature increase is observed, immediately stop the addition and ensure the cooling bath is effective.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Managing Exothermic N-Methylation

ExothermicReactionWorkflow start Start: Prepare Reagents setup Set up Reaction Vessel (Flask, Stirrer, N2 Inlet) start->setup dissolve Dissolve Triazole in Anhydrous Solvent setup->dissolve cool Cool to 0 °C (Ice-Water Bath) dissolve->cool deprotonate Slow, Dropwise Addition of Base (e.g., NaOMe) cool->deprotonate add_methylating Slow, Dropwise Addition of Methylating Agent deprotonate->add_methylating monitor_temp Continuously Monitor Internal Temperature add_methylating->monitor_temp temp_control Temperature Stable? monitor_temp->temp_control warm_rt Allow to Warm to Room Temperature temp_control->warm_rt Yes runaway Potential Runaway! Stop Addition, Enhance Cooling temp_control->runaway No stir Stir for 12-16h warm_rt->stir workup Work-up and Purify stir->workup end End: Characterize Product workup->end runaway->monitor_temp

Workflow for controlled exothermic N-methylation.

Diagram 2: Troubleshooting Logic for Thermal Runaway

TroubleshootingThermalRunaway start Start: Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Maximize Cooling (Add more ice/dry ice) stop_addition->enhance_cooling check_temp Temperature Still Rising? enhance_cooling->check_temp quench Initiate Emergency Quench (Add cold, inert solvent) check_temp->quench Yes stabilized Reaction Stabilized check_temp->stabilized No quench->check_temp evacuate Evacuate Area & Follow Emergency Procedures quench->evacuate If quench fails post_analysis Post-Incident Analysis stabilized->post_analysis

Decision-making for a thermal runaway event.

References

Technical Support Center: Safer Synthesis of 1,2,4-Triazoles without Diazotization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative, safer methods for synthesizing 1,2,4-triazoles, avoiding the use of hazardous diazotization reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with traditional 1,2,4-triazole synthesis involving diazotization?

A1: Traditional methods often involve the in-situ formation of diazonium salts, which can be explosive and thermally unstable. The use of reagents like sodium nitrite with strong acids can also lead to the generation of toxic nitrogen oxides. These factors pose significant safety risks in a laboratory setting.

Q2: What are the main categories of safer, alternative methods for 1,2,4-triazole synthesis?

A2: Safer alternatives can be broadly categorized into:

  • Green Chemistry Approaches: These methods utilize technologies like microwave irradiation and ultrasound to accelerate reactions, often in solvent-free or environmentally benign solvent systems.[1][2]

  • Metal-Catalyzed Reactions: Copper and silver catalysts are commonly employed to facilitate the cycloaddition of various starting materials under milder conditions.[3][4][5]

  • Electrochemical Synthesis: This method uses an electric current to drive the reaction, avoiding the need for chemical oxidants and often proceeding at room temperature.[6][7][8]

  • Metal-Free Oxidative Cyclizations: These reactions utilize common oxidizing agents or even air as the oxidant to achieve cyclization without the need for metal catalysts.[3][9]

Q3: How do "green chemistry" approaches like microwave and ultrasound assistance improve the synthesis of 1,2,4-triazoles?

A3: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[10][11][12] Ultrasound-assisted methods can also enhance reaction rates and yields by providing efficient energy transfer and promoting mass transport.[1] Both methods often allow for the use of less hazardous solvents or even solvent-free conditions, contributing to a safer and more sustainable process.

Troubleshooting Guides

Microwave-Assisted Synthesis

Problem: Low or no yield of the desired 1,2,4-triazole.

  • Potential Cause: Insufficient microwave power or reaction time. The temperature may not be high enough to drive the reaction to completion.

  • Recommended Solution: Gradually increase the microwave power and/or reaction time. Monitor the reaction progress by TLC. Be cautious not to exceed the decomposition temperature of your starting materials or product.

Problem: Charring or decomposition of the reaction mixture.

  • Potential Cause: Excessive microwave power or localized overheating ("hot spots").

  • Recommended Solution: Reduce the microwave power and consider using a solvent with a higher boiling point to better distribute the heat. Ensure the reaction vessel is placed in the center of the microwave cavity for even irradiation.

Problem: Formation of side products, such as 1,3,4-oxadiazoles.

  • Potential Cause: This is a common side reaction when using hydrazides, arising from a competing cyclization pathway.[13]

  • Recommended Solution: Ensure strictly anhydrous reaction conditions. Lowering the reaction temperature might also favor the formation of the 1,2,4-triazole over the oxadiazole.[13]

Copper-Catalyzed Synthesis

Problem: Inconsistent reaction yields.

  • Potential Cause: The copper catalyst may be deactivated by air or moisture. The choice of ligand and base can also significantly impact the reaction outcome.

  • Recommended Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are dry. Screen different copper sources (e.g., Cu(I) vs. Cu(II)), ligands, and bases to optimize the reaction conditions for your specific substrates.

Problem: Difficulty in removing copper catalyst from the final product.

  • Potential Cause: Residual copper salts can be challenging to remove through standard purification methods.

  • Recommended Solution: After the reaction, quench the mixture with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide to form a water-soluble copper complex that can be easily removed during the aqueous work-up.

Electrochemical Synthesis

Problem: The reaction stops before completion.

  • Potential Cause: Passivation of the electrode surface by the product or starting materials can halt the electrochemical process.

  • Recommended Solution: Try using a pulsed potential or current to clean the electrode surface during the reaction. Periodically reversing the polarity of the electrodes can also be effective. Consider using a different electrode material that is less prone to passivation.

Problem: Formation of undesired oligomeric or polymeric byproducts.

  • Potential Cause: Over-oxidation of the starting materials or intermediates can lead to polymerization.

  • Recommended Solution: Carefully control the applied potential or current density to maintain a selective reaction. Using a mediator can sometimes help to control the redox process more effectively.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for various alternative 1,2,4-triazole synthesis methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating

Starting MaterialsMethodTemperature (°C)TimeYield (%)Reference
Hydrazide & NitrileMicrowave1502 hHigh
Hydrazide & NitrileConventionalReflux12-24 hModerate
Hydrazones & AminesMicrowave10010-25 min97[11]
Hydrazones & AminesConventionalReflux290 min78[11]
Hydrazides & CS₂/HydrazineMicrowave13020 min85[10]
Hydrazides & CS₂/HydrazineConventionalReflux4-8 h60-70[10]

Table 2: Yields for Various Alternative Synthesis Methods

MethodStarting MaterialsCatalyst/ConditionsYield (%)Reference
Metal-Free Oxidative CyclizationHydrazones & AminesI₂/TBHPup to 92[9]
Copper-Catalyzed CyclizationAmidines & NitrilesCuCl₂/O₂up to 85[3]
Silver-Catalyzed [3+2] CycloadditionIsocyanides & Diazonium SaltsAg(I) catalystup to 88[3]
Copper-Catalyzed [3+2] CycloadditionIsocyanides & Diazonium SaltsCu(II) catalystup to 79[3]
Electrochemical SynthesisHydrazones & AminesUndivided cell, KIModerate to High[7]
Oxidative Cyclization of AmidrazonesAmidrazones & AnhydridesHClO₄-SiO₂55-95[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This protocol describes the synthesis from an aromatic hydrazide and a substituted nitrile.

Materials:

  • Aromatic hydrazide (1.0 eq)

  • Substituted nitrile (1.1 eq)

  • Potassium carbonate (1.1 eq)

  • n-Butanol

  • Microwave reactor

Procedure:

  • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (e.g., 0.005 mol), substituted nitrile (e.g., 0.0055 mol), and potassium carbonate (e.g., 0.0055 mol).

  • Add 10 mL of n-butanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 2 hours.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product, which is typically insoluble in n-butanol, will precipitate.

  • Filter the solid product and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.

Protocol 2: Copper-Catalyzed Oxidative Cyclization of Amidines and Nitriles

This protocol outlines a one-step synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.[5]

Materials:

  • Amidine hydrochloride (1.0 eq)

  • Nitrile (1.2 eq)

  • CuBr (10 mol%)

  • Cs₂CO₃ (2.0 eq)

  • 1,2-Dichlorobenzene (DCB)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction tube, add the amidine hydrochloride, nitrile, CuBr, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (repeat three times).

  • Add 1,2-dichlorobenzene as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Metal-Free Oxidative Cyclization of Hydrazones and Amines

This protocol describes a metal-free synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.[4][9]

Materials:

  • Hydrazone (1.0 eq)

  • Aliphatic amine (2.0 eq)

  • Iodine (I₂) (20 mol%)

  • tert-Butyl hydroperoxide (TBHP) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction flask, dissolve the hydrazone and aliphatic amine in DMSO.

  • Add iodine and tert-butyl hydroperoxide to the mixture.

  • Heat the reaction mixture at 100 °C under an air atmosphere for 12-14 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted-1,2,4-triazole.

Visualizations

experimental_workflow_microwave cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Hydrazide, Nitrile, and K₂CO₃ in n-Butanol mw_irrad Microwave Irradiation (150 °C, 2h) reagents->mw_irrad Seal Vessel cool Cool to RT mw_irrad->cool filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure 1,2,4-Triazole recrystallize->product

Caption: General workflow for microwave-assisted 1,2,4-triazole synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Yield cause1 Incomplete Reaction start->cause1 cause2 Decomposition start->cause2 cause3 Impure Reagents start->cause3 cause4 Side Reactions start->cause4 sol1 Increase Temp/Time Monitor by TLC cause1->sol1 sol2 Lower Temperature Use Milder Conditions cause2->sol2 sol3 Ensure Pure & Dry Starting Materials cause3->sol3 sol4 Optimize Conditions (e.g., Anhydrous) cause4->sol4

Caption: Troubleshooting logic for low yield in 1,2,4-triazole synthesis.

alternative_synthesis_pathways cluster_methods Alternative Synthesis Methods start Starting Materials method1 Microwave-Assisted (Hydrazides + Nitriles) start->method1 method2 Copper-Catalyzed (Amidines + Nitriles) start->method2 method3 Electrochemical (Hydrazones + Amines) start->method3 method4 Metal-Free Oxidative (Hydrazones + Amines) start->method4 product 1,2,4-Triazole method1->product method2->product method3->product method4->product

Caption: Overview of alternative pathways for 1,2,4-triazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Spectral Interpretation of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate and its structurally related analogs. The interpretation of spectral data is a cornerstone of chemical analysis, enabling the precise identification and characterization of molecular structures. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering a side-by-side comparison of key spectral features to aid in the identification and differentiation of these important heterocyclic compounds.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and two of its closely related analogs: Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate and Methyl 1H-1,2,4-triazole-3-carboxylate. This comparative presentation allows for a clear understanding of the influence of minor structural modifications on the spectral properties.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundTriazole-HN-CH₃O-CH₃ / O-CH₂-CH₃Ester -CH₃
This compound (Predicted) ~8.0-8.2 (s, 1H)~4.1 (s, 3H)~3.9 (s, 3H)-
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate 8.10 (s, 1H)4.12 (s, 3H)4.37 (q, J=7.1 Hz, 2H)1.33 (t, J=7.1 Hz, 3H)
Methyl 1H-1,2,4-triazole-3-carboxylate 8.63 (s, 1H)-3.95 (s, 3H)-

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC=OTriazole-C3Triazole-C5N-CH₃O-CH₃ / O-CH₂Ester -CH₃
This compound (Predicted) ~158~151~145~39~53-
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate 158.0150.7144.838.762.314.3
Methyl 1H-1,2,4-triazole-3-carboxylate 159.9154.3146.7-52.5-

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+H]⁺Key Fragments
This compound 141.05 (predicted)142.06 (predicted)Predicted fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate 155 (12%)156.0883 [M–C₂H₄–CO₂]⁺ (100%)
Methyl 1H-1,2,4-triazole-3-carboxylate 127128[M-OCH₃]⁺, [M-COOCH₃]⁺

Table 4: IR Spectral Data (Key Absorptions in cm⁻¹)

CompoundC=O StretchC=N StretchC-H Stretch (Aromatic/Aliphatic)
This compound (Predicted) ~1720-1740~1500-1550~3100 (triazole), ~2950 (methyl)
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate ~1730~1520~3120 (triazole), ~2980 (ethyl)
Methyl 1H-1,2,4-triazole-3-carboxylate ~1735~1530~3140 (triazole), ~2960 (methyl)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl).

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Visualizing the Workflow and Structures

To further aid in the understanding of the spectral interpretation process and the molecular structures, the following diagrams have been generated using Graphviz.

G cluster_0 Spectral Data Interpretation Workflow mol Molecular Structure This compound nmr NMR Spectroscopy (¹H, ¹³C) mol->nmr ms Mass Spectrometry (MS) mol->ms ir Infrared Spectroscopy (IR) mol->ir data Combined Spectral Data nmr->data ms->data ir->data interp Structural Elucidation data->interp

Spectral Data Interpretation Workflow

Chemical Structures of Compared Triazoles

A Comparative Guide to Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate and its 3-carboxylate Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two constitutional isomers: Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate and Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate. The positioning of the methyl carboxylate group on the 1,2,4-triazole ring significantly influences the molecule's physicochemical properties and potential biological activity. This document aims to consolidate the available experimental data to assist researchers in selecting the appropriate isomer for their specific applications.

Chemical Structures

The fundamental difference between the two isomers lies in the substitution pattern on the 1-methyl-1H-1,2,4-triazole core.

G Chemical Structures of Isomers cluster_0 This compound cluster_1 Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate a a b b

Caption: 2D structures of the 5-carboxylate and 3-carboxylate isomers.

Physicochemical Properties

A summary of the available physicochemical data for both isomers is presented below. It is important to note that experimental data for this compound is limited in the current literature.

PropertyThis compoundMethyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate
CAS Number 57031-65-957031-66-0[1]
Molecular Formula C₅H₇N₃O₂C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol 141.13 g/mol [1]
IUPAC Name This compoundMethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Calculated LogP Data not available0.2[1]

Note: For context, the unmethylated precursor, Methyl 1H-1,2,4-triazole-3-carboxylate (CAS: 4928-88-5), has a reported melting point of 196-199 °C.[2]

Spectroscopic Data

Data TypeThis compoundMethyl 1-Methyl-1H-1,2,4-triazole-3-carboxylateMethyl 1H-1,2,4-triazole-3-carboxylate (Reference)
¹H NMR Data not availableData not available¹H-NMR (400 MHz, DMSO-d6) data is available, showing characteristic peaks for the triazole and methyl ester protons.[3]
¹³C NMR Data not availableData not availableData not available
IR Data not availableData not availableFTIR and ATR-IR spectra are available on PubChem.[4]
Mass Spec Data not availableData not availableData not available

Synthesis and Experimental Protocols

The synthetic routes to these isomers differ significantly, primarily in the strategy to control the regioselectivity of the carboxylate group.

G Generalized Synthetic Workflow cluster_3_carboxylate Synthesis of 3-Carboxylate Isomer cluster_5_carboxylate Proposed Synthesis of 5-Carboxylate Isomer 1,2,4-Triazole 1,2,4-Triazole 1-Methyl-1,2,4-Triazole 1-Methyl-1,2,4-Triazole 1,2,4-Triazole->1-Methyl-1,2,4-Triazole Methylation Protected 1-Methyl-1,2,4-Triazole Protected 1-Methyl-1,2,4-Triazole 1-Methyl-1,2,4-Triazole->Protected 1-Methyl-1,2,4-Triazole Protection at C5 3-Carboxylic Acid Derivative 3-Carboxylic Acid Derivative Protected 1-Methyl-1,2,4-Triazole->3-Carboxylic Acid Derivative Carboxylation at C3 3-Carboxylate Isomer 3-Carboxylate Isomer 3-Carboxylic Acid Derivative->3-Carboxylate Isomer Esterification & Deprotection 1H-1,2,4-Triazole-5-carboxylate 1H-1,2,4-Triazole-5-carboxylate Methylated Mixture Methylated Mixture 1H-1,2,4-Triazole-5-carboxylate->Methylated Mixture Methylation 5-Carboxylate Isomer 5-Carboxylate Isomer Methylated Mixture->5-Carboxylate Isomer Chromatographic Separation Other Isomers Other Isomers Methylated Mixture->Other Isomers

Caption: Generalized synthetic pathways for the 3- and 5-carboxylate isomers.

Protocol 1: Synthesis of Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate

This method focuses on building the desired isomer from a methylated triazole core to ensure regioselectivity.[5]

  • N-Methylation: 1,2,4-triazole is reacted with a methylating agent (e.g., chloromethane) in the presence of a strong base (e.g., potassium hydroxide) to yield 1-methyl-1,2,4-triazole.

  • C5-Protection: The 5-position of 1-methyl-1,2,4-triazole is protected using a suitable protecting group (e.g., silyl or bromo group) via lithiation followed by quenching with an electrophile.

  • C3-Carboxylation: The protected intermediate is then carboxylated at the 3-position by reaction with carbon dioxide in the presence of a strong non-polar base like lithium diisopropylamide (LDA).

  • Esterification and Deprotection: The resulting carboxylic acid is esterified using thionyl chloride and methanol. The protecting group at the 5-position is then removed to yield the final product.

Protocol 2: Proposed Synthesis of this compound

A direct and regioselective synthesis protocol for the 5-carboxylate isomer is not well-documented. A plausible approach involves the direct methylation of the corresponding unmethylated ester, which would likely yield a mixture of isomers requiring separation.

  • Preparation of Starting Material: Methyl 1H-1,2,4-triazole-5-carboxylate is required as the starting material.

  • N-Methylation: The starting ester is deprotonated with a base (e.g., sodium hydride or sodium methoxide) and then reacted with a methylating agent like iodomethane.[6] This reaction can potentially occur at N1, N2, or N4, leading to a mixture of regioisomers.

  • Isomer Separation: The desired 1-methyl-5-carboxylate isomer must be separated from the other isomers (e.g., 2-methyl and 4-methyl derivatives) using chromatographic techniques such as HPLC.

Biological Activity and Potential Applications

The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents.[7]

G Biological Potential of 1,2,4-Triazole Core 1,2,4-Triazole Core 1,2,4-Triazole Core Isomers 3- and 5-Carboxylate Isomers 1,2,4-Triazole Core->Isomers Antifungal Antifungal Antiviral Antiviral Anticancer Anticancer Anti-inflammatory Anti-inflammatory Antibacterial Antibacterial Isomers->Antifungal Isomers->Antiviral Isomers->Anticancer Isomers->Anti-inflammatory Isomers->Antibacterial

Caption: The 1,2,4-triazole core is a key feature in drugs with diverse biological activities.

  • Antiviral Potential: The unmethylated precursor, Methyl 1H-1,2,4-triazole-3-carboxylate, is a crucial intermediate in the synthesis of Ribavirin, a broad-spectrum antiviral drug.[2] This suggests that both the 3- and 5-carboxylate isomers could serve as valuable building blocks for novel antiviral agents.

  • Antifungal and Antibacterial Activity: Numerous derivatives of 1,2,4-triazole have demonstrated potent antifungal and antibacterial properties.[7][8] The specific activity of the title isomers has not been reported, but they represent promising scaffolds for the development of new antimicrobial compounds.

  • Anti-inflammatory and Anticancer Activity: Certain 1,2,4-triazole derivatives have been investigated as anti-inflammatory agents and for their antiproliferative effects on cancer cell lines.[9]

The electronic properties and steric hindrance associated with the position of the carboxylate group (position 3 vs. 5) can significantly impact how these molecules interact with biological targets. Further screening and comparative studies are necessary to elucidate the specific biological profiles of these two isomers.

Conclusion

This guide highlights the current state of knowledge regarding this compound and its 3-carboxylate isomer. While both share the same molecular formula, their synthesis and, likely, their properties and biological activities differ due to the isomeric placement of the methyl carboxylate group.

The 3-carboxylate isomer benefits from a more defined synthetic route that ensures high regioselectivity.[5] In contrast, the synthesis of the 5-carboxylate isomer is less described and may present challenges in separating it from other N-methylated byproducts.

A significant gap in the literature exists concerning the experimental characterization and biological evaluation of the 5-carboxylate isomer. This presents an opportunity for further research to synthesize this compound, determine its physicochemical properties, and perform comparative biological screening against its 3-carboxylate counterpart to fully understand their structure-activity relationships. Such studies would be invaluable for guiding the rational design of new therapeutic agents based on the versatile 1,2,4-triazole scaffold.

References

A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of 1,2,4-triazole derivatives is crucial for understanding structure-activity relationships (SAR), optimizing drug design, and securing intellectual property. Among the array of analytical techniques available, single crystal X-ray diffraction (SXRD) stands as the definitive method for elucidating the absolute structure of these compounds. This guide provides an objective comparison of SXRD with an alternative method, powder X-ray diffraction (PXRD), supported by experimental data for representative 1,2,4-triazole derivatives.

The Unambiguous Power of Single Crystal X-ray Diffraction

Single crystal X-ray diffraction provides an unparalleled level of structural detail by mapping the electron density within a single crystal. This technique yields a precise three-dimensional model of a molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms.[1][2] This detailed structural information is invaluable for:

  • Absolute Stereochemistry Determination: Unambiguously resolving the absolute configuration of chiral centers.[1]

  • Conformational Analysis: Defining the preferred conformation of the molecule in the solid state.[1]

  • Intermolecular Interactions: Elucidating crystal packing and hydrogen bonding networks, which can influence a compound's physical properties.[1]

While other spectroscopic methods are essential for initial characterization, they do not offer the same definitive structural proof as X-ray crystallography.[1]

Crystallographic Data of Representative 1,2,4-Triazole Derivatives

The following table summarizes key crystallographic parameters for two distinct 1,2,4-triazole derivatives, showcasing the precise data obtained from single crystal X-ray diffraction experiments.

ParameterDerivative 1: C₁₇H₁₅N₃OCl₂Derivative 2: 8-(1H-indol-2-yl)-5-(p-tolyl)-[1][3][4]triazolo[3,4-b][1][4][5]thiadiazole
Formula C₁₇H₁₅N₃OCl₂C₁₉H₁₃N₅S
Crystal System MonoclinicMonoclinic
Space Group P2(1)/nP2₁/c
a (Å) 8.1479(17)11.2316(4)
b (Å) 7.9177(17)10.6759(4)
c (Å) 25.774(5)14.1206(5)
α (˚) 9090
β (˚) 92.976(4)109.119(2)
γ (˚) 9090
Volume (ų) 1658.5(6)1599.39(10)
Z 44
R-factor (%) Not Reported4.81

Data for Derivative 1 sourced from a study by Ye et al. (2012)[5][6]. Data for Derivative 2 sourced from a 2023 study[7].

Experimental Protocol for Single Crystal X-ray Diffraction

The definitive structural confirmation of a 1,2,4-triazole derivative by single crystal X-ray diffraction involves a systematic, multi-step process:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a focused, monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are collected by a detector.[2]

  • Data Processing and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors.[1] These corrected data are used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using computational methods, such as 'direct methods', to generate an initial electron density map.[1] This map provides a preliminary model of the atomic arrangement.

  • Structure Refinement and Validation: The initial model is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data. Finally, the refined structure is validated using established crystallographic metrics to ensure its quality and accuracy.

G Workflow for 1,2,4-Triazole Structure Validation via X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination a Synthesized 1,2,4-Triazole Derivative b Crystal Growth a->b c Mounting Single Crystal b->c Suitable Crystal Selected d X-ray Diffraction Data Collection c->d e Data Processing d->e f Structure Solution (e.g., Direct Methods) e->f g Structure Refinement f->g h Validation g->h i Crystallographic Information File (CIF) h->i Final 3D Structure

Caption: Workflow for 1,2,4-triazole structure validation via X-ray crystallography.

Comparative Analysis: Single Crystal vs. Powder X-ray Diffraction

While SXRD is the gold standard, it requires a suitable single crystal, which can be difficult to obtain.[1][8] Powder X-ray Diffraction (PXRD) offers an alternative for crystalline materials.[8] PXRD analyzes a large collection of randomly oriented microcrystals, producing a diffraction pattern of concentric rings rather than discrete spots.[2]

FeatureSingle Crystal X-ray Diffraction (SXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement Single, well-formed crystal of sufficient sizePolycrystalline powder[8]
Data Output 3D map of electron density, precise atomic coordinates, bond lengths, and angles[2]1D diffraction pattern (intensity vs. 2θ), used for phase identification, lattice parameters, and crystallinity analysis[2]
Structural Information Provides the absolute and unambiguous 3D structure.[1]Does not directly provide atomic positions with the same precision as SXRD; often used to refine known structures.[2]
Primary Application De novo structure determination of novel compounds.Phase identification, quality control, and analysis of bulk properties.[2]
Advantages High resolution, provides definitive structural proof.[2]Easier sample preparation, can be used for a wider range of materials.[9]
Limitations Requires a suitable single crystal; the solid-state structure may differ from the solution state.[1]Loss of information due to peak overlap, making de novo structure solution challenging.[10]

While PXRD has shown accuracy in determining the crystal structures of some organic molecules, with deviations in bond lengths and angles within ±1.0% compared to SXRD, it is generally considered an auxiliary technique to SXRD for complete characterization.[3]

G Information Flow for Structural Elucidation of 1,2,4-Triazole Derivatives cluster_0 Initial Characterization cluster_1 Crystallographic Analysis cluster_2 Structural Information NMR NMR Spectroscopy Connectivity Connectivity & Functional Groups NMR->Connectivity MS Mass Spectrometry MS->Connectivity IR IR Spectroscopy IR->Connectivity PXRD Powder X-ray Diffraction (PXRD) Bulk Bulk Purity & Phase ID PXRD->Bulk SXRD Single Crystal X-ray Diffraction (SXRD) Structure Definitive 3D Structure SXRD->Structure Connectivity->PXRD Bulk->SXRD Informs need for absolute structure

Caption: Information flow for structural elucidation of 1,2,4-triazole derivatives.

Conclusion

For the definitive structural validation of novel 1,2,4-triazole derivatives, single-crystal X-ray crystallography is the most powerful and reliable method, providing an unambiguous three-dimensional model of the molecule.[1] However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques such as NMR, IR, and mass spectrometry, which provide complementary information about the molecule's connectivity and functional groups.[1] PXRD serves as a valuable tool for analyzing bulk sample properties and can be a powerful alternative when single crystals are unavailable. The choice of analytical technique ultimately depends on the specific information required by the researcher.

References

A Comparative Guide to the Biological Activity of 1-Methylated vs. Non-Methylated Triazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group at the 1-position of a triazole ring can significantly influence the compound's biological activity. This guide provides an objective comparison of 1-methylated and non-methylated triazole analogs, supported by experimental data from recent studies. The following sections detail the impact of this substitution on various biological targets, present quantitative data in a clear format, and provide insights into the experimental methodologies used.

Quantitative Comparison of Biological Activity

The biological activity of 1-methylated versus non-methylated triazole analogs has been investigated across various therapeutic areas, including enzyme inhibition and anticancer applications. The data presented below summarizes the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for several analog pairs.

Compound/Analog Pair Target/Assay 1-Methylated Analog Activity (IC50/MIC in µM) Non-Methylated Analog Activity (IC50/MIC in µM) Reference
Azinane-Triazole Derivatives Acetylcholinesterase (AChE) Inhibition0.73 ± 0.54 (for 12d, a 4-methyl-4H-1,2,4-triazole derivative)Data for direct non-methylated analog not provided[1][2]
Azinane-Triazole Derivatives α-Glucosidase Inhibition36.74 ± 1.24 (for 12d, a 4-methyl-4H-1,2,4-triazole derivative)Acarbose (standard): 375.82 ± 1.76[1][2]
Pyrrolopyrimidine Derivatives Colony-Stimulating Factor 1 Receptor (CSF1R) InhibitionN-Methyl-6-(1-(1-methylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)... (30b) - Cellular IC50 well below 1 µMData for direct non-methylated analog not provided, but comparison is against other non-N-methylated triazole derivatives in the series.[3]
Andrographolide Derivatives Anticancer (PANC-1 cell line)Introduction of a triazole moiety (some N-substituted) increased antiproliferative activity (IC50 ranging from 1.8 µM to 3.0 µM)Parental compound (Andrographolide): IC50 = 3.1 µM[4]

Note: Direct one-to-one comparisons where N-methylation is the only variable are not always available in the literature. The data above is extracted from studies where methylation is a key feature of the more active compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these triazole analogs.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for potential inhibitors of the acetylcholinesterase enzyme, a key target in the management of Alzheimer's disease.

  • Preparation of Reagents : All reagents are prepared in a phosphate buffer (pH 8.0). The test compounds are dissolved in DMSO.

  • Enzyme and Substrate : Electric eel acetylcholinesterase (AChE) is used as the enzyme source. Acetylthiocholine iodide is used as the substrate.

  • Assay Procedure :

    • In a 96-well microplate, 25 µL of 15 mM acetylthiocholine iodide, 125 µL of 3 mM DTNB (Ellman's reagent), 50 µL of phosphate buffer, and 25 µL of the test compound solution (at various concentrations) are added.

    • The mixture is incubated for 15 minutes at 25 °C.

    • The reaction is initiated by the addition of 25 µL of 0.2 U/mL AChE.

    • The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.

  • Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction of the sample with that of the control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere of 5% CO2.

  • Cell Seeding : Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the triazole analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_cellular Cellular Assays start Starting Materials synthesis Chemical Synthesis of 1-Methyl & Non-Methyl Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Primary Screening (e.g., Enzyme Inhibition Assay) purification->screening cell_culture Cancer Cell Line Culture purification->cell_culture dose_response Dose-Response Studies screening->dose_response ic50 IC50 Determination dose_response->ic50 apoptosis Apoptosis/Cell Cycle Analysis ic50->apoptosis mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay mtt_assay->apoptosis

Caption: A generalized workflow for the synthesis and biological evaluation of triazole analogs.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., CSF1R) pi3k PI3K receptor->pi3k triazole Triazole Analog (Inhibitor) triazole->receptor akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Migration mtor->proliferation

Caption: Inhibition of the CSF1R signaling pathway by triazole analogs.

Structure-Activity Relationship Discussion

The methylation of the triazole ring can influence biological activity through several mechanisms:

  • Steric Effects : The addition of a methyl group can alter the conformation of the molecule, potentially leading to a better or worse fit within the binding site of a target protein.

  • Electronic Effects : A methyl group is weakly electron-donating, which can change the electronic properties of the triazole ring and affect its interactions with biological targets.

  • Metabolic Stability : Methylation can block a potential site of metabolism, leading to increased metabolic stability and a longer half-life in vivo.

  • Solubility : The introduction of a methyl group can affect the lipophilicity of the compound, which in turn influences its solubility and ability to cross cell membranes.

In the case of the azinane-triazole derivatives, the presence of a methyl group on the triazole ring is a common feature among the most potent inhibitors of AChE and α-glucosidase.[1][2] For the pyrrolopyrimidine-based CSF1R inhibitors, N-methylation is part of the core structure of highly active compounds.[3] Similarly, the modification of andrographolide with N-substituted triazoles led to enhanced anticancer activity.[4] These examples suggest that the N-methyl group, or substitution at this position in general, can be crucial for optimizing the biological activity of triazole-containing compounds. However, the overall activity is also highly dependent on the other substituents on the triazole ring and the rest of the molecular scaffold.

References

A Comparative Guide to 2D NMR Techniques for the Validation of Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for initial characterization, its limitations become apparent with increasing molecular complexity, often leading to spectral overlap and ambiguity. Two-dimensional (2D) NMR spectroscopy techniques are indispensable for overcoming these challenges, providing a deeper insight into the molecular architecture by correlating nuclear spins through bonds or space. This guide offers a comparative analysis of key 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—highlighting their roles in the validation of synthesized compounds.

Performance Comparison of Key 2D NMR Techniques

The selection of a 2D NMR experiment is contingent on the specific structural question being addressed. Factors such as the nature of the desired correlation (homonuclear vs. heteronuclear, through-bond vs. through-space), sensitivity, resolution, and experimental time are critical considerations. The following table summarizes and compares the key performance characteristics of the most common 2D NMR experiments used in synthesis validation.

Technique Full Name Correlation Type Information Provided Typical Experiment Time Relative Sensitivity
COSY CO rrelation S pectroscopY ¹H-¹H through 2-3 bondsReveals proton-proton coupling networks, identifying adjacent protons within a spin system.[1][2][3][4]5 minutes - 1.5 hoursHigh
HSQC H eteronuclear S ingle Q uantum C oherence¹H-¹³C through 1 bondCorrelates protons to their directly attached carbons, providing a map of C-H single bonds.[4][5][6]30 minutes - 6 hoursVery High
HMBC H eteronuclear M ultiple B ond C oherence¹H-¹³C through 2-4 bondsShows long-range correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.[4][6][7][8]1 - 4.5 hoursModerate
NOESY N uclear O verhauser E ffect S pectroscopY ¹H-¹H through space (< 5 Å)Identifies protons that are close in space, regardless of bond connectivity, which is vital for determining stereochemistry and 3D conformation.[1]Several hoursLow to Moderate

Detailed Experimental Protocols

The successful acquisition of high-quality 2D NMR data hinges on meticulous sample preparation and the correct setup of acquisition parameters. Below are generalized protocols for the key 2D NMR experiments.

Protocol 1: Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment is often one of the first 2D NMR experiments performed to establish proton-proton connectivities.

  • Sample Preparation : Dissolve 5-10 mg of the purified synthesized compound in 0.5-0.7 mL of an appropriate deuterated solvent. Ensure the sample is free of particulate matter.

  • 1D ¹H Spectrum Acquisition : Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.

  • COSY Experiment Setup :

    • Load a standard COSY pulse sequence program.

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • The number of increments in the indirect dimension (F1) typically ranges from 256 to 512, affecting the resolution and experiment time.

    • The number of scans per increment is set based on the sample concentration, usually between 2 and 16.

  • Data Acquisition : Start the experiment. The acquisition time will vary depending on the parameters set.

  • Data Processing : Process the acquired data using a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions. Phase the spectrum and calibrate the axes.

Protocol 2: Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is highly sensitive for identifying one-bond C-H correlations.

  • Sample Preparation : A slightly more concentrated sample (10-20 mg) is often beneficial.

  • 1D ¹H and ¹³C Spectra Acquisition : Acquire both 1D ¹H and ¹³C spectra to determine the respective spectral widths and transmitter offsets.

  • HSQC Experiment Setup :

    • Load a standard HSQC pulse program (often with gradient selection for artifact suppression).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Set the one-bond coupling constant (¹J_CH) to an average value, typically around 145 Hz for aliphatic carbons and 160-170 Hz for aromatic/vinylic carbons.

    • The number of increments in F1 is usually between 128 and 256.

    • Set the number of scans per increment based on concentration.

  • Data Acquisition : Run the experiment.

  • Data Processing : Apply a 2D Fourier transform, typically with a sine-bell or squared sine-bell window function. Phase and calibrate the spectrum.

Protocol 3: Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is crucial for assembling the carbon skeleton by identifying long-range C-H correlations.

  • Sample Preparation and 1D Spectra : Follow the same procedure as for the HSQC experiment. A concentrated sample is highly recommended due to the lower sensitivity of this experiment.

  • HMBC Experiment Setup :

    • Load a standard gradient-selected HMBC pulse sequence.

    • Set the ¹H (F2) and ¹³C (F1) spectral widths.

    • Optimize the long-range coupling constant (nJ_CH). A typical value is 8-10 Hz, which allows for the observation of 2- and 3-bond correlations.

    • The number of increments in F1 is typically between 256 and 512.

    • A higher number of scans per increment (e.g., 16-64) is usually required.

  • Data Acquisition : Commence the experiment, which can be lengthy.

  • Data Processing : Process the data with a 2D Fourier transform, often using a sine-bell window function. Phase and calibrate the resulting spectrum.

Protocol 4: Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the synthesized compound.

  • Sample Preparation : The sample must be free of paramagnetic impurities. Degassing the sample can be beneficial.

  • 1D ¹H Spectrum Acquisition : Acquire a standard 1D ¹H spectrum.

  • NOESY Experiment Setup :

    • Load a standard NOESY pulse program.

    • Set the spectral widths in both dimensions.

    • A critical parameter is the mixing time (t_m), which determines the extent of NOE transfer. This is typically varied between 300 ms and 1 s, depending on the size of the molecule.

    • Set the number of increments in F1 and the number of scans per increment.

  • Data Acquisition : Start the acquisition.

  • Data Processing : Process the 2D data with a Fourier transform and appropriate window functions. Phase and calibrate the spectrum.

Visualization of Workflows and Logical Relationships

The strategic application of these 2D NMR techniques allows for a comprehensive validation of a synthesized molecule's structure. The following diagrams, created using the DOT language, illustrate a typical workflow and the logical interplay between these experiments.

G cluster_workflow Experimental Workflow for Synthesis Validation synthesis Synthesized Compound purification Purification synthesis->purification oneD_NMR 1D NMR (¹H, ¹³C) purification->oneD_NMR twoD_NMR 2D NMR Suite oneD_NMR->twoD_NMR structure_elucidation Structure Elucidation twoD_NMR->structure_elucidation validation Final Structure Validation structure_elucidation->validation

A typical experimental workflow for synthesis validation.

G cluster_relationships Logical Relationships of 2D NMR Techniques cosy COSY (¹H-¹H Connectivity) hmbc HMBC (¹H-¹³C Long-Range) cosy->hmbc Connects Spin Systems structure Complete 3D Structure cosy->structure Defines Proton Framework hsqc HSQC (¹H-¹³C One-Bond) hsqc->hmbc Assigns Carbons hmbc->structure Defines Carbon Skeleton noesy NOESY (¹H-¹H Through-Space) noesy->structure Determines Stereochemistry

Logical relationships of 2D NMR techniques in structure elucidation.

By systematically applying this suite of powerful 2D NMR techniques, researchers can with high confidence confirm the identity and define the three-dimensional structure of synthesized molecules, a critical step in the advancement of drug development and materials science.

References

comparative study of different synthetic routes for substituted triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its metabolic stability, capacity for hydrogen bonding, and dipole interactions. The advent of "click chemistry" has revolutionized the synthesis of these heterocycles, offering a variety of efficient and regioselective routes. This guide provides a comparative overview of the most prominent synthetic strategies for preparing substituted triazoles, supported by experimental data and detailed protocols.

Overview of Synthetic Routes

The synthesis of substituted 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. However, the regiochemical outcome and reaction conditions can be finely tuned through the choice of catalyst or by forgoing metal catalysis altogether. The primary methods compared in this guide are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, delivering 1,4-disubstituted 1,2,3-triazoles with high efficiency and selectivity.[1][2][3]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A complementary method that regioselectively yields 1,5-disubstituted 1,2,3-triazoles and is also applicable to internal alkynes.[3][4][5]

  • Metal-Free Synthesis: An increasingly important approach that avoids residual metal contamination, often relying on base- or strain-promoted cycloadditions to afford various triazole isomers.

  • Dimroth Rearrangement: A classic isomerization reaction that allows for the interconversion of certain triazole isomers, typically under thermal or acid/base-catalyzed conditions.[6][7]

Comparative Performance Data

The following table summarizes the key performance indicators for the different synthetic routes, providing a quantitative basis for comparison.

Synthetic RouteCatalyst/PromoterRegioselectivityTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
CuAAC Cu(I) salts (e.g., CuSO₄/NaAsc, CuI)1,4-disubstituted>90[8]Minutes to a few hours[1]High yields, mild conditions, bioorthogonal.[1][3]Requires terminal alkynes, potential copper cytotoxicity.[3][9]
RuAAC Ru(II) complexes (e.g., Cp*RuCl(COD))1,5-disubstituted80-95[5][10]30 minutes to 16 hours[5][10]Access to 1,5-isomers, tolerates internal alkynes.[4][5]Higher catalyst cost, sensitivity to air and moisture.[3][10]
Metal-Free Base (e.g., t-BuOK), StrainVaries (often 1,5-disubstituted)56-93[11][12]Hours to daysAvoids metal contamination, green chemistry approach.[11][13]Often requires activated substrates or harsh conditions.
Dimroth Rearrangement Heat, Acid, or BaseIsomerizationVariable24 hours or more[6][7]Access to thermodynamically more stable isomers.[14]Limited substrate scope, often requires harsh conditions.[6][14]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)[15]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)[2]

  • Sodium ascorbate (5-10 mol%)[2]

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF)[2]

Procedure:

  • To a round-bottom flask, add the azide and the terminal alkyne.[2]

  • Dissolve the starting materials in the chosen solvent system.[2]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.[2]

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[2]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[2]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

Materials:

  • Azide (1.0 equiv)

  • Alkyne (terminal or internal) (1.05 equiv)

  • [Cp*RuCl(COD)] (or other suitable Ru(II) catalyst) (1-5 mol%)[16]

  • Anhydrous, degassed solvent (e.g., Toluene, 1,2-Dichloroethane)[16]

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the azide and the alkyne in the anhydrous, degassed solvent.[16]

  • Add the ruthenium catalyst to the solution.[16]

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C).[4]

  • Monitor the reaction progress by TLC or GC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.[4]

Metal-Free Synthesis of 1,5-Disubstituted Triazoles

Materials:

  • Primary amine (1.0 equiv)

  • Enolizable ketone (1.2 equiv)

  • 4-Nitrophenyl azide (1.5 equiv)

  • Acetic acid (30 mol%)

  • Toluene

  • 4 Å Molecular sieves

Procedure:

  • To a reaction vessel containing 4 Å molecular sieves, add the primary amine, enolizable ketone, 4-nitrophenyl azide, and acetic acid in toluene.

  • Heat the mixture at 100 °C.[12]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1,5-disubstituted triazole.

Dimroth Rearrangement

Materials:

  • Substituted 1,2,3-triazole (e.g., 5-amino-1-phenyl-1,2,3-triazole)

  • Solvent (e.g., Pyridine)[6]

Procedure:

  • Dissolve the starting triazole in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (for pyridine, this is boiling).[6][7]

  • Maintain the reflux for an extended period, typically 24 hours or more, as the reaction can be slow.[6][7]

  • Monitor the progress of the rearrangement by TLC or NMR spectroscopy, looking for the disappearance of the starting material and the appearance of the rearranged isomer.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting rearranged triazole by recrystallization or column chromatography.

Visualizing the Pathways and Workflows

To further clarify the relationships between these synthetic routes and the general experimental process, the following diagrams are provided.

G General Synthetic Workflow for Triazoles cluster_start Starting Materials cluster_reaction Cycloaddition Reaction cluster_workup Workup & Purification cluster_product Final Product Start_Azide Organic Azide Reaction Reaction Vessel (Solvent, Catalyst/Promoter) Start_Azide->Reaction Start_Alkyne Alkyne (Terminal/Internal) Start_Alkyne->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Substituted Triazole Purification->Product G Comparative Signaling Pathways for Triazole Synthesis cluster_CuAAC CuAAC Pathway cluster_RuAAC RuAAC Pathway cluster_MetalFree Metal-Free Pathway Azide R1-N3 Cu_Acetylide Copper-Acetylide Intermediate Azide->Cu_Acetylide Ruthenacycle Ruthenacycle Intermediate Azide->Ruthenacycle Anionic_Intermediate Anionic Intermediate Azide->Anionic_Intermediate Alkyne R2-C≡CH CuAAC_Catalyst Cu(I) Catalyst Alkyne->CuAAC_Catalyst RuAAC_Catalyst Ru(II) Catalyst Alkyne->RuAAC_Catalyst Base Base (e.g., t-BuOK) Alkyne->Base CuAAC_Catalyst->Cu_Acetylide Product_1_4 1,4-Disubstituted Triazole Cu_Acetylide->Product_1_4 RuAAC_Catalyst->Ruthenacycle Product_1_5 1,5-Disubstituted Triazole Ruthenacycle->Product_1_5 Base->Anionic_Intermediate Product_MF 1,5-Disubstituted (typically) Anionic_Intermediate->Product_MF

References

A Comparative Analysis of Anti-Inflammatory Potency Versus Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory potency of various compounds relative to Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID). The following sections present quantitative data from key in vitro and in vivo assays, detailed experimental protocols, and visualizations of the underlying signaling pathways to offer an objective assessment for drug development and research.

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of action for Indomethacin and many other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1] The relative inhibition of these two enzymes is a key determinant of a compound's efficacy and side-effect profile.

The inhibitory potency is commonly measured by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is used to compare the relative selectivity of a compound for COX-2 over COX-1. A higher selectivity index suggests a potentially better safety profile with respect to gastrointestinal side effects.[1]

Below is a summary of the in vitro COX inhibitory activity of Indomethacin compared to other NSAIDs and novel compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)Reference(s)
Indomethacin0.04 - 0.530.11 - 0.73920.4 - 0.72[2][3][4]
Celecoxib15.100.05 - 0.07353205.3 - 308.163[2][4]
Diclofenac--3[2]
Meloxicam--2[2]
Rofecoxib--36[2]
Compound 4b-0.11-[3]
Compound 4d-0.17-[3]
Compound 4f-0.15-[3]
Compound 26b-0.0438411[4]
Compound 29-0.06216.45[4]

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[5] In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[6][7] The reduction in paw volume in treated animals compared to a control group is a measure of the compound's anti-inflammatory potency.

The table below summarizes the in vivo anti-inflammatory effects of various compounds in comparison to Indomethacin.

CompoundDose (mg/kg)Route of AdministrationTime Post-Carrageenan% Inhibition of Paw EdemaReference(s)
Indomethacin5i.p.1-5 hSignificant inhibition[6]
Indomethacin10-3 h72 - 80%[8]
Diclofenac Sodium Patch (1%)-Topical5 hSignificantly lower than control[9][10]
Felbinac Patch (0.5% & 3.5%)-Topical5 hLess effective than Diclofenac[9][10]
Indomethacin Patch (3.75%)-Topical5 hLess effective than Diclofenac[9][10]
Compound 17c--1, 2, 3 h72%, 76%, 80%[8]
Compound 17i--1, 2, 3 h64%, 73%, 78%[8]
Compound 4b--6 h93.7%[3]
Compound 4d--6 h85.1%[3]
Compound 4f--6 h90.7%[3]
Indomethacin Analogues (2a-2f)10i.p.-Superior to Indomethacin (51.23% inhibition)[11][12]

Signaling Pathways in Inflammation

The anti-inflammatory effects of Indomethacin and other NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandins, key mediators of inflammation, pain, and fever.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain, Fever) Prostaglandins->Inflammation mediates Indomethacin Indomethacin (Non-selective Inhibitor) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.

Experimental Protocols

In Vitro COX Inhibition Assay (Representative Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions Preincubation Pre-incubate enzyme with test compound or control for a defined period Enzyme_Prep->Preincubation Inhibitor_Prep Prepare serial dilutions of test compounds and Indomethacin (control) Inhibitor_Prep->Preincubation Reaction_Initiation Initiate reaction by adding arachidonic acid (substrate) Preincubation->Reaction_Initiation Incubation Incubate at a controlled temperature (e.g., 37°C) Reaction_Initiation->Incubation Reaction_Termination Stop the reaction Incubation->Reaction_Termination Detection Measure prostaglandin (e.g., PGE2) production (e.g., via LC-MS/MS or ELISA) Reaction_Termination->Detection Analysis Calculate % inhibition and determine IC50 values Detection->Analysis

Caption: A generalized workflow for an in vitro COX inhibition assay.

Detailed Methodology:

  • Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Test compounds and the reference drug (Indomethacin) are dissolved in a solvent like DMSO and serially diluted to a range of concentrations.[13]

  • Pre-incubation: The enzyme solution is pre-incubated with the test compound or vehicle control for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[13]

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. The reaction mixture is then incubated for a defined period (e.g., 2 minutes).[13]

  • Reaction Termination: The reaction is stopped by the addition of an acid solution (e.g., 1N HCl).

  • Detection of Prostaglandin Production: The amount of prostaglandin (e.g., PGE2) produced is quantified using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).[13]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.[13]

Carrageenan-Induced Paw Edema in Rats (Representative Protocol)

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.

G cluster_prep Animal Preparation & Dosing cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Acclimation Acclimate animals (e.g., Wistar rats) Grouping Divide animals into control and treatment groups Animal_Acclimation->Grouping Dosing Administer test compound, Indomethacin (positive control), or vehicle (negative control) Grouping->Dosing Carrageenan_Injection Inject carrageenan (e.g., 1%) into the sub-plantar region of the right hind paw Dosing->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at multiple time points (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate the increase in paw volume and the percentage of inhibition compared to the control group Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay in rats.

Detailed Methodology:

  • Animals: Male Wistar rats (or a similar strain) are typically used.[6][14] The animals are acclimatized to the laboratory conditions before the experiment.

  • Grouping and Dosing: Animals are divided into several groups: a vehicle control group, a positive control group (receiving Indomethacin), and one or more test groups (receiving the compound of interest at different doses). The administration of the compounds is typically done orally or intraperitoneally 30 to 60 minutes before the carrageenan injection.[6][7]

  • Induction of Edema: A solution of carrageenan (e.g., 0.1 mL of a 1% suspension in saline) is injected into the sub-plantar region of the right hind paw of each rat.[6][15]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6] A plethysmometer is commonly used for this measurement.

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume compared to the initial volume. The percentage of inhibition of edema for each treated group is then calculated using the following formula:

    % Inhibition = [ (Mean paw volume of control group - Mean paw volume of treated group) / Mean paw volume of control group ] x 100

References

A Comparative Guide to the Docking of 1,2,4-Triazole Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] This is largely attributed to its ability to interact with various biological receptors and enzyme active sites through hydrogen bonding, dipole interactions, and its rigid, planar structure. Molecular docking studies have become an indispensable tool in understanding these interactions at a molecular level, guiding the design and development of novel and more potent 1,2,4-triazole-based enzyme inhibitors.

This guide provides a comparative overview of docking studies of various 1,2,4-triazole derivatives against several key enzyme targets. The data presented herein is compiled from multiple studies to offer a comprehensive look at their potential as therapeutic agents.

Quantitative Comparison of Docking Performance

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities and inhibitory concentrations of different 1,2,4-triazole derivatives against a range of enzymes.

Anticancer Targets: Aromatase, Tubulin, and Thymidine Phosphorylase
Derivative/CompoundTarget EnzymeDocking Score (kcal/mol)IC50 (µM)Reference CompoundReference IC50 (µM)
Compound 1Aromatase-9.96-Letrozole/Anastrozole-
Various designed derivativesAromatase-9.04 to -9.96---
Compound 1Tubulin-7.54-Colchicine-
Various designed derivativesTubulin-6.23 to -7.54---
Compound 2Thymidine Phosphorylase (TP)-Most promising inhibition--
Compound 6Thymidine Phosphorylase (TP)-Promising inhibition--

Data compiled from a study on designed 1,2,4-triazole derivatives as potential anticancer agents.[4] Another study focused on bis-1,2,4-triazoles as thymidine phosphorylase inhibitors.[5]

Neurological Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Derivative/CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 9jAChE5.41 ± 0.24--
Compound 10fAChE13.57 ± 0.31--
Other derivativesAChE14.29 - 43.94--
Compound 9jBChE7.52 ± 0.18--
Other derivativesBChE21.59 - 41.54--
Compound 12dα-glucosidaseMore active than referenceAcarbose375.82 ± 1.76
Compound 12nα-glucosidaseMost activeAcarbose375.82 ± 1.76

Data for AChE and BChE are from a study on new synthetic 1,2,4-triazole derivatives.[6] Data for α-glucosidase is from a study on 1,2,4-triazole bearing azinane analogues.[7][8]

Antimicrobial and Antioxidant Targets
Derivative/CompoundTarget Enzyme/ProteinDocking Score (kcal/mol)MIC (µg/mL)Reference Compound
Compound 4Mtb KatGHigh2-
Various derivativesMtb KatGCorrelated with MIC2 - 32-
Active Compounds 1e, 1f, 2e, 2f1AJ0, 1JIJ, 4ZA5High binding energyGood inhibitory effectsAmoxicillin, Fluconazole
23 selected derivatives6 Oxidative Stress EnzymesFavorable binding energy--

Data for Mtb KatG is from a study on antimycobacterial evaluation of 1,2,4-triazole derivatives.[9] Data for other antimicrobial targets comes from a study on antimicrobial evaluation of some 1,2,4-triazole compounds.[10] Information on antioxidant targets is from an in silico investigation of 1,2,4-triazole derivatives.[11][12]

Experimental Protocols for Molecular Docking

The methodologies outlined below are a synthesis of common practices reported in the cited literature for performing molecular docking studies of 1,2,4-triazole derivatives.

Ligand Preparation

The three-dimensional structures of the 1,2,4-triazole derivatives are typically generated using software like ChemBioDraw.[4] Energy minimization of the structures is a crucial step, often performed using molecular mechanics (e.g., MMFF94 force field) and semi-empirical (e.g., AM1) methods within software packages like HyperChem or via tools like OpenBabel.[4][12] This process ensures that the ligand conformations are energetically favorable before docking.

Protein Preparation

The crystal structure of the target enzyme is retrieved from a protein databank such as the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein structure, and charges are assigned. This preparation is often carried out using modules within docking software suites like AutoDockTools or Schrödinger's Protein Preparation Wizard.

Grid Generation

A grid box is defined around the active site of the enzyme. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. The size and coordinates of the grid box are determined based on the location of the known active site, often guided by the position of a co-crystallized native ligand.

Molecular Docking

Software such as AutoDock 4.2 or AutoDock Vina is commonly used to perform the docking calculations.[4] These programs employ genetic algorithms or other stochastic search methods to explore various conformations and orientations of the flexible ligand within the rigid protein active site.[4] The program then scores the different poses based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.

Analysis of Results

The results of the docking simulation are analyzed to identify the best binding pose of each ligand. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like VMD or PyMOL.[4] A root-mean-square deviation (RMSD) tolerance (e.g., 2 Å) may be used to cluster similar binding poses.[4]

Visualizing Workflows and Pathways

To better illustrate the processes and concepts involved in the docking studies of 1,2,4-triazole derivatives, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis (Binding Energy & Interactions) docking->pose_analysis sar_analysis Structure-Activity Relationship (SAR) & Lead Optimization pose_analysis->sar_analysis

Caption: A typical workflow for molecular docking studies.

signaling_pathway Androgens Androgens Aromatase Aromatase Enzyme Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression Triazole 1,2,4-Triazole Inhibitor Triazole->Aromatase

Caption: Inhibition of the Aromatase pathway by a 1,2,4-triazole derivative.

logical_relationship cluster_targets Enzyme Targets Triazoles 1,2,4-Triazole Derivatives Anticancer Anticancer (Aromatase, Tubulin, TP) Triazoles->Anticancer Inhibit Neurological Neurological (AChE, BChE, α-glucosidase) Triazoles->Neurological Inhibit Antimicrobial Antimicrobial (Mtb KatG) Triazoles->Antimicrobial Inhibit Antioxidant Antioxidant (Oxidative Stress Enzymes) Triazoles->Antioxidant Inhibit

Caption: Diverse enzyme targets of 1,2,4-triazole derivatives.

References

A Head-to-Head Comparison: Microwave-Assisted Synthesis vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of chemical synthesis and drug development, efficiency is paramount. The method used to deliver energy to a reaction can dramatically influence its outcome, affecting speed, yield, and purity. For decades, conventional heating methods like oil baths and heating mantles have been the standard. However, the last few decades have seen the rise of microwave-assisted synthesis (MAS) as a powerful alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their synthetic needs.

Fundamental Principles: A Tale of Two Heating Mechanisms

The primary difference between microwave and conventional heating lies in the mechanism of energy transfer. Conventional methods rely on conduction and convection, while microwave synthesis utilizes direct dielectric heating.

Conventional heating is an indirect process. An external source, like a heating mantle, first heats the walls of the reaction vessel. This thermal energy is then transferred to the solvent and reactants through conduction and convection.[1] This process is often slow and can create a significant temperature gradient within the reaction mixture, with the vessel walls being hotter than the bulk of the solution.[1][2]

Microwave-assisted synthesis , conversely, employs direct heating. Microwave radiation interacts directly with polar molecules or ions in the reaction mixture.[1][3] This interaction forces the dipoles to constantly realign with the oscillating electric field, generating heat through molecular friction and dielectric loss.[3] This "in-core" heating is rapid, uniform, and highly efficient, as energy is transferred directly to the molecules, not through the vessel.[1][4]

The following diagram illustrates the fundamental difference in heat transfer between the two methods.

HeatingMechanisms cluster_conventional Conventional Heating (Indirect) cluster_microwave Microwave-Assisted Synthesis (Direct) HeatSource Heat Source (e.g., Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction SolventBulk Solvent & Reactants VesselWall->SolventBulk Convection/ Conduction MW_Source Microwave Source PolarMolecules Polar Molecules & Ions MW_Source->PolarMolecules Irradiation RapidHeating Rapid, Uniform Volumetric Heating PolarMolecules->RapidHeating Dipolar Rotation/ Ionic Conduction

Caption: Heat transfer in conventional vs. microwave heating.

Quantitative Performance: A Data-Driven Comparison

Experimental evidence consistently demonstrates that microwave-assisted synthesis can dramatically reduce reaction times and often improve product yields compared to conventional methods.[5] This acceleration is attributed to the rapid and efficient energy transfer that allows reactions to reach higher temperatures much faster.[6]

Case Study 1: Synthesis of Chalcones

Chalcones, precursors to flavonoids, are valuable scaffolds in drug discovery. The following tables summarize comparative data from the synthesis of various chalcone derivatives via a Claisen-Schmidt condensation.

Table 1: Reaction Time Comparison for Chalcone Synthesis

CompoundConventional Method (Hours)Microwave Method (Minutes)
4,4'-Dihydroxychalcone81.5
4-Dimethylamino-4'-nitrochalcone102.0
Morpholine-based Chalcone C14131.0[7]
Ferrocenyl Chalcone Derivative10 - 401 - 5[5]
1-(5-Methylfuran-2-yl)-3-phenylprop-2-en-1-one243.0[6]

Table 2: Product Yield Comparison for Chalcone Synthesis

CompoundConventional Method (% Yield)Microwave Method (% Yield)
4,4'-Dihydroxychalcone7291
4-Dimethylamino-4'-nitrochalcone7594
Morpholine-based Chalcone C148491[7]
Ferrocenyl Chalcone Derivative71 - 8778 - 92[5]
1-(5-Methylfuran-2-yl)-3-phenylprop-2-en-1-one6174[6]
Case Study 2: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component reaction crucial for synthesizing dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic applications.

Table 3: Reaction Time and Yield for Biginelli Reaction

Aldehyde ReactantConventional Method (Time, Yield)Microwave Method (Time, Yield)
Benzaldehyde4 h, 45%4 min, 91%
4-Chlorobenzaldehyde3 h, 78%3 min, 95%
3-Nitrobenzaldehyde5 h, 82%5 min, 94%
4-Methoxybenzaldehyde5 h, 65%6 min, 92%

(Data compiled from representative literature.[4])

Experimental Protocols

To provide a practical comparison, detailed methodologies for the synthesis of a representative chalcone and a Biginelli reaction product are provided below.

Protocol 1: Synthesis of 4,4'-Dihydroxychalcone

Conventional Heating Method:

  • A mixture of 4-hydroxyacetophenone (0.1 mol) and 4-hydroxybenzaldehyde (0.1 mol) is dissolved in ethanol (50 mL).

  • An aqueous solution of potassium hydroxide (40%) is added dropwise to the mixture while stirring at room temperature.

  • The reaction mixture is then refluxed using a heating mantle for approximately 8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled and poured into ice-cold water.

  • The solution is acidified with dilute HCl to precipitate the product.

  • The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[3]

Microwave-Assisted Method:

  • In a microwave-safe conical flask, 4-hydroxyacetophenone (0.1 mol) and 4-hydroxybenzaldehyde (0.1 mol) are mixed in ethanol, which acts as an energy transfer medium.[3]

  • A catalytic amount of solid base (e.g., KOH) is added.

  • The flask is placed in a microwave reactor and irradiated for 10 to 50 seconds at a power of 450 watts.[3] The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the product is worked up as described in the conventional method by pouring into ice-cold water, acidifying, filtering, and recrystallizing.[3]

Protocol 2: One-Pot Synthesis of Dihydropyrimidin-2-(1H)-one (Biginelli Reaction)

Conventional Heating Method:

  • A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of sulfamic acid (20 mol%) are taken in a round-bottom flask.[4]

  • Ethanol is added as a solvent, and the flask is fitted with a reflux condenser.[4]

  • The mixture is heated at 80°C in an oil bath for the required time (typically 3-5 hours), with progress monitored by TLC.[4]

  • Upon completion, the reaction mixture is poured into ice-cold water to yield a solid.

  • The solid is washed thoroughly with water, filtered, and recrystallized from ethanol to afford the pure product.[4]

Microwave-Assisted Method (Solvent-Free):

  • An aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%) are placed in a microwave-safe beaker.[4]

  • The beaker is covered with a watch glass and irradiated in a microwave reactor at 300 watts for the specified time (typically 3-6 minutes).[4] To avoid overheating, irradiation can be done in short pulses (e.g., 20 seconds) with intermittent cooling.[4]

  • After the reaction is complete (monitored by TLC), ice-cold water is added to the mixture to precipitate the product.

  • The solid is washed, filtered, and recrystallized from ethanol as in the conventional method.[4]

Experimental Workflow Visualization

The general workflow for setting up and performing a synthesis using either method can be visualized as a logical sequence of steps. The key divergence is the heating apparatus and the duration of the reaction step.

SynthesisWorkflow Start Prepare Reagents & Solvents Setup_MW Assemble Microwave Vial (Add Stir Bar) Start->Setup_MW Setup_Conv Assemble Reflux Apparatus (Flask, Condenser, etc.) Start->Setup_Conv Load_MW Load Vial into Microwave Reactor Setup_MW->Load_MW Load_Conv Place Flask in Heating Mantle/Oil Bath Setup_Conv->Load_Conv Set_Params Set Parameters: Temp, Pressure, Time Load_MW->Set_Params Run_Conv Run Reaction (Hours) Load_Conv->Run_Conv Run_MW Run Reaction (Minutes) Set_Params->Run_MW Workup Cool, Quench, Extract, Purify Run_MW->Workup Monitor_TLC Monitor Reaction (TLC) Run_Conv->Monitor_TLC Monitor_TLC->Run_Conv Monitor_TLC->Workup Completion Analysis Characterize Product (NMR, IR, MS, etc.) Workup->Analysis

Caption: General experimental workflow for MAS vs. Conventional Synthesis.

Conclusion for the Modern Laboratory

For researchers, scientists, and drug development professionals, microwave-assisted synthesis presents a compelling alternative to conventional heating. The technology offers significant reductions in reaction times, often leading to higher yields and product purity by minimizing the formation of byproducts.[2][8] This acceleration can dramatically shorten development timelines in a research setting.

While conventional heating remains a robust and accessible technique, MAS provides a greener chemistry approach through its high energy efficiency and potential for solvent-free reactions.[2][9] Although initial equipment costs can be higher, the gains in productivity, efficiency, and speed often justify the investment for laboratories focused on rapid synthesis and optimization. The choice of heating method will ultimately depend on the specific reaction, available resources, and the desired scale of the synthesis.

References

Navigating the Labyrinth of Impurity Analysis in Synthesized Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate, a key building block in the development of novel pharmaceuticals, presents a significant analytical challenge: the effective identification and quantification of process-related impurities. The formation of regioisomers and other byproducts can impact the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for impurity profiling, supported by experimental data and detailed protocols, to empower researchers in ensuring the purity and quality of their synthesized compounds.

The Synthetic Landscape and its Impurity Profile

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the N-methylation step. The 1,2,4-triazole ring possesses multiple nitrogen atoms that can be methylated, leading to the formation of undesired isomers.

Two common synthetic pathways for related triazole carboxylates include:

  • Direct Methylation of the Triazole Ring: This approach, while direct, often results in a mixture of N-methylated regioisomers, primarily the 1-methyl and 4-methyl isomers. The ratio of these isomers can be influenced by the choice of methylating agent, base, and reaction conditions.

  • A Multi-step Synthesis Avoiding Isomerization: A more controlled, albeit longer, route involves the initial synthesis of the desired N-methylated triazole core, followed by carboxylation and esterification. This method is designed to circumvent the issue of regioisomer formation.[1][2]

The potential impurities arising from these synthetic routes can be categorized as:

  • Regioisomers: Primarily Methyl 4-Methyl-4H-1,2,4-triazole-5-carboxylate and other N-methylated isomers.

  • Unreacted Starting Materials: Residual 1H-1,2,4-triazole-5-carboxylic acid or its methyl ester.

  • Intermediates: In multi-step syntheses, incomplete conversion can lead to the presence of reaction intermediates.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other byproducts may be formed.

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate and reliable determination of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed methods for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Applicability Highly versatile and suitable for a wide range of triazole compounds, including non-volatile and thermally labile impurities.Best suited for volatile and thermally stable compounds. Derivatization may be necessary for less volatile impurities, adding complexity to the analysis.
Sensitivity Excellent sensitivity, particularly when coupled with a mass spectrometry (MS) detector (LC-MS). Limits of quantification (LOQ) in the low µg/mL to ng/mL range are achievable.[3][4]Generally offers very high sensitivity, especially for volatile impurities.
Selectivity Good selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector (e.g., Diode Array Detector for spectral confirmation). LC-MS/MS provides exceptional selectivity.[3]The mass spectrometer provides high selectivity, allowing for the identification of co-eluting peaks based on their mass spectra.
Impurity Identification LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities through fragmentation analysis.[5]The mass spectra obtained from GC-MS provide a "fingerprint" of the molecule, enabling confident identification by comparison to spectral libraries.
Quantitative Analysis Provides accurate and precise quantification over a wide linear range. Method validation according to ICH guidelines is standard practice.[6]Can be used for quantitative analysis, but may be more susceptible to matrix effects for certain compounds.

Key Considerations for Method Selection:

  • For routine quality control and quantification of known impurities, HPLC with UV detection is often sufficient, cost-effective, and robust.

  • For comprehensive impurity profiling, identification of unknown impurities, and achieving the highest sensitivity and selectivity, LC-MS/MS is the gold standard.[3][5]

  • GC-MS is a valuable alternative, particularly for identifying volatile byproducts or when derivatization is straightforward.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a general framework for the analysis of impurities in this compound. Method optimization and validation are crucial for specific applications.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 210 nm or MS in full scan and SIM/MRM mode.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Q2(R1) Guidelines): [6]

  • Specificity: Demonstrate the ability to resolve the main peak from all potential impurities and degradation products.

  • Linearity: Establish a linear relationship between the concentration of each impurity and its corresponding peak area over a defined range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified. For related substances in fosfluconazole, a triazole antifungal, LODs were in the range of 3.0-5.0 µg/mL and LOQs were 10.0-22.0 µg/mL.[7]

  • Accuracy: Assess the agreement between the measured and true values by analyzing samples with known amounts of spiked impurities.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Robustness: Examine the reliability of the method with respect to small, deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Direct injection of the solution into the GC-MS.

Visualizing the Workflow

To aid in understanding the logical flow of the synthesis and analysis process, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Materials (e.g., 1,2,4-Triazole) Methylation N-Methylation Start->Methylation Intermediates Intermediate Products Methylation->Intermediates Purification Purification (e.g., Recrystallization, Chromatography) Intermediates->Purification FinalProduct Final Product: This compound Purification->FinalProduct Analysis_Workflow cluster_analysis Impurity Analysis Workflow Sample Synthesized Product Sample SamplePrep Sample Preparation (Dissolution, Filtration) Sample->SamplePrep AnalyticalMethod Analytical Method Selection SamplePrep->AnalyticalMethod HPLC HPLC / LC-MS AnalyticalMethod->HPLC Non-volatile/ Thermally labile GCMS GC-MS AnalyticalMethod->GCMS Volatile/ Thermally stable DataAnalysis Data Analysis (Peak Integration, Identification) HPLC->DataAnalysis GCMS->DataAnalysis ImpurityProfile Impurity Profile Report DataAnalysis->ImpurityProfile

References

evaluating the regioselectivity of different methylation agents for triazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Regioselective Methylation of Triazoles

The methylation of triazoles is a fundamental transformation in the synthesis of a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The regioselectivity of this reaction—specifically, the preferential methylation of one nitrogen atom over others in the triazole ring—is a critical parameter that dictates the biological activity and physicochemical properties of the final product. This guide provides a comparative analysis of common methylation agents for 1,2,4- and 1,2,3-triazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic needs.

The alkylation of 1,2,4-triazoles can result in a mixture of N1, N2, and N4 isomers, while 1,2,3-triazoles can yield N1 and N2 isomers. The outcome of the methylation is influenced by a combination of factors including the electronic and steric nature of the triazole substrate, the type of methylating agent, the solvent, and the base employed in the reaction.[1]

Comparative Analysis of Methylating Agents

The choice of methylating agent is paramount in controlling the regioselectivity of triazole methylation. Below is a summary of commonly used reagents and their observed performance in the methylation of various triazole derivatives.

Triazole SubstrateMethylating AgentBaseSolventN1:N2:N4 RatioTotal Yield (%)Reference
1,2,4-TriazoleIodomethaneSodium MethoxideMethanol93:2:2 (N1:N4:N2)63[2]
1,2,4-Triazole4-Nitrobenzyl halidesVariousNot Specified90:10 (N1:N4)>90[3]
1H-1,2,4-triazole-3-carboxylateMethyl IodideSodium MethoxideMethanolIsomer mixtureNot specified[1]
4-phenyl-5-phenylamino-2,4-dihydro-3H-1,2,4-triazole-3-thioneMethallyl chlorideAlkaline ethanolEthanolS-alkylation77[4]
6-nitro-1H-indazoleMethyl iodideNot SpecifiedNot SpecifiedMixture50 (N2) + 10 (N1)[5]
6-nitro-1H-indazoleMethyl toluene-p-sulfonateNot SpecifiedNot SpecifiedPredominantly N250[5]
6-nitro-1H-indazoleDiazomethane/BF3·Et2ONoneNot SpecifiedPredominantly N175[5]
6-nitro-1H-indazoleTrimethyloxonium tetrafluoroborateNot SpecifiedNot SpecifiedGood regioselectivityNot specified[5]

Key Observations:

  • Iodomethane with a strong base like sodium methoxide tends to favor N1 methylation in unsubstituted 1,2,4-triazole.[2]

  • The use of DBU as a base has been reported to provide high yields for N1-substituted-1,2,4-triazoles.[3]

  • For substituted indazoles (a benzannulated pyrazole), the choice of methylating agent significantly impacts the N1/N2 ratio. While methyl iodide gives a mixture, diazomethane with a Lewis acid can favor N1, and methyl toluene-p-sulfonate can favor N2.[5]

  • Trimethyloxonium tetrafluoroborate (Meerwein's reagent) has been highlighted as an effective reagent for achieving good regioselectivity in the methylation of indazoles.[5]

  • In the case of 1,2,4-triazole-3-thiones, alkylation occurs selectively on the sulfur atom.[4]

Experimental Protocols

Below are detailed methodologies for key methylation experiments cited in this guide.

Protocol 1: Methylation of 1,2,4-Triazole with Iodomethane

This protocol is adapted from a procedure for the synthesis of 1-methyl-1,2,4-triazole.[2][3]

Materials:

  • 1H-1,2,4-triazole

  • Sodium methoxide (25% solution in methanol)

  • Iodomethane

  • Anhydrous methanol

  • Chloroform

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1H-1,2,4-triazole in anhydrous methanol.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add a stoichiometric amount of sodium methoxide solution.

  • Methylation: Add iodomethane dropwise to the reaction mixture while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue is then subjected to continuous extraction with chloroform/water to separate the water-soluble product from inorganic salts.

  • Purification: The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by short-path distillation under a controlled vacuum to yield spectroscopically pure 1-methyl-1,2,4-triazole.[3]

  • Characterization: The product and any isolated isomers should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and determine the isomeric ratio.

Protocol 2: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate

This protocol provides a general method for the N-methylation of a substituted triazole.[1]

Materials:

  • Methyl 1H-1,2,4-triazole-3-carboxylate

  • Sodium methoxide (25% solution in methanol)

  • Methyl iodide

  • Anhydrous methanol

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyl 1H-1,2,4-triazole-3-carboxylate and dissolve it in anhydrous methanol.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium methoxide (1.05 equivalents) dropwise over 10 minutes.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the different N-methylated isomers.

  • Characterization: Characterize the purified isomers using ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine their structures and the isomeric ratio.[1]

Visualizing the Regioselectivity of Triazole Methylation

The following diagrams illustrate the key concepts discussed in this guide.

Triazole_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_outcome Products & Analysis Triazole Substrate Triazole Substrate Reaction Conditions Reaction Conditions Triazole Substrate->Reaction Conditions Methylating Agent Methylating Agent Methylating Agent->Reaction Conditions Base Base Base->Reaction Conditions Solvent Solvent Solvent->Reaction Conditions N1-methylated N1-methylated Reaction Conditions->N1-methylated Major/Minor N2-methylated N2-methylated Reaction Conditions->N2-methylated Major/Minor N4-methylated N4-methylated Reaction Conditions->N4-methylated Major/Minor Analysis Analysis N1-methylated->Analysis N2-methylated->Analysis N4-methylated->Analysis Regioselectivity Ratio Regioselectivity Ratio Analysis->Regioselectivity Ratio

Caption: Workflow for evaluating triazole methylation regioselectivity.

Factors_Influencing_Regioselectivity cluster_factors Influencing Factors Regioselectivity Regioselectivity Triazole\nSubstrate Triazole Substrate Triazole\nSubstrate->Regioselectivity Sterics & Electronics Methylating\nAgent Methylating Agent Methylating\nAgent->Regioselectivity Hard/Soft Nature Base Base Base->Regioselectivity Strength & Counter-ion Solvent Solvent Solvent->Regioselectivity Polarity

Caption: Key factors influencing the regioselectivity of triazole methylation.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan for Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate, a heterocyclic compound often utilized in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to be familiar with the inherent hazards of this compound. This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE): A foundational aspect of safe handling involves the consistent use of appropriate PPE. This includes:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[5]

  • Hand Protection: Use chemically resistant gloves.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.[6]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Spill Cleanup:

  • Evacuate non-essential personnel from the affected area.

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, absorb liquid spills with an inert material such as vermiculite, dry sand, or earth.[1]

  • For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[5][6]

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]

  • Collect all contaminated materials for disposal as hazardous waste.[7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[5][6][8] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, compatible, and properly sealed container.[7][9]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[10][11] Triazole derivatives can be incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

2. Container Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[7]

  • The label must include the full chemical name: "this compound".[7]

  • Indicate the approximate quantity or concentration of the waste.

  • Include the date of waste accumulation.[9]

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel.[9]

  • The storage area should be cool, dry, and well-ventilated.[5]

  • Ensure that the storage of waste containers is segregated according to compatibility to prevent accidental mixing of incompatible chemicals.[7][9]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.

  • Follow all institutional and regulatory procedures for the handover of hazardous waste.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling of this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) A->C D Waste Generation B->D C->D E Segregate Waste into a Dedicated, Labeled Container D->E F Label Container: 'HAZARDOUS WASTE' Chemical Name & Date E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Waste Pickup and Final Disposal H->I J End: Proper Disposal I->J

Disposal Workflow for this compound

Quantitative Data Summary

For quick reference, the following table summarizes key safety and regulatory information.

ParameterValue/InformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3][4]
Signal Word Warning[1][2][3][4][5]
Recommended PPE Safety glasses, chemical-resistant gloves, lab coat, respirator (if needed)[5][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[5]
Disposal Method Dispose of contents/container to an approved waste disposal plant[5][6][8]

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research and development environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.